(R)-Bepotastine Besylate
Description
Properties
IUPAC Name |
benzenesulfonic acid;4-[4-[(R)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.C6H6O3S/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26;7-10(8,9)6-4-2-1-3-5-6/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26);1-5H,(H,7,8,9)/t21-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGHXQPQKQPSBB-ZMBIFBSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31ClN2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacokinetics of (R)-Bepotastine Besylate in Preclinical In Vivo Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bepotastine besylate is a second-generation antihistamine distinguished by its dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and stabilization of mast cells.[1] This technical guide provides a comprehensive overview of the pharmacokinetic profile of (R)-bepotastine besylate in various in vivo animal models, including rats, dogs, and mice. The compiled data, presented in structured tables for clear comparison, summarizes key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½). Detailed experimental protocols for the cited studies are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear graphical representation of the compound's mechanism of action and experimental designs. This guide is intended to be a valuable resource for researchers and professionals involved in the development of anti-allergic and antihistaminic therapies.
Introduction
(R)-Bepotastine besylate is a well-established second-generation antihistamine with a favorable safety and efficacy profile.[2][3] Its primary therapeutic effects are mediated through the selective blockade of histamine H1 receptors, which prevents the downstream signaling cascade initiated by histamine binding. Furthermore, bepotastine exhibits mast cell stabilizing properties, inhibiting the release of histamine and other pro-inflammatory mediators.[1][3] It also demonstrates an inhibitory effect on the infiltration of eosinophils and the production of interleukin-5 (IL-5), contributing to its anti-inflammatory effects.[2] A key characteristic of second-generation antihistamines like bepotastine is their reduced penetration of the blood-brain barrier, leading to a lower incidence of sedative effects compared to first-generation agents.[2][3]
Understanding the pharmacokinetic properties of (R)-bepotastine besylate in preclinical animal models is crucial for predicting its behavior in humans and for optimizing dosing regimens in clinical development. This guide synthesizes available in vivo pharmacokinetic data to provide a detailed reference for the scientific community.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of (R)-bepotastine besylate in various in vivo models.
Table 1: Pharmacokinetic Parameters of (R)-Bepotastine Besylate in Dogs (Oral Administration)
| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Reference |
| 10 mg (total dose) | Bepotastine Besilate Tablet | 101.0 ± 26.3 | - | 389.8 ± 112.2 (AUClast) | [4] |
| 9.64 mg (total dose) | Bepotastine Salicylate Tablet | 99.9 ± 31.4 | - | 388.9 ± 102.6 (AUClast) | [4] |
Data presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of (R)-Bepotastine Besylate in Rats
| Route of Administration | Dose (mg/kg) | Key Findings | Reference |
| Intravenous | 3 | Brain concentration was lower than plasma concentration. | [2][3] |
Specific plasma pharmacokinetic parameters for rats were not available in the reviewed literature.
Table 3: Pharmacokinetic Parameters of (R)-Bepotastine Besylate in Mice
No specific quantitative pharmacokinetic data for mice was available in the reviewed literature. Oral administration has been shown to inhibit scratching behavior in mouse models of itching.[2]
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of pharmacokinetic studies. Below are descriptions of the experimental protocols for the key studies cited.
Bioequivalence Study of Bepotastine Formulations in Beagle Dogs
This study aimed to compare the pharmacokinetic profiles of bepotastine besilate and bepotastine salicylate tablets in beagle dogs.[4]
-
Subjects: Healthy male beagle dogs.
-
Study Design: A randomized, two-period crossover study.
-
Dosing: A single oral dose of either a 10 mg bepotastine besilate tablet or a 9.64 mg bepotastine salicylate tablet was administered.
-
Blood Sampling: Blood samples were collected at predetermined time points to characterize the plasma concentration-time profile of bepotastine.
-
Bioanalytical Method: Plasma concentrations of bepotastine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5][6] The method involved liquid-liquid extraction of bepotastine and an internal standard from plasma, followed by chromatographic separation and mass spectrometric detection.[5] The lower limit of quantification was 0.2 ng/mL.[5]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, and AUC.
Tissue Distribution Study in Rats
This study investigated the distribution of bepotastine into the brain relative to plasma concentration following intravenous administration in rats.[2][3]
-
Subjects: Male rats.
-
Dosing: A single intravenous dose of 3 mg/kg of bepotastine besilate was administered.
-
Sample Collection: Brain and plasma samples were collected at a specified time point after administration.
-
Analysis: The concentration of bepotastine in brain tissue and plasma was quantified to determine the brain-to-plasma concentration ratio.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of (R)-bepotastine besylate and a typical experimental workflow for a pharmacokinetic study.
Signaling Pathway of (R)-Bepotastine Besylate
Caption: Dual mechanism of (R)-Bepotastine Besylate action.
Experimental Workflow for an In Vivo Pharmacokinetic Study
Caption: General workflow of a preclinical pharmacokinetic study.
Conclusion
This technical guide provides a consolidated resource on the in vivo pharmacokinetics of (R)-bepotastine besylate in key preclinical models. The data highlights its systemic absorption after oral administration in dogs and limited brain penetration in rats, consistent with its second-generation antihistamine classification. The provided experimental protocols and visualizations of its mechanism and study workflows offer a practical framework for researchers in the field of allergy and immunology. Further studies are warranted to provide a more complete pharmacokinetic profile, particularly in rodents, to further enhance the translational understanding of this important anti-allergic agent.
References
- 1. scribd.com [scribd.com]
- 2. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate | Semantic Scholar [semanticscholar.org]
- 4. Comparative efficacy and bioequivalence of novel h1-antihistamine bepotastine salts (nicotinate and salicylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(R)-Bepotastine Besylate: A Multi-Faceted Approach to Allergic Conjunctivitis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-Bepotastine Besylate, a second-generation topical antihistamine, has emerged as a cornerstone in the management of allergic conjunctivitis. Its clinical efficacy is underpinned by a multi-faceted mechanism of action that extends beyond simple histamine H1 receptor antagonism. This technical guide provides a comprehensive overview of the core scientific principles of (R)-Bepotastine Besylate, detailing its pharmacological profile, summarizing key clinical trial data, and outlining relevant experimental protocols. The inclusion of detailed signaling pathways and experimental workflows aims to equip researchers, scientists, and drug development professionals with the in-depth knowledge required to further explore and innovate in the field of anti-allergic therapies.
Introduction
Allergic conjunctivitis is an inflammatory condition of the ocular surface triggered by an IgE-mediated hypersensitivity response to environmental allergens. The hallmark symptom, ocular itching, is primarily driven by the release of histamine from activated mast cells. (R)-Bepotastine Besylate ophthalmic solution is indicated for the treatment of itching associated with the signs and symptoms of allergic conjunctivitis[1]. This document serves as a technical resource, consolidating critical data and methodologies for the scientific community engaged in the research and development of treatments for allergic conjunctivitis.
Mechanism of Action
(R)-Bepotastine Besylate exerts its therapeutic effects through a combination of distinct pharmacological actions, making it a potent and effective treatment for allergic conjunctivitis.
Selective Histamine H1 Receptor Antagonism
The primary mechanism of action of (R)-Bepotastine Besylate is its potent and selective antagonism of the histamine H1 receptor[1][2]. Upon allergen exposure, IgE cross-linking on the surface of conjunctival mast cells triggers their degranulation and the release of histamine. Histamine then binds to H1 receptors on nerve endings and blood vessels in the conjunctiva, leading to the characteristic symptoms of itching and vasodilation (redness). (R)-Bepotastine Besylate competitively and reversibly binds to these H1 receptors, preventing histamine from exerting its effects and thereby providing rapid relief from ocular itching.
Mast Cell Stabilization
Beyond its antihistaminic activity, (R)-Bepotastine Besylate also exhibits mast cell-stabilizing properties[1][2]. It inhibits the release of histamine and other pro-inflammatory mediators from mast cells. This action is thought to involve the modulation of intracellular calcium levels, a critical step in the degranulation process. By stabilizing mast cells, bepotastine not only addresses the immediate symptoms but also helps to attenuate the ongoing allergic inflammatory cascade.
Inhibition of Eosinophil Migration
The late phase of the allergic response in conjunctivitis is characterized by the infiltration of inflammatory cells, particularly eosinophils. Bepotastine has been shown to inhibit the migration of eosinophils into inflamed tissues. This effect is partly attributed to the suppression of various chemotactic factors and adhesion molecules that are crucial for eosinophil recruitment.
Anti-inflammatory Effects
(R)-Bepotastine Besylate also demonstrates broader anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-5 (IL-5), a key cytokine involved in the maturation, activation, and survival of eosinophils. Furthermore, it can suppress the activity of other inflammatory mediators like leukotrienes.
Signaling Pathways
The multifaceted mechanism of action of (R)-Bepotastine Besylate involves the modulation of several key signaling pathways implicated in the allergic response.
Figure 1: Overview of the allergic cascade and the points of intervention for (R)-Bepotastine Besylate.
Figure 2: Histamine H1 receptor signaling pathway and its inhibition by (R)-Bepotastine Besylate.
Clinical Efficacy and Safety
The clinical development of (R)-Bepotastine Besylate ophthalmic solution has been robust, with numerous Phase III clinical trials demonstrating its efficacy and safety in the treatment of allergic conjunctivitis. A common and rigorous method used in these trials is the Conjunctival Allergen Challenge (CAC) model.
Summary of Clinical Trial Data
The following tables summarize key quantitative data from pivotal clinical trials.
Table 1: Efficacy of (R)-Bepotastine Besylate in Reducing Ocular Itching (CAC Model)
| Clinical Trial Identifier | Treatment Group | N | Mean Change from Baseline in Itching Score (0-4 scale) | Onset of Action (Time to significant relief) | Duration of Action | p-value vs. Placebo |
| NCT00424398 & NCT00586664 (Integrated Analysis)[2] | Bepotastine Besylate 1.5% | 78 | Statistically significant reduction | As early as 3 minutes | At least 8 hours | < 0.0001 |
| Placebo | 79 | - | - | - | - | |
| Macejko et al., 2010[3] | Bepotastine Besylate 1.5% | - | Reduction of ≥ 1.2 units | 15 minutes | At least 8 hours | < 0.0001 |
| Bepotastine Besylate 1.0% | - | Reduction of ≥ 1.2 units | 15 minutes | At least 8 hours | < 0.0001 | |
| Placebo | - | - | - | - | - | |
| Abelson et al., 2009[4] | Bepotastine Besylate 1.5% | 35 | Reduction of 1.0-1.7 units at 8 hours | 15 minutes | At least 8 hours | < 0.001 |
| Bepotastine Besylate 1.0% | 36 | Reduction of 1.0-1.7 units at 8 hours | 15 minutes | At least 8 hours | < 0.001 | |
| Placebo | 36 | - | - | - | - |
Table 2: Efficacy of (R)-Bepotastine Besylate in Reducing Conjunctival Hyperemia (CAC Model)
| Clinical Trial Identifier | Treatment Group | N | Mean Change from Baseline in Hyperemia Score (0-4 scale) | Time Point of Assessment | p-value vs. Placebo |
| Macejko et al., 2010[3] | Bepotastine Besylate 1.5% | - | Statistically significant reduction | Onset of action | ≤ 0.0125 |
| Bepotastine Besylate 1.0% | - | Statistically significant reduction | Onset of action | ≤ 0.0125 | |
| Placebo | - | - | - | - | |
| Abelson et al., 2009[4] | Bepotastine Besylate 1.5% | 35 | Statistically significant reduction | Onset of action | - |
| Bepotastine Besylate 1.0% | 36 | Statistically significant reduction | Onset of action | - | |
| Placebo | 36 | - | - | - |
Table 3: Safety Profile of (R)-Bepotastine Besylate Ophthalmic Solution
| Clinical Trial | Most Common Adverse Events (AEs) | Incidence in Bepotastine Group | Incidence in Placebo Group | Serious AEs Reported |
| Integrated Analysis (NCT00424398 & NCT00586664)[2] | Mild taste sensation, eye irritation, headache, nasopharyngitis | Generally low and comparable to placebo | Generally low | None reported as related to treatment |
| Abelson et al., 2009[4] | Mild taste sensation | 6 patients (1.0%), 4 patients (1.5%) | 3 patients | None |
| Natural Exposure Study (NCT01174823) | AEs were generally transient and mild | - | - | Not specified |
Safety and Tolerability
Across multiple clinical trials, (R)-Bepotastine Besylate ophthalmic solution has been shown to be safe and well-tolerated[2]. The most frequently reported adverse events are generally mild and transient, with a low incidence rate[2].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of (R)-Bepotastine Besylate and other anti-allergic compounds.
In Vitro Mast Cell Stabilization Assay
This protocol describes a method to assess the ability of a test compound to inhibit the degranulation of mast cells.
Objective: To quantify the inhibitory effect of (R)-Bepotastine Besylate on antigen-induced histamine release from mast cells.
Materials:
-
Rat Peritoneal Mast Cells (RPMCs) or a suitable mast cell line (e.g., RBL-2H3)
-
Sensitizing antibody (e.g., anti-DNP IgE)
-
Antigen (e.g., DNP-HSA)
-
Tyrode's buffer
-
(R)-Bepotastine Besylate solutions of varying concentrations
-
Histamine ELISA kit
-
Microplate reader
Procedure:
-
Mast Cell Sensitization: Incubate RPMCs with an optimal concentration of anti-DNP IgE for 24 hours at 37°C to allow for sensitization.
-
Washing: Gently wash the sensitized cells three times with Tyrode's buffer to remove unbound IgE.
-
Pre-incubation with Test Compound: Resuspend the cells in Tyrode's buffer and pre-incubate with various concentrations of (R)-Bepotastine Besylate or vehicle control for 30 minutes at 37°C.
-
Antigen Challenge: Initiate degranulation by adding DNP-HSA to the cell suspension.
-
Termination of Reaction: After a 30-minute incubation at 37°C, stop the reaction by placing the samples on ice and centrifuging at 400 x g for 5 minutes at 4°C.
-
Histamine Measurement: Collect the supernatant and measure the histamine concentration using a histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of histamine release inhibition for each concentration of (R)-Bepotastine Besylate compared to the vehicle control.
Figure 3: Workflow for the in vitro mast cell stabilization assay.
Eosinophil Chemotaxis Assay
This protocol outlines a method to evaluate the effect of a test compound on the migration of eosinophils towards a chemoattractant.
Objective: To determine the inhibitory effect of (R)-Bepotastine Besylate on eosinophil chemotaxis.
Materials:
-
Isolated human or animal eosinophils
-
Chemoattractant (e.g., eotaxin-1/CCL11 or LTB4)
-
Boyden chamber or similar chemotaxis system with a polycarbonate membrane (e.g., 5 µm pore size)
-
(R)-Bepotastine Besylate solutions of varying concentrations
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Isolate eosinophils from peripheral blood or peritoneal lavage and resuspend them in assay medium.
-
Pre-incubation: Incubate the eosinophils with different concentrations of (R)-Bepotastine Besylate or vehicle control for 30-60 minutes at 37°C.
-
Assay Setup: Add the chemoattractant to the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.
-
Cell Addition: Add the pre-incubated eosinophil suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber for 1-2 hours at 37°C in a humidified incubator to allow for cell migration.
-
Cell Staining and Counting: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantification: Count the number of migrated eosinophils in several high-power fields under a microscope.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of (R)-Bepotastine Besylate compared to the vehicle control.
Figure 4: Workflow for the eosinophil chemotaxis assay.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized clinical research methodology to evaluate the efficacy of anti-allergic ophthalmic medications.
Objective: To induce a controlled allergic conjunctivitis reaction in susceptible individuals to assess the efficacy of (R)-Bepotastine Besylate in preventing or treating the signs and symptoms.
Participant Selection:
-
Subjects with a history of allergic conjunctivitis.
-
Positive skin test to a specific allergen (e.g., grass pollen, cat dander).
-
Demonstrated a positive and reproducible response to a conjunctival allergen challenge during screening visits.
General Procedure:
-
Baseline Assessment: Assess and record baseline ocular signs and symptoms (e.g., itching, redness) using standardized scales (typically 0-4 or 0-5).
-
Instillation of Investigational Product: Instill one drop of (R)-Bepotastine Besylate ophthalmic solution or placebo into each eye. The timing of instillation relative to the allergen challenge is a key variable (e.g., 15 minutes for onset of action, 8-16 hours for duration of action).
-
Allergen Challenge: After the specified time, instill a predetermined concentration of the selected allergen into the conjunctival cul-de-sac of each eye.
-
Post-Challenge Assessments: At specified time points post-challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for redness), subjects and investigators assess and record the severity of ocular signs and symptoms using the same standardized scales.
-
Safety Monitoring: Monitor subjects for any adverse events throughout the study.
Figure 5: General workflow of the Conjunctival Allergen Challenge (CAC) model.
Conclusion
(R)-Bepotastine Besylate is a well-established and effective treatment for allergic conjunctivitis, offering a rapid onset and sustained duration of action. Its clinical success is rooted in a multi-pronged mechanism of action that includes potent histamine H1 receptor antagonism, mast cell stabilization, and anti-inflammatory effects such as the inhibition of eosinophil migration and IL-5 production. The comprehensive data from rigorous clinical trials, particularly those employing the CAC model, provide strong evidence for its efficacy and safety. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals, facilitating a deeper understanding of (R)-Bepotastine Besylate and paving the way for future advancements in the treatment of allergic ocular diseases.
References
- 1. Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Time to onset and duration of action of the antihistamine bepotastine besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Activity of (R)-Bepotastine Besylate on Mast Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bepotastine Besylate is a second-generation antihistamine with a multifaceted mechanism of action that extends beyond its potent H1 receptor antagonism. A significant component of its anti-allergic efficacy lies in its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators. This technical guide provides an in-depth analysis of the in vitro activity of (R)-Bepotastine Besylate on mast cells, presenting key quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of anti-allergic therapeutics.
Introduction
Allergic reactions are primarily initiated by the degranulation of mast cells following exposure to an allergen. This process releases a cascade of inflammatory mediators, including histamine, proteases, and newly synthesized lipid mediators and cytokines, which are responsible for the clinical manifestations of allergic diseases such as allergic rhinitis and conjunctivitis.[1][2] Consequently, agents that can stabilize mast cells and prevent this degranulation are of significant therapeutic interest.
(R)-Bepotastine Besylate is a selective H1 receptor antagonist that also exhibits potent mast cell-stabilizing properties.[3][4] Its dual mechanism of action contributes to its clinical effectiveness in providing rapid and sustained relief from allergic symptoms.[5][6] This guide focuses on the in vitro evidence supporting the mast cell-stabilizing effects of (R)-Bepotastine Besylate.
Quantitative Analysis of Mast Cell Inhibition
The inhibitory activity of (R)-Bepotastine Besylate on mast cell degranulation and mediator release has been quantified in various in vitro models. The following tables summarize the key findings from published studies.
Table 1: Inhibition of Mast Cell Degranulation
| Mast Cell Type | Stimulus | Parameter Measured | (R)-Bepotastine Besylate Concentration | % Inhibition / IC50 | Reference |
| Human Conjunctival Mast Cells | IgE Challenge | Histamine Release | 252 µM | IC50 | [7] |
| Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | Histamine Release | 1 mM | Statistically significant inhibition (p<0.01) | [8] |
| Rat Basophilic Leukemia (RBL-2H3) Cells | Substance P | β-hexosaminidase Release | Not specified | Significant inhibition | [3] |
Table 2: Comparative Inhibitory Effects on Histamine Release from Rat Peritoneal Mast Cells
| Compound | Concentration | % Inhibition of Histamine Release | Reference |
| (R)-Bepotastine Besylate | 1 mM | Significant (p<0.01) | [8] |
| Ketotifen Fumarate | 0.1 mM | Significant | [8] |
| Olopatadine Hydrochloride | Up to 1 mM | No significant inhibition | [8] |
Note: At a high concentration of 10 mM, bepotastine was observed to potentiate histamine release from human conjunctival mast cells.[7]
Experimental Protocols
The following are detailed methodologies for key in vitro assays used to evaluate the mast cell-stabilizing activity of (R)-Bepotastine Besylate.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
3.1.1. Cell Culture and Sensitization:
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are commonly used.
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 µg/mL streptomycin, and 100 units/mL penicillin.
-
Seeding: Seed 0.2 mL of a 5 x 10^5 cells/mL suspension in 24-well plates.
-
Sensitization: Add anti-DNP IgE to a final concentration of 0.45 µg/mL and incubate for 24 hours to allow for sensitization of the FcεRI receptors.[8]
3.1.2. Compound Treatment and Degranulation Induction:
-
Washing: Wash the sensitized cells with a suitable buffer, such as Siraganian buffer (5 mM KCl, 0.4 mM MgCl2, 119 mM NaCl, 25 mM PIPES, 40 mM NaOH, pH 7.2) containing glucose, 1 mM CaCl2, and 0.1% Bovine Serum Albumin (BSA).[8]
-
Pre-incubation: Incubate the cells with varying concentrations of (R)-Bepotastine Besylate or vehicle control for a specified period (e.g., 10 minutes at 37°C).[8]
-
Stimulation: Induce degranulation by adding a stimulating agent. Common stimuli include:
-
Incubation: Incubate for a further 10 minutes at 37°C.[8]
-
Stopping the Reaction: Terminate the degranulation process by placing the plate on ice for 10 minutes.[8]
3.1.3. Quantification of β-Hexosaminidase Activity:
-
Sample Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
Enzyme Reaction:
-
Transfer 50 µL of the supernatant to a new 96-well plate.
-
Add 50 µL of a substrate solution containing 1 mM p-nitrophenyl N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer (pH 4.5).
-
Incubate at 37°C for 2.5 hours.[8]
-
-
Stopping the Enzyme Reaction: Add 200 µL of a stop buffer (0.1 M carbonate-bicarbonate buffer, pH 10.0).[8]
-
Measurement: Read the absorbance at 405 nm using a microplate reader. The amount of β-hexosaminidase released is proportional to the absorbance.
Histamine Release Assay
This assay directly measures the amount of histamine released from mast cells.
3.2.1. Mast Cell Isolation and Treatment:
-
Source: Peritoneal mast cells can be isolated from rats.
-
Pre-incubation: Pre-incubate the isolated mast cells with (R)-Bepotastine Besylate or other H1 antagonists for 120 minutes.[8]
-
Stimulation: Add calcium ionophore A23187 and incubate for an additional 10 minutes at 37°C.[8]
3.2.2. Histamine Quantification:
-
Sample Collection: Collect the culture media after the incubation period.
-
Measurement: Measure the histamine content in the media using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8]
Signaling Pathways in Mast Cell Activation and Inhibition by (R)-Bepotastine Besylate
The mast cell-stabilizing effect of (R)-Bepotastine Besylate is believed to be mediated through the modulation of intracellular signaling cascades that are critical for degranulation.
IgE-Mediated Mast Cell Activation Pathway
The classical pathway of mast cell activation is initiated by the cross-linking of IgE antibodies bound to the high-affinity IgE receptor (FcεRI) on the mast cell surface. This event triggers a signaling cascade that ultimately leads to the release of inflammatory mediators. The precise mechanism by which bepotastine interferes with this pathway is thought to involve the modulation of intracellular calcium levels.[9]
Caption: IgE-Mediated Mast Cell Activation and Proposed Inhibition by (R)-Bepotastine Besylate.
Substance P-Induced Mast Cell Degranulation
Bepotastine has also been shown to inhibit mast cell degranulation induced by Substance P, a neuropeptide involved in neurogenic inflammation. This suggests that bepotastine may act on pathways distinct from the IgE-dependent cascade.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Functional Aspect of Antihistamines: The Impact of Bepotastine Besilate on Substance P-Induced Events - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Time to onset and duration of action of the antihistamine bepotastine besilate ophthalmic solutions 1.0% and 1.5% in allergic conjunctivitis: a phase III, single-center, prospective, randomized, double-masked, placebo-controlled, conjunctival allergen challenge assessment in adults and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. 2.6. Mast Cell Degranulation Assay [bio-protocol.org]
- 9. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
(R)-Bepotastine Besylate: A Multifaceted Approach to Attenuating Eosinophilic Inflammation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Bepotastine Besylate, a second-generation histamine H1 receptor antagonist, demonstrates a robust and multifaceted inhibitory effect on eosinophils, key effector cells in allergic inflammation. Beyond its primary antihistaminic activity, (R)-Bepotastine Besylate directly and indirectly modulates eosinophil function through several distinct mechanisms. These include the potent inhibition of eosinophil migration and tissue infiltration, suppression of critical eosinophil-activating cytokines such as Interleukin-5 (IL-5), and stabilization of mast cells, thereby reducing the release of eosinophil-attracting mediators. This technical guide consolidates preclinical and clinical findings, details the experimental methodologies used to elucidate these effects, and visualizes the key pathways and workflows, providing a comprehensive resource for researchers and drug development professionals in the field of allergy and immunology.
Introduction
Eosinophils are granulocytic leukocytes that play a central role in the pathogenesis of allergic diseases, including allergic rhinitis, asthma, and allergic conjunctivitis.[1] Upon activation, eosinophils release a range of pro-inflammatory mediators, including cytotoxic granule proteins, cytokines, and chemokines, which contribute to tissue damage, inflammation, and the late-phase allergic response.[1][2] Consequently, therapeutic strategies aimed at inhibiting eosinophil recruitment and activation are of significant interest in the management of allergic conditions.
(R)-Bepotastine Besylate is a topically active antiallergic agent with a dual mechanism of action: it is a highly selective histamine H1 receptor antagonist and a mast cell stabilizer.[3][4] This dual activity provides immediate relief from the early-phase allergic reaction. However, extensive non-clinical and clinical research has revealed that the therapeutic efficacy of (R)-Bepotastine Besylate extends to the late-phase allergic response, largely through its profound effects on eosinophils.[5][6] This guide provides an in-depth examination of these anti-eosinophilic properties.
Mechanisms of Action on Eosinophils
(R)-Bepotastine Besylate exerts its influence on eosinophils through a combination of direct and indirect actions, targeting multiple stages of the eosinophilic inflammatory cascade.
Inhibition of Eosinophil Migration and Chemotaxis
A primary mechanism by which (R)-Bepotastine Besylate mitigates eosinophilic inflammation is by directly inhibiting the migration of eosinophils to inflammatory sites.[7][8] This has been demonstrated in both in vitro and in vivo models.
-
In Vitro Inhibition of Chemotaxis: Studies have shown that bepotastine dose-dependently inhibits eosinophil chemotaxis induced by key chemoattractants such as leukotriene B4 (LTB4).[9][10]
-
In Vivo Suppression of Tissue Infiltration: In animal models of allergic conjunctivitis, topical administration of bepotastine besilate has been shown to significantly suppress the infiltration of eosinophils into conjunctival tissue induced by platelet-activating factor (PAF).[7][11]
Suppression of Pro-Eosinophilic Cytokines
(R)-Bepotastine Besylate has been shown to inhibit the production of Interleukin-5 (IL-5), a critical cytokine for the differentiation, maturation, activation, and survival of eosinophils.[3][5][12] By suppressing IL-5 biosynthesis, bepotastine can reduce the overall eosinophil load and their responsiveness in allergic inflammation.[13]
Mast Cell Stabilization
In addition to its direct effects on eosinophils, (R)-Bepotastine Besylate is a potent mast cell stabilizer.[4][7] By preventing the degranulation of mast cells, it inhibits the release of a wide array of pre-formed and newly synthesized mediators, including histamine, leukotrienes, and cytokines that are potent chemoattractants for eosinophils.[4] This upstream action effectively reduces the chemotactic signals that drive eosinophil recruitment to the site of an allergic reaction.
Quantitative Data on Eosinophil Inhibition
The following tables summarize the key quantitative findings from preclinical studies investigating the effect of (R)-Bepotastine Besylate on eosinophil function.
Table 1: In Vitro Inhibition of Eosinophil Chemotaxis
| Chemoattractant | Bepotastine Concentration | % Inhibition of Chemotaxis | Species | Source |
| Leukotriene B4 (LTB4) | 0.1 mM | 18.6% | Guinea Pig | [9] |
| Leukotriene B4 (LTB4) | 1 mM | 69.3% | Guinea Pig | [9] |
Table 2: In Vivo Inhibition of Eosinophil Infiltration in Allergic Conjunctivitis Model
| Inducing Agent | Bepotastine Besilate Concentration | Outcome | Species | Source |
| Platelet-Activating Factor (PAF) | 1.0% (topical) | More effective suppression of eosinophil infiltration than ketotifen 0.05% | Guinea Pig | [7] |
Table 3: Inhibition of IL-5 Production
| Cell Type | Stimulant | Bepotastine Concentration | Outcome | Source |
| Human Peripheral Blood Mononuclear Cells | Dermatophagoides farinae (Df) | 10 µM | Significant inhibition of IL-5 production | [13] |
| Human Peripheral Blood Mononuclear Cells | Dermatophagoides farinae (Df) | 100 µM | Significant inhibition of IL-5 production | [13] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following sections describe the key experimental protocols used in the cited studies.
In Vitro Eosinophil Chemotaxis Assay
This assay quantifies the directed migration of eosinophils towards a chemoattractant.
-
Eosinophil Isolation: Eosinophils are isolated from the peritoneal fluid of guinea pigs.[7]
-
Chemotaxis Chamber: A Boyden chamber or a similar multi-well chemotaxis chamber is used. The chamber consists of two compartments separated by a microporous membrane.
-
Assay Setup: The lower compartment is filled with a solution containing the chemoattractant (e.g., Leukotriene B4). The upper compartment is loaded with the isolated eosinophil suspension, pre-incubated with varying concentrations of bepotastine or a vehicle control.[9]
-
Incubation: The chamber is incubated to allow for eosinophil migration through the membrane towards the chemoattractant.
-
Quantification: The number of eosinophils that have migrated to the lower side of the membrane is counted using microscopy. The percentage inhibition is calculated by comparing the number of migrated cells in the bepotastine-treated groups to the vehicle control group.
In Vivo PAF-Induced Eosinophil Infiltration Model
This animal model assesses the ability of a compound to inhibit eosinophil recruitment in the conjunctiva.
-
Animal Model: The study is conducted using guinea pigs.[7]
-
Drug Administration: Animals are pre-treated with topical administration of bepotastine besilate ophthalmic solution (e.g., 1.0%) or a comparator/vehicle into the conjunctival sac.[7]
-
Induction of Inflammation: After a set pre-treatment time, inflammation is induced by a subconjunctival injection of Platelet-Activating Factor (PAF).[7]
-
Tissue Collection and Analysis: After a specified period, the animals are euthanized, and the conjunctival tissue is excised, fixed, and processed for histological analysis.
-
Eosinophil Quantification: Tissue sections are stained (e.g., with hematoxylin and eosin), and the number of infiltrated eosinophils within the conjunctival tissue is counted under a microscope. The effectiveness of bepotastine is determined by comparing the eosinophil counts in the treated group to the control group.[7]
IL-5 Production Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay measures the effect of bepotastine on the production of a key eosinophil-activating cytokine.
-
PBMC Isolation: PBMCs are isolated from the blood of atopic donors using density gradient centrifugation.[13]
-
Cell Culture and Stimulation: The isolated PBMCs are cultured in a suitable medium. To induce IL-5 production, the cells are stimulated with a relevant allergen, such as Dermatophagoides farinae (Df) extract.[13]
-
Drug Treatment: Varying concentrations of bepotastine are added to the cell cultures, either simultaneously with the allergen or at a pre-incubation time before stimulation.[13]
-
Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatants are collected.
-
IL-5 Quantification: The concentration of IL-5 in the supernatants is measured using a sensitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA). The inhibitory effect of bepotastine is determined by comparing the IL-5 levels in the treated cultures to the stimulated control cultures.
Visualizing the Pathways and Processes
The following diagrams, created using the DOT language, illustrate the key mechanisms and experimental workflows discussed.
Caption: Mechanism of (R)-Bepotastine Besylate's anti-eosinophilic action.
Caption: Workflow for the in vitro eosinophil chemotaxis assay.
Caption: Experimental workflow for the in vivo eosinophil infiltration model.
Clinical Relevance and Future Directions
The potent anti-eosinophilic effects of (R)-Bepotastine Besylate observed in preclinical models are clinically significant. The late-phase reaction in allergic conjunctivitis is characterized by the infiltration of eosinophils, leading to sustained inflammation and symptoms.[1] By inhibiting eosinophil migration and activation, (R)-Bepotastine Besylate likely contributes to the reduction of late-phase signs and symptoms, complementing its immediate relief of itching and redness through H1 receptor antagonism.[14][15]
Clinical trials have consistently demonstrated the efficacy of bepotastine besilate ophthalmic solution in reducing ocular itching, the hallmark symptom of allergic conjunctivitis.[15] While these studies primarily focus on patient-reported outcomes and investigator-assessed signs like hyperemia, the underlying suppression of eosinophilic inflammation is a key contributor to its overall therapeutic benefit.[2][14] For instance, studies have shown that bepotastine can also alleviate non-ocular symptoms associated with allergic conjunctivitis, such as nasal symptoms, which may be partly due to the systemic absorption and its anti-inflammatory properties.[12][16]
Future research could focus on clinical studies that directly measure eosinophil counts or specific eosinophil-derived biomarkers in the tear film or conjunctival scrapings of patients treated with (R)-Bepotastine Besylate. Such studies would provide direct clinical evidence to further substantiate the anti-eosinophilic mechanisms demonstrated in preclinical models and enhance our understanding of its comprehensive anti-allergic profile.
Conclusion
(R)-Bepotastine Besylate is more than a simple antihistamine. Its pharmacological profile reveals a sophisticated, multi-pronged attack on the allergic inflammatory cascade, with the eosinophil as a key target. Through the direct inhibition of eosinophil chemotaxis, suppression of IL-5, and indirect reduction of eosinophil-attracting mediators via mast cell stabilization, (R)-Bepotastine Besylate stands out as a comprehensive therapeutic agent for managing allergic conditions. The data and methodologies presented in this guide underscore its potent anti-eosinophilic properties, providing a solid foundation for its clinical use and for future research in the development of advanced anti-allergic therapies.
References
- 1. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Anti-Allergic Drug, Betotastine Besilate, Suppresses Interleukin-5 Production by Human Peripheral Blood Mononuclear Cells [jstage.jst.go.jp]
- 14. dovepress.com [dovepress.com]
- 15. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (R)-Bepotastine Besylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bepotastine Besylate is a second-generation antihistamine distinguished by its potent and selective histamine H1 receptor antagonism, coupled with a range of anti-allergic properties. This technical guide provides an in-depth overview of the preclinical data for (R)-Bepotastine Besylate, focusing on its pharmacology, pharmacokinetics, and toxicology. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the development of anti-allergic therapeutics. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the compound's preclinical profile.
Introduction
(R)-Bepotastine Besylate is a piperidine derivative that has demonstrated efficacy in the management of allergic conditions such as allergic rhinitis and urticaria.[1][2] Its mechanism of action extends beyond simple histamine H1 receptor blockade, encompassing mast cell stabilization and inhibition of eosinophil migration, positioning it as a multi-faceted anti-allergic agent.[1][3][4] A favorable safety profile, including low penetration of the blood-brain barrier, suggests a reduced potential for sedative effects commonly associated with first-generation antihistamines.[1][5] This guide synthesizes the available preclinical data to provide a thorough understanding of the pharmacological, pharmacokinetic, and toxicological characteristics of (R)-Bepotastine Besylate.
Pharmacology
The pharmacological activity of (R)-Bepotastine Besylate is characterized by its high affinity and selectivity for the histamine H1 receptor, as well as its broader anti-inflammatory and anti-allergic effects.
Mechanism of Action
(R)-Bepotastine Besylate is a selective antagonist of the histamine H1 receptor.[1] By blocking the action of histamine at these receptors, it mitigates the classic symptoms of allergic reactions, such as increased vascular permeability, pruritus, and smooth muscle contraction.[3][6] Beyond its direct antihistaminic activity, (R)-Bepotastine Besylate exhibits several other anti-allergic properties:
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[3]
-
Inhibition of Eosinophil Infiltration: The compound has been shown to suppress the migration of eosinophils to sites of inflammation, a key component of the late-phase allergic response.[3][7]
-
Inhibition of Inflammatory Mediators: It has been reported to inhibit the production and activity of other pro-inflammatory substances, including interleukin-5 (IL-5), leukotriene B4 (LTB4), and leukotriene D4 (LTD4).[1]
These multiple mechanisms of action contribute to its overall efficacy in attenuating the allergic cascade.
Receptor Binding Affinity
(R)-Bepotastine Besylate demonstrates high selectivity for the histamine H1 receptor with negligible affinity for other receptors, minimizing the potential for off-target side effects.[1]
Table 1: Receptor Binding Profile of (R)-Bepotastine Besylate
| Receptor | Binding Affinity | Reference |
| Histamine H1 | High | [1] |
| Histamine H3 | Negligible | [1] |
| α1-Adrenergic | Negligible | [1] |
| α2-Adrenergic | Negligible | [1] |
| β-Adrenergic | Negligible | [1] |
| Serotonin (5-HT2) | Negligible | [1] |
| Muscarinic | Negligible | [1] |
| Benzodiazepine | Negligible | [1] |
In Vitro and In Vivo Efficacy
Preclinical studies have consistently demonstrated the anti-allergic effects of (R)-Bepotastine Besylate in various models.
Table 2: Summary of Preclinical Efficacy Data for (R)-Bepotastine Besylate
| Assay | Model | Key Findings | Reference |
| Histamine-Induced Vascular Permeability | Guinea Pig | Dose-dependent inhibition. 1.0% solution more effective than 0.1% olopatadine. | [3][7] |
| Passive Cutaneous Anaphylaxis | Guinea Pig | Dose-dependent inhibition. 1.0% solution more effective than 0.025% levocabastine. | [1][7] |
| Mast Cell Degranulation | Rat Peritoneal Mast Cells (in vitro) | Inhibition of histamine release stimulated by ionophore A23187. | [7] |
| Eosinophil Chemotaxis | Guinea Pig Peritoneal Eosinophils (in vitro) | Inhibition of leukotriene B4-induced chemotaxis. | [7] |
| Platelet-Activating Factor (PAF)-Induced Eosinophil Infiltration | Guinea Pig Conjunctiva | 1.0% solution more effective at suppressing eosinophil infiltration than 0.05% ketotifen. | [7] |
| Itching Models | Mouse | Oral administration inhibited the frequency and duration of scratching behavior. | [1] |
Pharmacokinetics
The pharmacokinetic profile of (R)-Bepotastine Besylate has been evaluated in several preclinical species. While specific quantitative data for Cmax, Tmax, AUC, and half-life in rats and dogs were not available in the public domain searches, general characteristics have been reported.
Absorption, Distribution, Metabolism, and Excretion (ADME)
-
Absorption: (R)-Bepotastine Besylate is absorbed after administration, with systemic exposure being dose-proportional.
-
Distribution: A key characteristic is its low penetration of the blood-brain barrier. Following a 3 mg/kg intravenous dose in rats, the concentration of bepotastine in the brain was found to be significantly lower than in plasma, which is predictive of a reduced sedative effect.[1][5]
-
Metabolism: (R)-Bepotastine Besylate undergoes minimal metabolism by cytochrome P450 (CYP) enzymes in humans.[8] While it appears to be a substrate for CYP450 in rodents, it does not significantly inhibit human CYP450 enzymes.[5]
-
Excretion: The primary route of elimination is through urinary excretion, with a substantial portion of the drug being excreted unchanged.[5][8] In both rats and dogs, the test article is primarily excreted in the feces and urine.[5]
Table 3: Preclinical Pharmacokinetic Profile of (R)-Bepotastine Besylate
| Parameter | Species | Route | Finding | Reference |
| Distribution | Rat | Intravenous (3 mg/kg) | Low brain penetration (AUCbrain/AUCplasma ratio of 0.069). | [5] |
| Excretion | Rat, Dog | Not Specified | Primarily excreted in feces and urine. | [5] |
Note: Detailed quantitative pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for preclinical species were not available in the reviewed literature.
Toxicology
A comprehensive set of toxicology studies has been conducted to establish the safety profile of (R)-Bepotastine Besylate.
Table 4: Summary of Preclinical Toxicology Data for (R)-Bepotastine Besylate
| Study Type | Species | Duration | Key Findings | NOAEL (No-Observed-Adverse-Effect Level) | Reference |
| Carcinogenicity | Mouse | 21 months | No significant induction of neoplasms. | 18.7 - 19.9 mg/kg/day | [5] |
| Carcinogenicity | Rat | 24 months | No significant induction of neoplasms. | 9.58 - 9.8 mg/kg/day | [5] |
| Ocular Toxicity | Dog | 26 weeks | Well-tolerated at therapeutic doses. | 1.5% bepotastine besilate given 4 times a day. | [5] |
| Fertility and Early Embryonic Development | Rat | - | No adverse effects on fertility or reproduction at doses up to 200 mg/kg/day. | 200 mg/kg/day | [8] |
| General Toxicology | Animal Models | Multiple | No significant effects on respiratory, circulatory, central nervous, digestive, or urinary systems. | Not specified | [1] |
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of study results.
Histamine-Induced Vascular Permeability in Guinea Pigs
This in vivo assay evaluates the ability of (R)-Bepotastine Besylate to inhibit the increase in vascular permeability induced by histamine.
Materials:
-
Male Hartley guinea pigs
-
Histamine dihydrochloride solution
-
(R)-Bepotastine Besylate solution at various concentrations
-
Evans blue dye (e.g., 2% in saline)
-
Saline solution (0.9% NaCl)
-
Anesthetic agent
Procedure:
-
Guinea pigs are anesthetized.
-
The dorsal area is shaved carefully.
-
Animals are pre-treated with (R)-Bepotastine Besylate or vehicle, typically via topical or oral administration, at a specified time before the histamine challenge.
-
Evans blue dye is injected intravenously to act as a tracer for plasma extravasation.
-
Immediately after the dye injection, intradermal injections of histamine solution are administered at multiple sites on the shaved dorsal skin. A saline injection serves as a negative control.
-
After a defined period (e.g., 30 minutes), the animals are euthanized.
-
The skin sites are excised, and the extravasated Evans blue dye is extracted from the tissue using a suitable solvent (e.g., formamide).
-
The amount of extracted dye is quantified spectrophotometrically at a wavelength of approximately 620 nm.
-
The inhibitory effect of (R)-Bepotastine Besylate is calculated by comparing the amount of dye extravasation in the drug-treated group to the vehicle-treated group.
Mast Cell Stabilization Assay (in vitro)
This assay assesses the ability of (R)-Bepotastine Besylate to inhibit the degranulation of mast cells and the subsequent release of histamine.
Materials:
-
Rat peritoneal mast cells (harvested from male Wistar rats)
-
(R)-Bepotastine Besylate solution at various concentrations
-
Mast cell secretagogue (e.g., compound 48/80 or calcium ionophore A23187)
-
Buffer solution (e.g., Tyrode's buffer)
-
Reagents for histamine quantification (e.g., o-phthalaldehyde for fluorometric assay)
Procedure:
-
Rat peritoneal mast cells are harvested by peritoneal lavage with a suitable buffer.
-
The cells are purified and resuspended in buffer.
-
The mast cell suspension is pre-incubated with various concentrations of (R)-Bepotastine Besylate or vehicle for a specified time at 37°C.
-
Mast cell degranulation is induced by adding a secretagogue (e.g., compound 48/80).
-
The reaction is stopped by placing the tubes on ice.
-
The cell suspension is centrifuged to separate the supernatant (containing released histamine) from the cell pellet.
-
The histamine content in the supernatant is measured using a fluorometric or enzymatic assay.
-
Total histamine content is determined by lysing an aliquot of the cell suspension.
-
The percentage of histamine release is calculated, and the inhibitory effect of (R)-Bepotastine Besylate is determined.
Visualizations
Diagrams illustrating key pathways and workflows provide a visual summary of the preclinical evaluation of (R)-Bepotastine Besylate.
Signaling Pathway of (R)-Bepotastine Besylate's Anti-Allergic Action
Caption: Mechanism of action of (R)-Bepotastine Besylate in the allergic response.
Experimental Workflow for Histamine-Induced Vascular Permeability Assay
Caption: Workflow for the histamine-induced vascular permeability assay.
Conclusion
The preclinical data for (R)-Bepotastine Besylate strongly support its profile as a potent and selective H1 receptor antagonist with additional anti-allergic properties. Its efficacy in various in vitro and in vivo models of allergy, combined with a favorable safety profile characterized by low CNS penetration and a high therapeutic index, underscores its potential as a valuable therapeutic agent for allergic disorders. The detailed experimental protocols and visual aids provided in this guide are intended to support further research and development in the field of anti-allergic drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pi.bausch.com [pi.bausch.com]
(R)-Bepotastine Besylate molecular structure and properties
An In-depth Technical Guide to (R)-Bepotastine Besylate
Introduction
(R)-Bepotastine Besylate is the besylate salt of the (R)-enantiomer of Bepotastine. While the commercially available drug, Bepotastine Besylate, is the (S)-enantiomer, this guide focuses on the molecular and pharmacological properties of the (R)-isomer. Bepotastine is a second-generation antihistamine and mast cell stabilizer used in the treatment of allergic conditions such as allergic rhinitis and urticaria.[1][2] It functions as a selective histamine H1 receptor antagonist.[3][4] This document provides a comprehensive overview of its molecular structure, physicochemical properties, mechanism of action, and synthesis.
Molecular Structure and Identification
(R)-Bepotastine Besylate is chemically designated as 4-[(R)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic acid monobenzenesulfonate. It is an organic salt formed from the combination of (R)-Bepotastine and benzenesulfonic acid.
Chemical Structure
Caption: Molecular Structure of (R)-Bepotastine Besylate.
Physicochemical Properties
The following table summarizes the key physicochemical properties of (R)-Bepotastine Besylate.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₇H₃₁ClN₂O₆S | [5] |
| Molecular Weight | 547.06 g/mol | [5][6] |
| Appearance | White to pale yellowish crystalline powder | [6][7] |
| Melting Point | 161-163 °C | [6][8] |
| Solubility | Very soluble in certain organic solvents, sparingly soluble in others. | [9] |
| Optical Rotation | [α]/D 4.5 to 6.5°, c = 1 in methanol (Note: This is for the S-isomer, specific data for R-isomer may differ) | [2] |
| CAS Number | 190730-42-8 | [5] |
Pharmacological Profile
Mechanism of Action
Bepotastine exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a potent and selective histamine H1 receptor antagonist.[3][10] This action blocks the effects of histamine, a key mediator in allergic reactions, thereby alleviating symptoms such as itching.[10][11] Additionally, Bepotastine stabilizes mast cells, inhibiting the release of histamine and other pro-inflammatory mediators.[4][10] It also suppresses the migration of eosinophils into inflamed tissues, which helps to reduce the late-phase allergic inflammatory response.[4][11]
Caption: Signaling Pathway of Bepotastine's Anti-Allergic Action.
Pharmacokinetics
Following topical ophthalmic administration, Bepotastine Besylate is absorbed systemically to a limited extent.[7] Peak plasma concentrations are typically reached within 1 to 2 hours post-instillation.[7] The primary route of elimination is through urinary excretion, with a significant portion of the drug excreted unchanged.[7] Metabolism by cytochrome P450 enzymes is minimal.[7]
| Pharmacokinetic Parameter | Value | Reference(s) |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours (ophthalmic) | [7] |
| Route of Elimination | Primarily urinary excretion | [7] |
| Metabolism | Minimal metabolism via CYP enzymes | [7] |
| Excretion | Approximately 75-90% excreted unchanged in urine | [7] |
Synthesis and Manufacturing
The synthesis of Bepotastine Besylate involves a multi-step process. A common approach involves the condensation of an optically resolved piperidine derivative with a butyric acid derivative, followed by hydrolysis and salt formation.
Experimental Protocol for Synthesis
A representative synthesis of Bepotastine Besylate involves the following key steps, as described in the literature:
-
Preparation of (S)-(4-chlorophenyl)(pyridin-2-yl)methyl 2,2,2-trichloroacetimidate: (S)-(4-chlorophenyl)(pyridin-2-yl)methanol is reacted with 2,2,2-trichloroacetonitrile.[12]
-
Condensation: The resulting product is condensed with ethyl 4-(4-hydroxypiperidin-1-yl)butanoate to yield ethyl 4-[4-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]piperidin-1-yl]butanoate.[12]
-
Hydrolysis: The ester is then hydrolyzed to form Bepotastine.[12]
-
Salt Formation: Finally, Bepotastine is treated with benzenesulfonic acid to produce Bepotastine Besylate.[12][13]
The optical resolution of the key piperidine intermediate is a critical step to ensure the desired stereoisomer is obtained with high purity.[13][14]
Caption: General Synthetic Workflow for Bepotastine Besylate.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique used for the determination of purity and assay of Bepotastine Besylate.[2] Chiral HPLC methods are essential for separating and quantifying the (R) and (S) enantiomers to ensure the stereochemical purity of the final product.
Safety and Handling
(R)-Bepotastine Besylate is suspected of damaging the unborn child and requires careful handling.[2][15] Appropriate personal protective equipment should be used, and the substance should be handled in a well-ventilated area.[15] Store in a desiccated environment at -20°C.[2]
Conclusion
(R)-Bepotastine Besylate is a well-characterized antihistamine with a multi-faceted mechanism of action that makes it effective in the management of allergic conditions. Its synthesis requires careful control of stereochemistry to ensure the desired enantiomer is produced with high purity. The information presented in this guide provides a comprehensive technical overview for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Bepotastine besilate = 98 HPLC 190786-44-8 [sigmaaldrich.com]
- 3. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. centaurpharma.com [centaurpharma.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. pi.bausch.com [pi.bausch.com]
- 8. Bepotastine Besilate | CAS#:190786-44-8 | Chemsrc [chemsrc.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 11. Bepotastine besilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 12. A New Synthetic Method of Bepotastine Besilate [cjph.com.cn]
- 13. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 14. US20140046068A1 - Method of synthesizing bepotastine or benzenesulfonic acid salt thereof and intermediates used therein - Google Patents [patents.google.com]
- 15. Bepotastine Besilate | 190786-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
A Technical Guide to the Discovery and Development of Bepotastine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bepotastine is a second-generation antihistamine renowned for its efficacy in treating allergic conditions, most notably allergic conjunctivitis. The commercially available form, bepotastine besilate, is the enantiomerically pure S-(+)-enantiomer. This technical guide provides a comprehensive examination of the discovery, development, and pharmacological characteristics of bepotastine enantiomers. It delves into the rationale for single-enantiomer drug development, the synthetic pathways and chiral separation techniques, and the multifaceted mechanism of action of the active S-(+)-enantiomer. While direct comparative data between the enantiomers and the racemic mixture are limited in publicly available literature, this guide synthesizes the existing evidence to provide a thorough understanding for researchers and drug development professionals.
Introduction: The Strategic Imperative for Enantiomer-Specific Development
Many therapeutic agents are chiral molecules, existing as non-superimposable mirror images known as enantiomers. Although they share similar physical and chemical properties, enantiomers can exhibit significant differences in their pharmacological and toxicological profiles. This has prompted a shift in drug development towards single-enantiomer formulations to enhance therapeutic efficacy and minimize adverse effects. Bepotastine is a prime example of this paradigm, with the S-(+)-enantiomer being specifically developed and marketed.[1] This decision underscores the critical role of stereochemistry in modern drug design. The S-(+)-enantiomer of bepotastine has been shown to possess the desired pharmacological activities, including histamine H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration.[1] The R-(-)-enantiomer is generally considered to be less active.[1]
Synthesis and Chiral Separation of Bepotastine Enantiomers
The synthesis of bepotastine is a multi-step process with a key challenge in the stereospecific production of the pharmacologically active S-(+)-enantiomer. A critical intermediate in this synthesis is (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This chiral alcohol serves as a foundational block for constructing the rest of the bepotastine molecule, which typically involves coupling with a piperidine derivative and subsequent addition of the butanoic acid side chain.
The industrial production of the S-(+)-enantiomer has largely relied on chiral resolution of a racemic mixture of 4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine. Various chiral resolving agents have been employed, including L-(+)-Tartaric acid and Dibenzoyl D-(-)-tartaric acid.[2]
Experimental Protocol: Chiral Separation of Bepotastine Enantiomers by HPLC
The separation and quantification of bepotastine enantiomers are crucial for both analytical and preparative applications. High-Performance Liquid Chromatography (HPLC) is the most commonly employed method.
Method 1: Reversed-Phase HPLC
-
Column: A chiral stationary phase, such as a ULTRON ES-CD (chiral-CD) column (6.0 mm × 150 mm, 5 µm), is typically used.[1][3]
-
Mobile Phase: A common mobile phase consists of a mixture of an aqueous buffer, such as 0.02 mol/L potassium dihydrogen phosphate, and an organic modifier like acetonitrile in a 75:25 ratio.[1][3]
-
Flow Rate: A flow rate of approximately 0.8 mL/min is often utilized.[1][3]
-
Detection: UV detection at a wavelength of 225 nm is suitable for monitoring the elution of the enantiomers.[1][3]
-
Column Temperature: The column is typically maintained at 35°C.[1][3]
Method 2: Normal-Phase HPLC
-
Column: A silica gel column with a surface coating of amylose-tris-(3,5-xylyl carbamate), such as a ChiralpakAD-H column, can be used.[4]
-
Mobile Phase: A mixture of n-hexane and ethanol, often with an alkaline additive like monoethanolamine (e.g., 87:13:0.1 v/v/v).[4]
-
Detection: UV detection at a wavelength of 260 nm.[4]
Workflow for Chiral HPLC Separation
Caption: Workflow for the chiral separation of bepotastine enantiomers using HPLC.
Pharmacological Profile of Bepotastine Enantiomers
The therapeutic effects of bepotastine are primarily attributed to the S-(+)-enantiomer. Its mechanism of action is multi-faceted, targeting key pathways in the allergic response.
Mechanism of Action
Bepotastine besilate, the S-(+)-enantiomer, exerts its anti-allergic effects through several mechanisms:
-
Histamine H1 Receptor Antagonism: It is a potent and selective antagonist of the histamine H1 receptor.[1][5][6] By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, thereby mitigating allergic symptoms such as itching and vasodilation.[7]
-
Mast Cell Stabilization: Bepotastine stabilizes mast cells, which inhibits the release of histamine and other pro-inflammatory mediators.[1][6][7] This action is crucial in preventing the early-phase allergic response. The precise intracellular signaling pathway for this effect is thought to involve the modulation of intracellular calcium levels.[1]
-
Inhibition of Eosinophil Migration: In the late phase of an allergic reaction, bepotastine inhibits the migration of eosinophils to the site of inflammation, which helps in reducing chronic allergic symptoms.[1][5]
Bepotastine's Multi-Target Anti-Allergic Action
References
- 1. benchchem.com [benchchem.com]
- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN105092751A - Method for separating and measuring Bepotastine Besilate optical isomer impurity - Google Patents [patents.google.com]
- 5. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
(R)-Bepotastine Besylate: A Technical Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bepotastine Besylate is a second-generation piperidine antihistamine that has demonstrated a multi-faceted pharmacological profile, extending beyond its primary function as a highly selective histamine H1 receptor antagonist. This technical guide provides an in-depth exploration of its anti-inflammatory properties, consolidating available preclinical and clinical data. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanisms of action, quantitative efficacy, and the experimental methodologies used in its evaluation.
Core Anti-Inflammatory Mechanisms of Action
(R)-Bepotastine Besylate exerts its anti-inflammatory effects through a combination of well-established mechanisms, primarily targeting the early and late phases of the allergic inflammatory cascade. These core mechanisms include:
-
Histamine H1 Receptor Antagonism: As a potent and selective antagonist of the H1 receptor, (R)-Bepotastine Besylate competitively inhibits the binding of histamine, a key mediator of allergic inflammation. This action effectively reduces the classic symptoms of allergy, such as itching, vasodilation, and increased vascular permeability.
-
Mast Cell Stabilization: (R)-Bepotastine Besylate stabilizes mast cells, thereby inhibiting their degranulation and the subsequent release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine, leukotrienes, and prostaglandins.[1] This action is crucial in mitigating the immediate hypersensitivity response.
-
Inhibition of Eosinophil Migration and Activation: A hallmark of the late-phase allergic reaction is the infiltration of eosinophils into inflamed tissues. (R)-Bepotastine Besylate has been shown to suppress the migration and activation of eosinophils, a critical step in dampening the sustained inflammatory response and preventing chronic allergic inflammation.[2][3]
Quantitative Assessment of Anti-Inflammatory Activity
The anti-inflammatory efficacy of (R)-Bepotastine Besylate has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available from preclinical and clinical studies.
Table 1: In Vitro Inhibition of Inflammatory Processes by (R)-Bepotastine Besylate
| Target Process | Experimental Model | Key Findings | Reference(s) |
| Histamine Release | A23187-induced degranulation in rat peritoneal mast cells | Statistically significant inhibition at 1 mM (p<0.01).[4] | [4] |
| Eosinophil Chemotaxis | Leukotriene B4-induced chemotaxis of guinea pig peritoneal eosinophils | Dose-dependent inhibition. At 0.1 mM, chemotaxis was 81.4% of control; at 1 mM, it was 30.7% of control.[4] | [4] |
| Cytokine/Chemokine Production | Human epidermal keratinocytes | Significant suppression of IL-1α, CXCL10, and CCL17 production.[5][6] | [5][6] |
| Adhesion Molecule Expression | Human epidermal keratinocytes | Significant suppression of CD54 (ICAM-1) expression.[5][6] | [5][6] |
Table 2: In Vivo Anti-Inflammatory and Anti-Allergic Efficacy of (R)-Bepotastine Besylate
| Study Type | Model | Intervention | Key Findings | Reference(s) |
| Allergic Conjunctivitis | Guinea pig model of passive cutaneous anaphylaxis | Bepotastine Besylate 1.0% (topical) | Significantly more effective than levocabastine 0.025% in reducing vascular hyperpermeability.[2] | [2] |
| Allergic Conjunctivitis | Histamine-induced hyperpermeability in guinea pigs | Bepotastine Besylate 1.0% (topical) | Significantly more effective than olopatadine 0.1% in reducing vascular hyperpermeability.[2] | [2] |
| Eosinophil Infiltration | Platelet-activating factor (PAF)-induced eosinophil infiltration in guinea pig conjunctiva | Bepotastine Besylate 1.0% (topical) | More effective suppression of eosinophil infiltration than ketotifen 0.05%.[2] | [2] |
| Clinical Trial | Conjunctival Allergen Challenge (CAC) in humans | Bepotastine Besylate Ophthalmic Solution 1.5% | Statistically significant reduction in ocular itching at all time points (P<0.0001) and significant reduction in conjunctival hyperemia.[7] | [7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols cited in the evaluation of (R)-Bepotastine Besylate's anti-inflammatory properties.
In Vitro Mast Cell Stabilization Assay
-
Objective: To assess the ability of (R)-Bepotastine Besylate to inhibit the release of histamine from mast cells.
-
Methodology:
-
Mast Cell Isolation: Peritoneal mast cells are isolated from rats.
-
Pre-incubation: The isolated mast cells are pre-incubated with varying concentrations of (R)-Bepotastine Besylate or a vehicle control for a specified period (e.g., 120 minutes).[4]
-
Induction of Degranulation: Mast cell degranulation is induced by the addition of a calcium ionophore, such as A23187.[4]
-
Histamine Quantification: The supernatant is collected, and the concentration of released histamine is measured using an enzyme-linked immunosorbent assay (ELISA).[4]
-
Data Analysis: The percentage inhibition of histamine release by (R)-Bepotastine Besylate is calculated relative to the vehicle control.
-
In Vitro Eosinophil Chemotaxis Assay
-
Objective: To evaluate the effect of (R)-Bepotastine Besylate on the directed migration of eosinophils.
-
Methodology:
-
Eosinophil Isolation: Eosinophils are isolated from the peritoneal fluid of guinea pigs.[4]
-
Chemotaxis Chamber Setup: A microchemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
Cell and Chemoattractant Loading: The isolated eosinophils, pre-incubated with (R)-Bepotastine Besylate or vehicle, are placed in the upper wells. A chemoattractant, such as leukotriene B4 (LTB4), is placed in the lower wells.[4]
-
Incubation: The chamber is incubated at 37°C for a defined period (e.g., 90 minutes) to allow for cell migration.[4]
-
Cell Staining and Counting: The migrated cells on the lower side of the membrane are fixed and stained (e.g., with Giemsa stain), and the number of migrated eosinophils is counted under a microscope.[4]
-
Data Analysis: The inhibition of chemotaxis is expressed as the percentage of migrated cells in the presence of the compound compared to the vehicle control.
-
In Vivo Conjunctival Allergen Challenge (CAC) Model
-
Objective: To assess the efficacy of topically administered (R)-Bepotastine Besylate in a clinically relevant model of allergic conjunctivitis.
-
Methodology:
-
Subject Selection: Human subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.[7]
-
Treatment Administration: Subjects receive a single instillation of (R)-Bepotastine Besylate ophthalmic solution or placebo in each eye.[7]
-
Allergen Challenge: After a specified time (e.g., 15 minutes, 8 hours, or 16 hours post-instillation), a standardized amount of the relevant allergen is instilled into the conjunctival sac of each eye.[7][9]
-
Symptom Assessment: Subjects self-report ocular itching on a standardized scale at various time points post-challenge. Clinicians assess signs of allergic conjunctivitis, such as conjunctival hyperemia, also on a standardized scale.[7][8]
-
Data Analysis: The mean scores for itching and hyperemia are compared between the active treatment and placebo groups to determine efficacy.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms of action of (R)-Bepotastine Besylate and a representative experimental workflow.
Caption: Mechanism of Action of (R)-Bepotastine Besylate in Allergic Inflammation.
Caption: Experimental Workflow for In Vitro Eosinophil Chemotaxis Assay.
Discussion and Future Directions
(R)-Bepotastine Besylate's anti-inflammatory properties are well-documented through its actions as a histamine H1 receptor antagonist, a mast cell stabilizer, and an inhibitor of eosinophil migration. The available data robustly support its efficacy in mitigating the signs and symptoms of allergic inflammation.
However, to further elucidate its complete pharmacological profile, several areas warrant deeper investigation. While the suppression of certain cytokines and chemokines has been observed, a more comprehensive analysis of its effects on a wider array of inflammatory mediators, including detailed dose-response relationships and IC50 values, would be beneficial.
Furthermore, the precise intracellular signaling pathways that mediate its anti-inflammatory effects beyond direct H1 receptor antagonism remain to be fully characterized. While it is plausible that these effects are downstream consequences of reduced histamine signaling and mast cell degranulation, dedicated studies investigating the direct impact of (R)-Bepotastine Besylate on key inflammatory signaling cascades, such as the NF-κB and JAK-STAT pathways, would provide a more complete understanding of its mechanism of action. Such studies would be invaluable for identifying potential new therapeutic applications and for the rational design of next-generation anti-inflammatory agents.
Conclusion
(R)-Bepotastine Besylate is a potent anti-inflammatory agent with a multi-faceted mechanism of action that effectively targets key events in the allergic inflammatory cascade. The quantitative data from both in vitro and in vivo studies underscore its efficacy. This technical guide provides a consolidated overview of its anti-inflammatory properties, serving as a valuable resource for the scientific and drug development communities. Further research into its broader effects on inflammatory mediators and its influence on intracellular signaling pathways will undoubtedly continue to refine our understanding of this important therapeutic agent.
References
- 1. ibidi.com [ibidi.com]
- 2. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bepotastine besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. karger.com [karger.com]
- 6. Downmodulatory effects of the antihistaminic drug bepotastine on cytokine/chemokine production and CD54 expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integrated phase III trials of bepotastine besilate ophthalmic solution 1.5% for ocular itching associated with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-Bepotastine Besylate: A Technical Review of its Interaction with Leukotriene Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Bepotastine besylate is a second-generation antihistamine recognized for its potent and selective H1 receptor antagonism and mast cell stabilizing properties. While its primary mechanism of action is well-established, emerging evidence suggests a secondary role in modulating the activity of leukotrienes, potent lipid mediators in inflammatory and allergic responses. This technical guide provides an in-depth analysis of the current understanding of (R)-bepotastine besylate's interaction with the leukotriene pathway, with a particular focus on its inhibitory effects on leukotriene B4 (LTB4) signaling. This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through explanatory diagrams to support further research and development.
Introduction: Beyond Histamine Receptor Antagonism
(R)-Bepotastine besylate is a well-established therapeutic agent for allergic conditions such as allergic rhinitis and urticaria.[1] Its clinical efficacy is primarily attributed to its high affinity for the histamine H1 receptor, where it acts as an inverse agonist, and its ability to stabilize mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.[1] However, the complex pathophysiology of allergic inflammation involves a multitude of signaling molecules, including leukotrienes. This guide delves into the lesser-known, yet significant, role of (R)-bepotastine besylate in the inhibition of leukotriene-mediated pathways.
The Leukotriene Pathway: A Brief Overview
Leukotrienes are inflammatory eicosanoids synthesized from arachidonic acid by the 5-lipoxygenase (5-LOX) pathway. They are categorized into two main classes:
-
Leukotriene B4 (LTB4): A potent chemoattractant for neutrophils and other leukocytes, playing a crucial role in the amplification of inflammation.
-
Cysteinyl-leukotrienes (CysLTs): Including LTC4, LTD4, and LTE4, which are known to cause bronchoconstriction, increase vascular permeability, and promote mucus secretion.
The biological effects of these leukotrienes are mediated by their specific G-protein coupled receptors (GPCRs): BLT1 and BLT2 for LTB4, and CysLT1 and CysLT2 for the cysteinyl-leukotrienes.
(R)-Bepotastine Besylate's Interaction with the LTB4 Pathway
Current evidence strongly suggests that (R)-bepotastine besylate's primary interaction with the leukotriene system is through the inhibition of LTB4 activity rather than its synthesis.
Mechanism of Action: Inhibition of LTB4-Induced Calcium Mobilization
A pivotal study by Andoh and Kuraishi (2006) demonstrated that (R)-bepotastine besylate does not affect the production of LTB4.[2] Instead, it effectively suppresses the physiological responses induced by LTB4. The core of this inhibitory action lies in its ability to attenuate the LTB4-induced increase in intracellular calcium concentration ([Ca2+]i) in key inflammatory and sensory cells.[2]
The binding of LTB4 to its high-affinity receptor, BLT1, on the surface of cells like neutrophils and dorsal root ganglion neurons, triggers a signaling cascade. This cascade involves the activation of a G-protein, which in turn activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This surge in intracellular calcium is a critical step in mediating the pro-inflammatory effects of LTB4, such as chemotaxis and degranulation. (R)-Bepotastine besylate intervenes in this pathway, leading to a reduction in the LTB4-mediated calcium signal.
Quantitative Data on LTB4 Inhibition
The study by Andoh and Kuraishi (2006) provides the most direct quantitative data on the inhibitory effect of (R)-bepotastine besylate on LTB4-induced calcium mobilization. While a specific IC50 value has not been published, the study demonstrated a dose-dependent suppression.
| Cell Type | (R)-Bepotastine Besylate Concentration | Effect on LTB4-induced Ca2+ Increase | Reference |
| Cultured Neutrophils | 1 - 100 µM | Suppression | [2] |
| Cultured Dorsal Root Ganglion Neurons | 100 µM | Suppression | [2] |
Table 1: Inhibitory Concentrations of (R)-Bepotastine Besylate on LTB4-Induced Calcium Mobilization
Interaction with Cysteinyl-Leukotriene Pathways
The effect of (R)-bepotastine besylate on cysteinyl-leukotrienes (LTC4, LTD4, LTE4) is less clear, and the available evidence is limited and, in some cases, indirect. Some review articles have mentioned an inhibitory effect on LTD4 activity, but primary research to substantiate this claim is lacking. At present, there is no conclusive evidence to suggest a direct or significant inhibitory role of (R)-bepotastine besylate on the CysLT1 or CysLT2 receptors or on the synthesis of cysteinyl-leukotrienes. Further research is warranted to fully elucidate any potential interactions.
Experimental Protocols
For researchers aiming to investigate the effects of (R)-bepotastine besylate on leukotriene pathways, the following methodologies are central.
LTB4-Induced Calcium Mobilization Assay
This assay is crucial for quantifying the inhibitory effect of a compound on LTB4-induced calcium signaling.
Objective: To measure the change in intracellular calcium concentration in response to LTB4 stimulation in the presence and absence of (R)-bepotastine besylate.
Materials:
-
Isolated target cells (e.g., human neutrophils, dorsal root ganglion neurons)
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Leukotriene B4 (LTB4)
-
(R)-Bepotastine besylate
-
Fluorescence plate reader or microscope with calcium imaging capabilities
Protocol:
-
Cell Preparation: Isolate target cells using standard laboratory procedures.
-
Dye Loading: Incubate the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye.
-
Resuspension: Resuspend the dye-loaded cells in the assay buffer.
-
Pre-incubation: Aliquot the cell suspension into a 96-well plate or onto coverslips. Add varying concentrations of (R)-bepotastine besylate or vehicle control and incubate for a predetermined time (e.g., 10-30 minutes).
-
Baseline Measurement: Measure the baseline fluorescence of the cells.
-
Stimulation: Add a specific concentration of LTB4 to stimulate the cells.
-
Data Acquisition: Immediately begin recording the fluorescence intensity over time. For ratiometric dyes like Fura-2, record emissions at two excitation wavelengths (e.g., 340 nm and 380 nm). For single-wavelength dyes like Fluo-4, record at the appropriate excitation/emission wavelengths.
-
Data Analysis: Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence from baseline. The peak increase in fluorescence corresponds to the peak intracellular calcium concentration. Compare the response in the presence of (R)-bepotastine besylate to the control to determine the percentage of inhibition.
References
Methodological & Application
Application Note: A Validated LC-MS/MS Method for the Quantification of Bepotastine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bepotastine Besylate is a second-generation H1-receptor antagonist widely used for treating allergic disorders such as allergic rhinitis and chronic urticaria.[1] Accurate quantification of its active moiety, bepotastine, in plasma is crucial for pharmacokinetic (PK) studies, bioequivalence assessments, and therapeutic drug monitoring. This application note details two robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of bepotastine in human plasma, utilizing protein precipitation and liquid-liquid extraction for sample preparation. These methods offer high selectivity, sensitivity, and throughput necessary for regulatory submissions and clinical research.[2]
Method Overview
The methods employ Ultra-Performance Liquid Chromatography (UPLC) coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[1][2] Positive electrospray ionization (ESI+) is used to detect bepotastine and a suitable internal standard (IS).[2][3] The ideal internal standard is a stable isotope-labeled version of the analyte, such as (Rac)-Bepotastine-d6, as it shares nearly identical physicochemical properties, ensuring accurate compensation for matrix effects and extraction variability.[4][5] Alternatively, a structural analog like Valsartan can be used.[1][4] Two detailed protocols are presented: one based on a simple and rapid protein precipitation and another on a clean liquid-liquid extraction.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) Method
This protocol is optimized for high-throughput analysis using a simple protein crash.
3.1. Materials and Reagents
-
Bepotastine Besylate reference standard
-
(Rac)-Bepotastine-d6 (Internal Standard)[2]
-
Acetonitrile (HPLC grade)[2]
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)[2]
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
3.2. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving Bepotastine and (Rac)-Bepotastine-d6 in methanol.[1]
-
Working Standard Solutions: Serially dilute the Bepotastine primary stock with 50% methanol to prepare working solutions for calibration curve standards and quality control (QC) samples.[1]
-
Internal Standard Spiking Solution: Dilute the (Rac)-Bepotastine-d6 primary stock with acetonitrile to a final concentration of 50 ng/mL.
3.3. Sample Preparation
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.[2]
-
Add 300 µL of the internal standard spiking solution (acetonitrile containing (Rac)-Bepotastine-d6).[2]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[2]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[2]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
Inject 5 µL into the LC-MS/MS system.[2]
Protocol 2: Liquid-Liquid Extraction (LLE) Method
This protocol provides a cleaner sample extract by removing more matrix components.
3.4. Materials and Reagents
-
Bepotastine Besylate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)[1]
-
Formic Acid (LC-MS grade)[1]
-
Ammonium Formate (LC-MS grade)[1]
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
3.5. Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare by dissolving Bepotastine and Valsartan in methanol.[1]
-
Working Standard Solutions: Serially dilute the Bepotastine primary stock with 50% methanol.[1]
-
Internal Standard Spiking Solution: Dilute the Valsartan primary stock with methanol to a final concentration of 3 µg/mL.[1]
3.6. Sample Preparation
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.[1]
-
Add 5 µL of the internal standard spiking solution (Valsartan).[1]
-
Add 300 µL of 0.1% formic acid, followed by 2 mL of ethyl acetate.[1]
-
Vortex the mixture for 5 minutes.[1]
-
Centrifuge at 4,000 g for 5 minutes to separate the aqueous and organic layers.[1]
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.[1]
-
Evaporate the organic layer to dryness under a nitrogen stream at 50°C.[1]
-
Reconstitute the dry residue in 150 µL of the mobile phase.[1]
-
Inject 5 µL into the LC-MS/MS system.[1]
LC-MS/MS Parameters
The following tables summarize the optimized instrumental conditions for the analysis.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition |
|---|---|
| System | UPLC System (e.g., Waters Acquity)[1] |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)[2] or Phenyl (2.1 x 100 mm, 5 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water or 5 mM Ammonium Formate, pH 3.5[1][2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Acetonitrile[1][2] |
| Elution Mode | Gradient or Isocratic (e.g., 85% B)[1][2] |
| Flow Rate | 0.3 - 0.4 mL/min[1][2] |
| Column Temperature | 40°C[2] |
| Injection Volume | 5 µL[1][2] |
| Total Run Time | ~2.0 minutes[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Condition |
|---|---|
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer[1][2] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[1][2] |
| Scan Type | Multiple Reaction Monitoring (MRM)[1][6][7] |
| Source Temperature | 500°C[1] |
| MRM Transitions | |
| Bepotastine | Q1 (m/z): 389 → Q3 (m/z): 167[1][6][7] |
| (IS) (Rac)-Bepotastine-d6 | Specific transition to be optimized |
| (IS) Valsartan | Q1 (m/z): 436 → Q3 (m/z): 291[1][6][7] |
Quantitative Data & Method Performance
The methods were validated according to regulatory guidelines. A summary of the typical performance characteristics is presented below.
Table 3: Summary of Method Validation Parameters
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 0.2 - 200 ng/mL | [1] |
| Correlation Coefficient (r²) | > 0.99 | [8] |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL | [1][6][7][8] |
| Intra-day Precision (%CV) | < 15% | [9] |
| Inter-day Precision (%CV) | < 15% | [9] |
| Intra-day Accuracy (% Bias) | Within ±15% | [9] |
| Inter-day Accuracy (% Bias) | Within ±15% | [9] |
| Mean Recovery | > 70% | [10][11] |
| Matrix Effect | Not significant | [8] |
| Stability | Stable under typical bench-top, freeze-thaw, and long-term storage conditions |[1] |
Conclusion
The described LC-MS/MS methods are rapid, sensitive, and reliable for the quantification of bepotastine in human plasma. The protein precipitation method offers high throughput, while the liquid-liquid extraction method provides cleaner extracts for enhanced robustness. Both methods demonstrate excellent performance, meeting the stringent requirements for bioanalytical method validation and are suitable for supporting pharmacokinetic studies in clinical and preclinical drug development.[1][2]
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. scribd.com [scribd.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. ijpbs.net [ijpbs.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (R)-Bepotastine Besylate in a Murine Model of Allergic Conjunctivitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bepotastine besylate is a second-generation antihistamine and mast cell stabilizer that exhibits a multifaceted mechanism of action in the management of allergic conjunctivitis.[1][2] It is a highly selective histamine H1 receptor antagonist that also inhibits the infiltration of eosinophils, key inflammatory cells in allergic responses.[3][4] Preclinical and clinical studies have demonstrated its efficacy in reducing the signs and symptoms of allergic conjunctivitis, including itching, tearing, and redness.[2][5][6] This document provides detailed application notes and protocols for the use of (R)-Bepotastine Besylate in a murine model of short ragweed (SRW)-induced allergic conjunctivitis, a well-established model that recapitulates key aspects of the human disease.
Mechanism of Action
(R)-Bepotastine besylate exerts its therapeutic effects through several mechanisms:
-
Histamine H1 Receptor Antagonism: It directly blocks the action of histamine on H1 receptors, thereby reducing the primary symptoms of the early-phase allergic reaction such as itching and vascular permeability.[1][7]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of histamine and other pro-inflammatory mediators.[7]
-
Inhibition of Eosinophil Infiltration: (R)-Bepotastine besylate has been shown to suppress the migration of eosinophils to the site of allergic inflammation, a hallmark of the late-phase allergic response.[3][4]
-
Anti-inflammatory Effects: It may also inhibit the production of pro-inflammatory cytokines, such as IL-5, further attenuating the allergic inflammatory cascade.[1][4]
Signaling Pathway in Allergic Conjunctivitis and Bepotastine Intervention
Caption: Signaling pathway of allergic conjunctivitis and points of intervention by (R)-Bepotastine Besylate.
Experimental Protocols
Murine Model of Short Ragweed-Induced Allergic Conjunctivitis
This protocol is adapted from established models of pollen-induced allergic conjunctivitis.
Materials:
-
6-8 week old BALB/c mice
-
Short Ragweed (SRW) pollen (Polysciences, Inc. or equivalent)
-
Imject™ Alum Adjuvant (Thermo Fisher Scientific)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
(R)-Bepotastine Besylate ophthalmic solution (e.g., 1.5%) or vehicle control
-
Micro-pipettes and sterile tips
-
Insulin syringes with 27G needles
Experimental Workflow:
Caption: Experimental workflow for the induction and treatment of allergic conjunctivitis in mice.
Procedure:
-
Sensitization (Day 0 and 7):
-
Prepare the sensitization emulsion by mixing 50 µg of SRW pollen with 1 mg of Alum adjuvant in a total volume of 50 µL of sterile PBS per mouse.
-
Inject 50 µL of the emulsion subcutaneously into the footpad of each mouse.
-
Repeat the sensitization on Day 7.
-
-
Allergen Challenge (Day 14-21):
-
Prepare a challenge solution of SRW pollen in sterile PBS (e.g., 1 mg/mL).
-
Beginning on Day 14, topically challenge the mice daily by applying 5 µL of the SRW solution to the conjunctival sac of each eye.
-
-
Treatment with (R)-Bepotastine Besylate:
-
Divide the sensitized and challenged mice into treatment and control groups.
-
Administer 5 µL of (R)-Bepotastine Besylate ophthalmic solution (e.g., 1.5%) or vehicle control topically to the conjunctival sac 30 minutes prior to each allergen challenge.
-
Assessment of Treatment Efficacy
1. Clinical Scoring:
-
At 20-30 minutes after the final allergen challenge, score the clinical signs of allergic conjunctivitis based on a standardized scale.
| Clinical Sign | Score | Description |
| Eyelid Edema | 0 | No swelling |
| 1 | Mild swelling | |
| 2 | Moderate swelling | |
| 3 | Severe swelling with partial eye closure | |
| Conjunctival Redness | 0 | Normal |
| 1 | Mildly red | |
| 2 | Moderately red | |
| 3 | Severely red (beefy) | |
| Tearing/Discharge | 0 | None |
| 1 | Mild tearing | |
| 2 | Moderate tearing with some discharge | |
| 3 | Severe tearing with copious discharge |
2. Histological Analysis for Cellular Infiltration:
-
Tissue Collection: 24 hours after the final challenge, euthanize the mice and carefully excise the conjunctiva.
-
Fixation and Processing: Fix the tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Staining: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) for general morphology and with Giemsa or Luna's stain for specific identification and quantification of eosinophils and neutrophils.
-
Quantification: Count the number of infiltrating eosinophils and neutrophils in multiple high-power fields (HPF) per section and calculate the average number of cells per unit area.
3. Cytokine Analysis (Optional):
-
Sample Collection: Collect tears using a microcapillary tube or prepare conjunctival tissue homogenates.
-
Measurement: Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key Th2 cytokines such as IL-4, IL-5, and IL-13.
Data Presentation
The following tables present representative data on the efficacy of Bepotastine Besylate. Note that murine-specific quantitative data for Bepotastine Besylate is limited in the public literature; therefore, data from guinea pig models and human clinical trials are included for reference.
Table 1: Effect of Bepotastine Besylate on Clinical Scores in a Murine Model (Hypothetical Data based on expected outcomes)
| Treatment Group | Eyelid Edema Score (Mean ± SEM) | Conjunctival Redness Score (Mean ± SEM) | Tearing/Discharge Score (Mean ± SEM) |
| Vehicle Control | 2.5 ± 0.3 | 2.8 ± 0.2 | 2.2 ± 0.4 |
| Bepotastine Besylate (1.5%) | 1.1 ± 0.2 | 1.3 ± 0.3 | 0.9 ± 0.2 |
| p < 0.05 compared to Vehicle Control |
Table 2: Effect of Bepotastine Besylate on Eosinophil Infiltration in a Guinea Pig Model of Allergic Conjunctivitis[3]
| Treatment Group | Eosinophil Infiltration (cells/mm²) (Mean ± SEM) |
| Vehicle Control | Data not explicitly provided in numerical form in the abstract |
| Ketotifen (0.05%) | Suppressed PAF-induced eosinophil infiltration |
| Bepotastine Besylate (1.0%) | More effective suppression than Ketotifen 0.05% |
Table 3: Reduction in Ocular Itching in Human Conjunctival Allergen Challenge (CAC) Model[2][5]
| Treatment Group | Mean Reduction in Itching Score (vs. Placebo) | Onset of Action | Duration of Action |
| Bepotastine Besylate (1.5%) | ≥ 1.0 unit | Within 15 minutes | At least 8 hours |
Conclusion
(R)-Bepotastine Besylate is a potent therapeutic agent for allergic conjunctivitis with a well-defined multi-modal mechanism of action. The provided protocols offer a framework for evaluating its efficacy in a preclinical murine model, which is crucial for further drug development and mechanistic studies. The expected outcomes include a significant reduction in clinical symptoms, inflammatory cell infiltration, and pro-inflammatory cytokine levels, consistent with findings from other preclinical and clinical investigations.
References
- 1. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prolonged effectiveness of bepotastine besilate ophthalmic solution for the treatment of ocular symptoms of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bepotastine besilate ophthalmic solution for the relief of nonocular symptoms provoked by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing (R)-Bepotastine Besylate Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Bepotastine Besylate is a second-generation antihistamine celebrated for its potent and selective antagonism of the histamine H1 receptor.[1][2] Its therapeutic efficacy in managing allergic conditions such as allergic conjunctivitis and rhinitis is attributed to a multi-faceted mechanism of action.[1][3] Beyond its primary role as an H1 receptor antagonist, (R)-Bepotastine Besylate exhibits significant mast cell stabilizing properties and inhibitory effects on eosinophil migration, thus mitigating the inflammatory cascade characteristic of allergic responses.[1][4][5]
These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of (R)-Bepotastine Besylate's efficacy. The following sections delineate its mechanism of action, key in vitro assays for its evaluation, and step-by-step experimental procedures.
Mechanism of Action
(R)-Bepotastine Besylate exerts its anti-allergic effects through several key mechanisms:
-
Histamine H1 Receptor Antagonism: It selectively binds to and blocks the histamine H1 receptor, preventing histamine from inducing pro-inflammatory responses such as increased vascular permeability and sensory nerve stimulation, which lead to itching and redness.[1][2]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators like leukotrienes and prostaglandins.[1][6]
-
Inhibition of Eosinophil Migration: (R)-Bepotastine Besylate has been shown to suppress the chemotaxis of eosinophils to sites of inflammation, a crucial step in the late-phase allergic reaction.[1][4]
-
Anti-inflammatory Effects: It can also inhibit the production of pro-inflammatory cytokines such as IL-5.[1][6]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in the allergic response and the general workflow for assessing the in vitro efficacy of (R)-Bepotastine Besylate.
Caption: Allergic cascade and points of intervention by (R)-Bepotastine Besylate.
Caption: General workflow for in vitro efficacy assessment.
Data Presentation
The following tables summarize key quantitative data for (R)-Bepotastine Besylate's in vitro efficacy.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| (R)-Bepotastine | Histamine H1 | ~3.4 nM | [7] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Mast Cell Stabilization Activity
| Cell Type | Stimulant | (R)-Bepotastine Besylate IC50 | Reference |
| Human Conjunctival Mast Cells | IgE Challenge | 252 µM | [8] |
| Rat Peritoneal Mast Cells | Compound 48/80 | Not specified | [4] |
IC50 (half maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 3: Inhibition of Eosinophil Migration
| Chemoattractant | (R)-Bepotastine Besylate Effect | Reference |
| Leukotriene B4 (LTB4) | Inhibition of chemotaxis | [4] |
| Platelet-Activating Factor (PAF) | Inhibition of infiltration | [4] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Histamine H1 Receptor Binding Assay
This assay determines the affinity of (R)-Bepotastine Besylate for the histamine H1 receptor.
Materials:
-
Membrane preparations from cells expressing the human histamine H1 receptor.
-
Radioligand: [3H]-pyrilamine or another suitable H1 receptor antagonist.
-
(R)-Bepotastine Besylate stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and vials.
-
Microplate reader or scintillation counter.
Protocol:
-
Prepare serial dilutions of (R)-Bepotastine Besylate in assay buffer.
-
In a microplate, combine the cell membrane preparation, [3H]-pyrilamine, and either buffer (for total binding), a high concentration of a known H1 antagonist (for non-specific binding), or the diluted (R)-Bepotastine Besylate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the Ki value for (R)-Bepotastine Besylate by analyzing the competition binding data using appropriate software (e.g., Prism).
Mast Cell Stabilization Assay (Histamine Release Assay)
This assay measures the ability of (R)-Bepotastine Besylate to inhibit the release of histamine from mast cells upon stimulation.
Materials:
-
Rat peritoneal mast cells or a mast cell line (e.g., RBL-2H3).[9][10]
-
Mast cell stimulant (e.g., compound 48/80, ionophore A23187, or IgE/anti-IgE).[4]
-
(R)-Bepotastine Besylate stock solution.
-
Tyrode's buffer or other suitable cell culture medium.
-
Histamine ELISA kit or fluorometric assay.
Protocol:
-
Isolate and purify rat peritoneal mast cells or culture RBL-2H3 cells.
-
Pre-incubate the mast cells with various concentrations of (R)-Bepotastine Besylate or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.
-
Induce mast cell degranulation by adding the stimulant.
-
Incubate for an appropriate time (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatant.
-
Measure the histamine concentration in the supernatant using a histamine ELISA kit or a fluorometric assay.
-
Calculate the percentage of histamine release inhibition for each concentration of (R)-Bepotastine Besylate compared to the vehicle-treated, stimulated control.
-
Determine the IC50 value.
Eosinophil Migration Assay (Boyden Chamber Assay)
This assay assesses the effect of (R)-Bepotastine Besylate on the directed migration of eosinophils towards a chemoattractant.[11]
Materials:
-
Isolated human or guinea pig eosinophils.[4]
-
(R)-Bepotastine Besylate stock solution.
-
Boyden chamber apparatus with a polycarbonate filter (e.g., 5 µm pore size).
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA).
-
Cell staining solution (e.g., Diff-Quik).
-
Microscope.
Protocol:
-
Isolate eosinophils from peripheral blood.
-
Pre-incubate the eosinophils with various concentrations of (R)-Bepotastine Besylate or vehicle control for 30 minutes at 37°C.
-
Place the chemoattractant solution in the lower wells of the Boyden chamber.
-
Place the filter membrane over the lower wells.
-
Add the pre-incubated eosinophil suspension to the upper wells.
-
Incubate the chamber for 1-3 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, remove the filter, wipe off the non-migrated cells from the upper surface, and fix and stain the migrated cells on the lower surface.
-
Count the number of migrated cells in several high-power fields using a microscope.
-
Calculate the percentage of migration inhibition for each concentration of (R)-Bepotastine Besylate relative to the vehicle-treated control.
-
Determine the IC50 value if a dose-response is observed.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating Bepotastine Besilate: A Comparative Analysis of Efficacy and Applications [nbsinova.com]
- 4. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Novel functional aspect of antihistamines: the impact of bepotastine besilate on substance p-induced events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (R)-Bepotastine Besylate in Topical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of (R)-Bepotastine Besylate for topical research applications. Detailed protocols for key experiments are included to guide researchers in their investigations.
Introduction
(R)-Bepotastine Besylate is a second-generation antihistamine known for its potent and selective H1-receptor antagonist activity.[1][2][3] It also exhibits mast cell stabilizing effects and inhibits the migration of eosinophils into inflamed tissues.[2][4][5] These multifaceted mechanisms of action make it a compelling candidate for the topical treatment of various inflammatory and allergic skin conditions.[6][7] This document outlines potential formulations, key evaluation methodologies, and the underlying signaling pathways relevant to its topical application.
Mechanism of Action
(R)-Bepotastine Besylate exerts its therapeutic effects through a combination of pathways:
-
H1-Receptor Antagonism: It competitively blocks the histamine H1 receptor on various skin cells, including keratinocytes and dendritic cells.[7][8][9] This action mitigates the classic signs of allergic inflammation such as itching, vasodilation, and increased vascular permeability.[7]
-
Mast Cell Stabilization: By stabilizing mast cells, it inhibits the release of histamine and other pro-inflammatory mediators.[2][5]
-
Inhibition of Eosinophil Migration: It has been shown to suppress the migration of eosinophils to sites of inflammation, a key component of the late-phase allergic response.[4][5]
Signaling Pathways
The anti-inflammatory and anti-allergic effects of (R)-Bepotastine Besylate can be attributed to its modulation of key signaling pathways in skin cells.
Histamine H1 Receptor Signaling in Skin Inflammation
Histamine, upon binding to the H1 receptor on dendritic cells, triggers a signaling cascade that influences the differentiation of T-cells, promoting a pro-inflammatory environment. (R)-Bepotastine Besylate, as an H1 antagonist, blocks this initial step.
Mast Cell Degranulation Signaling Pathway
The cross-linking of IgE on the surface of mast cells by allergens initiates a signaling cascade that leads to degranulation and the release of inflammatory mediators. Mast cell stabilizers like (R)-Bepotastine Besylate are thought to interfere with these intracellular signaling events.
Example Topical Formulations
The following tables provide example formulations for (R)-Bepotastine Besylate in common topical delivery systems. These formulations are based on those described in patent literature and may require optimization for specific research applications.[4]
Table 1: Example Cream Formulation
| Ingredient | Concentration (% w/v) | Function |
| (R)-Bepotastine Besylate | 1.0 - 4.0 | Active Pharmaceutical Ingredient |
| Dibasic Sodium Phosphate Heptahydrate | 0.10 - 1.00 | Buffering Agent |
| Sodium Chloride | 0.30 - 0.90 | Tonicity Agent |
| Edetate Disodium | 0.02 - 0.10 | Chelating Agent |
| Benzalkonium Chloride | 0.002 - 0.02 | Preservative |
| AVICEL® CL-611 | 0.5 - 2.5 | Thickening Agent |
| Polysorbate 80 | 0.005 - 0.05 | Surfactant |
| Purified Water | q.s. to 100 | Vehicle |
Table 2: Example Gel Formulation
| Ingredient | Concentration (% w/v) | Function |
| (R)-Bepotastine Besylate | 1.0 - 4.0 | Active Pharmaceutical Ingredient |
| Hydroxypropyl Methylcellulose (HPMC) | 0.10 - 1.00 | Gelling Agent |
| Dibasic Sodium Phosphate Heptahydrate | 0.10 - 1.00 | Buffering Agent |
| Citric Acid Monohydrate | 0.10 - 1.00 | pH Adjuster |
| Edetate Disodium | 0.02 - 0.10 | Chelating Agent |
| Benzalkonium Chloride | 0.002 - 0.02 | Preservative |
| Purified Water | q.s. to 100 | Vehicle |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the performance of a topical (R)-Bepotastine Besylate formulation.
In Vitro Release Testing (IVRT)
This protocol outlines the measurement of drug release from a semi-solid formulation through a synthetic membrane.
Methodology:
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: Synthetic, inert membrane (e.g., polysulfone).
-
Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, or another suitable solvent system in which (R)-Bepotastine Besylate is soluble. The medium should be degassed prior to use.
-
Temperature: The receptor medium should be maintained at 32 ± 1°C.
-
Procedure: a. Mount the synthetic membrane between the donor and receptor chambers of the Franz cell. b. Fill the receptor chamber with the receptor medium and ensure no air bubbles are trapped beneath the membrane. c. Allow the system to equilibrate for 30 minutes. d. Apply a finite dose of the (R)-Bepotastine Besylate formulation to the surface of the membrane in the donor chamber. e. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of (R)-Bepotastine Besylate in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11] A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer is often suitable.[10] Detection is typically performed using a UV detector at a wavelength of approximately 225-260 nm.[12]
-
Data Presentation: Plot the cumulative amount of drug released per unit area (μg/cm²) against the square root of time.
In Vitro Skin Permeation Testing (IVPT)
This protocol describes the measurement of drug permeation through excised human or animal skin.
Methodology:
-
Apparatus: Vertical diffusion cells (Franz cells).
-
Membrane: Excised human or animal skin (e.g., porcine ear skin, which is a common model).[13] The skin should be dermatomed to a uniform thickness.
-
Receptor Medium: Phosphate buffered saline (PBS), pH 7.4, with a suitable solubilizing agent if necessary to maintain sink conditions. The medium should be degassed.
-
Temperature: The receptor medium should be maintained at 32 ± 1°C.
-
Procedure: a. Mount the skin section between the donor and receptor chambers with the stratum corneum facing the donor chamber. b. Fill the receptor chamber with the receptor medium, ensuring no air bubbles are present. c. Allow the system to equilibrate. d. Apply a finite dose of the (R)-Bepotastine Besylate formulation to the skin surface. e. At predetermined time intervals over 24-48 hours, withdraw samples from the receptor chamber and replace with fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of (R)-Bepotastine Besylate in the samples using a sensitive analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to the expected lower concentrations.
-
Data Presentation: Plot the cumulative amount of drug permeated per unit area against time. The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
In Vitro Anti-Inflammatory Activity Assay
This protocol provides a general framework for assessing the anti-inflammatory potential of a topical (R)-Bepotastine Besylate formulation using a cell-based assay.
Methodology:
-
Cell Line: A relevant skin cell line such as human keratinocytes (HaCaT) or a macrophage cell line (e.g., THP-1 differentiated into macrophages).
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) for macrophages or a cytokine cocktail (e.g., TNF-α and IFN-γ) for keratinocytes.
-
Procedure: a. Culture the cells to a suitable confluency in appropriate culture plates. b. Pre-treat the cells with various concentrations of (R)-Bepotastine Besylate extracted from the topical formulation for a specified period. c. Induce an inflammatory response by adding the inflammatory stimulus. d. After an incubation period, collect the cell culture supernatant and/or cell lysates.
-
Analysis: Measure the levels of key pro-inflammatory mediators using Enzyme-Linked Immunosorbent Assay (ELISA). Relevant mediators to quantify include Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).
-
Data Presentation: Present the data as the percentage inhibition of mediator release compared to the stimulated control.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be obtained from the described experiments. These tables are for illustrative purposes and actual results will vary depending on the specific formulation and experimental conditions.
Table 3: Hypothetical In Vitro Release of (R)-Bepotastine Besylate from Different Formulations
| Formulation | Release Rate (μg/cm²/h^0.5) |
| 1.5% Cream | 150 ± 15 |
| 1.5% Gel | 250 ± 20 |
| 2.0% Cream | 180 ± 18 |
| 2.0% Gel | 300 ± 25 |
Table 4: Hypothetical In Vitro Skin Permeation of (R)-Bepotastine Besylate
| Formulation | Steady-State Flux (Jss) (ng/cm²/h) | Lag Time (h) |
| 1.5% Cream | 50 ± 8 | 4.2 ± 0.5 |
| 1.5% Gel | 85 ± 12 | 2.5 ± 0.3 |
Table 5: Hypothetical Inhibition of TNF-α Release in LPS-Stimulated Macrophages
| Formulation Extract (diluted) | (R)-Bepotastine Besylate Conc. (µM) | % Inhibition of TNF-α |
| 1.5% Cream | 1 | 35 ± 5 |
| 10 | 65 ± 8 | |
| 1.5% Gel | 1 | 40 ± 6 |
| 10 | 75 ± 9 |
Conclusion
(R)-Bepotastine Besylate holds significant promise for topical applications in treating allergic and inflammatory skin disorders due to its multiple mechanisms of action. The provided formulations and experimental protocols offer a solid foundation for researchers to develop and evaluate novel topical delivery systems for this active pharmaceutical ingredient. Careful optimization of the formulation and rigorous in vitro testing are crucial steps in the development of a safe and effective topical product.
References
- 1. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lgmpharma.com [lgmpharma.com]
- 3. Bepotastine - Wikipedia [en.wikipedia.org]
- 4. US20120225905A1 - Bepotastine compositions - Google Patents [patents.google.com]
- 5. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Histamine H1 and H4 Receptors in Atopic Dermatitis: From Basic Research to Clinical Study [jstage.jst.go.jp]
- 7. Frontiers | The Role of Histamine and Histamine Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets [frontiersin.org]
- 8. Histamine receptor H1 signaling on dendritic cells plays a key role in the IFN-γ/IL-17 balance in T cell-mediated skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Histamine and Skin Barrier: Are Histamine Antagonists Useful for the Prevention or Treatment of Atopic Dermatitis? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Notes and Protocols for In Vivo Imaging of (R)-Bepotastine Besylate Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for tracking the in vivo distribution of (R)-Bepotastine Besylate, a second-generation antihistamine with selective histamine H1 receptor antagonist activity.[1][2][3] The following sections detail two primary methodologies: radiolabeling for Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) imaging, and fluorescent labeling for optical imaging.
Introduction to (R)-Bepotastine Besylate
(R)-Bepotastine Besylate is an anti-allergic agent that primarily acts as a selective antagonist of the histamine H1 receptor.[1] Beyond its antihistaminic effects, it has been shown to stabilize mast cells and inhibit the infiltration of eosinophils, contributing to its anti-inflammatory properties.[1][2] Understanding the in vivo biodistribution of this drug is crucial for optimizing its therapeutic efficacy and assessing potential off-target effects. Non-clinical studies have indicated that bepotastine has low penetration into the brain compared to older antihistamines, suggesting a lower potential for sedative side effects.[1][2]
Radiolabeling for PET/SPECT Imaging and Ex Vivo Biodistribution
Radiolabeling (R)-Bepotastine Besylate allows for its quantitative and dynamic tracking in vivo using non-invasive imaging techniques like PET and SPECT.[4][5] This method is supported by preclinical studies where radiolabeled bepotastine was used to determine its distribution in rats.[6][7]
Experimental Protocol: PET/SPECT Imaging of Radiolabeled (R)-Bepotastine Besylate
Objective: To visualize and quantify the whole-body distribution of (R)-Bepotastine Besylate over time in a murine model.
Materials:
-
(R)-Bepotastine Besylate
-
Radiolabeling precursor (e.g., [¹¹C]CH₃I for PET or [¹²³I]NaI for SPECT)
-
Animal model (e.g., BALB/c mice, 6-8 weeks old)
-
PET/SPECT/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for injection
-
Gamma counter
-
Tissue homogenizer
-
Scintillation fluid and vials
Methodology:
-
Radiolabeling of (R)-Bepotastine Besylate:
-
Synthesize a suitable precursor of (R)-Bepotastine Besylate for radiolabeling.
-
Perform the radiolabeling reaction. For example, for ¹¹C-labeling, react the desmethyl-precursor with [¹¹C]CH₃I.
-
Purify the radiolabeled compound using High-Performance Liquid Chromatography (HPLC).
-
Determine the radiochemical purity and specific activity of the final product.
-
-
Animal Preparation and Administration:
-
Acclimate mice to the laboratory conditions for at least one week.
-
Fast the mice for 4-6 hours before administration of the radiotracer, with water available ad libitum.
-
Anesthetize the mouse using isoflurane (2% for induction, 1-1.5% for maintenance).
-
Administer the radiolabeled (R)-Bepotastine Besylate (e.g., 5-10 MBq) via intravenous (tail vein) injection.
-
-
In Vivo PET/SPECT Imaging:
-
Place the anesthetized mouse in the scanner.
-
Acquire dynamic images for the first 60 minutes post-injection.
-
Acquire static whole-body images at various time points (e.g., 1, 2, 4, and 24 hours post-injection).
-
A CT scan can be performed for anatomical reference.
-
-
Ex Vivo Biodistribution:
-
At the end of the imaging session (or in a separate cohort of animals), euthanize the mice at the designated time points.
-
Dissect major organs and tissues (e.g., blood, heart, lungs, liver, kidneys, spleen, brain, muscle, and bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g).
-
Data Presentation: Quantitative Biodistribution of Radiolabeled (R)-Bepotastine Besylate
| Organ/Tissue | 1 hour (%ID/g ± SD) | 4 hours (%ID/g ± SD) | 24 hours (%ID/g ± SD) |
| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |
| Heart | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.08 ± 0.02 |
| Lungs | 3.1 ± 0.6 | 1.0 ± 0.3 | 0.2 ± 0.07 |
| Liver | 15.2 ± 2.5 | 8.7 ± 1.8 | 1.5 ± 0.4 |
| Kidneys | 25.8 ± 4.1 | 12.3 ± 2.9 | 2.1 ± 0.6 |
| Spleen | 2.2 ± 0.5 | 0.9 ± 0.2 | 0.15 ± 0.04 |
| Brain | 0.3 ± 0.08 | 0.1 ± 0.03 | < 0.05 |
| Muscle | 1.5 ± 0.3 | 0.7 ± 0.15 | 0.1 ± 0.03 |
| Bone | 1.9 ± 0.4 | 1.1 ± 0.2 | 0.3 ± 0.08 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Experimental Workflow: PET/SPECT Imaging
Fluorescent Labeling for In Vivo Optical Imaging
Fluorescent labeling offers a complementary approach for tracking (R)-Bepotastine Besylate, providing high-resolution images of its distribution, particularly in superficial tissues or through intravital microscopy.[8][9]
Experimental Protocol: In Vivo Fluorescence Imaging of Labeled (R)-Bepotastine Besylate
Objective: To visualize the real-time distribution of fluorescently labeled (R)-Bepotastine Besylate in a murine model.
Materials:
-
(R)-Bepotastine Besylate
-
Amine-reactive fluorescent dye (e.g., a near-infrared (NIR) dye for deep tissue imaging)
-
Animal model (e.g., nude mice to minimize signal attenuation)
-
In vivo fluorescence imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue exposure (for intravital microscopy)
Methodology:
-
Fluorescent Labeling:
-
Conjugate the fluorescent dye to (R)-Bepotastine Besylate, ensuring the modification does not significantly alter its pharmacological properties. This may involve synthesizing a derivative of the drug with a suitable linker.
-
Purify the fluorescently labeled drug using chromatography.
-
Characterize the labeled compound for its fluorescence properties and binding affinity to the H1 receptor.
-
-
Animal Preparation and Administration:
-
Use nude mice to reduce autofluorescence and light scattering.
-
Anesthetize the mouse with isoflurane.
-
Administer the fluorescently labeled (R)-Bepotastine Besylate via intravenous injection.
-
-
In Vivo Fluorescence Imaging:
-
Place the anesthetized mouse in the fluorescence imaging system.
-
Acquire whole-body images at different time points (e.g., 5, 15, 30, 60 minutes, and 2, 4, 8, 24 hours post-injection).
-
Use appropriate excitation and emission filters for the chosen fluorophore.
-
-
Ex Vivo Organ Imaging:
-
At the final time point, euthanize the mouse.
-
Dissect major organs and image them ex vivo to confirm the in vivo signal and obtain higher resolution images of distribution within the organs.
-
Quantify the fluorescence intensity in different regions of interest (ROIs).
-
Data Presentation: Quantitative Fluorescence Intensity
| Organ | Mean Fluorescence Intensity (a.u. ± SD) at 4 hours |
| Liver | 8.5 x 10⁸ ± 1.2 x 10⁸ |
| Kidneys | 1.2 x 10⁹ ± 2.1 x 10⁸ |
| Lungs | 4.2 x 10⁸ ± 0.8 x 10⁸ |
| Spleen | 3.5 x 10⁸ ± 0.6 x 10⁸ |
| Tumor (if applicable) | 2.1 x 10⁸ ± 0.5 x 10⁸ |
| Muscle (background) | 0.5 x 10⁸ ± 0.1 x 10⁸ |
Note: The data presented in this table is hypothetical and for illustrative purposes. "a.u." stands for arbitrary units.
Experimental Workflow: Fluorescence Imaging
Signaling Pathway of (R)-Bepotastine Besylate
(R)-Bepotastine Besylate exerts its primary effect by acting as an inverse agonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR). In allergic reactions, histamine released from mast cells binds to H1 receptors on various cells, leading to downstream signaling cascades that mediate allergic symptoms. (R)-Bepotastine Besylate blocks this interaction.
References
- 1. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate | Semantic Scholar [semanticscholar.org]
- 4. biocytogen.com [biocytogen.com]
- 5. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pi.bausch.com [pi.bausch.com]
- 8. Advanced imaging techniques for tracking drug dynamics at the subcellular level - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced optical imaging and fluorescent labeling for visualizing drug molecules within living organisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatographic Analysis of Bepotastine Besylate Using (R)- and (S)-Bepotastine Besylate Reference Standards
Introduction
Bepotastine Besylate is a second-generation antihistamine and mast cell stabilizer used for the treatment of allergic conjunctivitis.[1][2] The active pharmaceutical ingredient is the S-(+)-enantiomer. As with all chiral drugs, it is critical to control the stereochemical purity of the final product, making the (R)-Bepotastine Besylate enantiomer a crucial reference standard for chiral purity testing. Furthermore, the (S)-Bepotastine Besylate reference standard is essential for assay, impurity profiling, and bioanalytical studies.
These application notes provide detailed protocols for the use of (R)- and (S)-Bepotastine Besylate reference standards in various chromatographic applications, including chiral purity analysis by High-Performance Liquid Chromatography (HPLC), stability-indicating impurity profiling by Reverse-Phase HPLC (RP-HPLC), and quantification in biological matrices by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Mechanism of Action of Bepotastine
Bepotastine exerts its anti-allergic effects through a dual-action mechanism. It is a selective H1-receptor antagonist, competitively blocking histamine from binding to its receptor, which mitigates symptoms like itching.[1][3] Additionally, it acts as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators involved in the allergic response.[2][4] It also suppresses the migration of eosinophils to inflamed tissues.[1][4]
Application Note 1: Chiral Purity Analysis of Bepotastine Besylate
Objective: To develop a stereoselective HPLC method for the separation and quantification of the (R)-enantiomer from (S)-Bepotastine Besylate in bulk drug substance and ophthalmic solutions using an (R)-Bepotastine Besylate reference standard.
Experimental Protocol
1. Materials and Reagents:
-
(S)-Bepotastine Besylate Reference Standard
-
(R)-Bepotastine Besylate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (AR Grade)
-
Water (HPLC Grade)
2. Standard Solution Preparation:
-
System Suitability Solution: Prepare a solution containing both (S)-Bepotastine Besylate and (R)-Bepotastine Besylate to demonstrate resolution. For instance, a 1:1 or 2:1 mixture can be used.[5]
-
(R)-isomer Standard Stock Solution: Accurately weigh and dissolve (R)-Bepotastine Besylate in a suitable diluent (e.g., mobile phase) to obtain a known concentration (e.g., 0.1 mg/mL).[6]
-
Calibration Standards: Perform serial dilutions of the (R)-isomer stock solution to prepare a series of calibration standards (e.g., 0.01-0.1 mg/mL).[6]
3. Sample Preparation:
-
Accurately weigh the Bepotastine Besylate sample (bulk drug or equivalent from formulation) and dissolve in the diluent to achieve a target concentration of the main (S)-enantiomer (e.g., 1 mg/mL).
4. Chromatographic Conditions:
-
Inject the prepared standard and sample solutions into the HPLC system.
Data Presentation: Chiral HPLC Methods
| Parameter | Method 1 | Method 2 |
| Column | ULTRON ES-CD chiral column (150 x 6.0 mm, 5 µm)[6] | β-cyclodextrin (β-CD) immobilized column[5][7] |
| Mobile Phase | 0.02 M Potassium Dihydrogen Phosphate : Acetonitrile (75:25, v/v)[6] | 0.02 M Potassium Dihydrogen Phosphate : Acetonitrile (75:25, v/v)[5] |
| Flow Rate | 0.8 mL/min[6] | 1.0 mL/min (Adjust as needed) |
| Column Temp. | 35°C[6] | Ambient or controlled (e.g., 35°C) |
| Detection (UV) | 225 nm[6] | 225 nm[8] |
| Injection Vol. | 10 µL[6] | 10-20 µL |
| Expected Elution | R-isomer followed by S-isomer[5] | R-isomer followed by S-isomer[5] |
This table summarizes typical starting conditions. Method optimization may be required.
Application Note 2: Stability-Indicating Assay and Impurity Profiling
Objective: To quantify (S)-Bepotastine Besylate and its process-related and degradation impurities in a single run using a stability-indicating RP-HPLC method. This method is crucial for quality control and stability studies.[9][10]
Experimental Protocol
1. Materials and Reagents:
-
(S)-Bepotastine Besylate Reference Standard
-
Reference standards for known impurities (if available)
-
Acetonitrile, Methanol (HPLC Grade)
-
Orthophosphoric Acid, Triethylamine (AR Grade)
-
Water (HPLC Grade)
2. Standard Solution Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve (S)-Bepotastine Besylate reference standard in a diluent (e.g., Acetonitrile) to prepare a stock solution (e.g., 1000 µg/mL).[11]
-
Working Standard: Dilute the stock solution to a suitable working concentration for assay (e.g., 100 µg/mL). For linearity, prepare a series of dilutions (e.g., 20-100 µg/mL).[12]
3. Sample Preparation:
-
Assay: Prepare the sample as described for the standard to achieve a similar target concentration.
-
Forced Degradation (for method validation): Expose the drug substance to stress conditions such as acid/base hydrolysis, oxidation, heat, and photolysis to generate degradation products and prove method specificity.[9][10]
4. Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in the table below and inject the solutions.
Data Presentation: Stability-Indicating RP-HPLC Methods
| Parameter | Method 1 (Gradient)[9] | Method 2 (Isocratic)[11] | Method 3 (UHPLC)[12] |
| Column | Symmetry shield RP-18 (250 x 4.6 mm, 5 µm) | Nucleosil C18 (250 x 4.6 mm) | Kinetex C18 (100 x 4.6 mm, 2.6 µm) |
| Mobile Phase A | 0.1% H₃PO₄ in water, pH 3.0 with TEA | Water with 0.1% OPA, pH 3.0 with TEA | 0.1% O-phosphoric acid |
| Mobile Phase B | ACN : Methanol : Water (70:20:10) | Acetonitrile | Methanol : ACN (70:10) |
| Mode | Gradient | Isocratic (A:B 20:80) | Isocratic (A:B 20:80) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min (Typical for UHPLC) |
| Column Temp. | 45°C | 45°C | Ambient |
| Detection (UV) | 225 nm | 226 nm | 266 nm |
Data Presentation: Typical Method Validation Summary
| Parameter | Result |
| Linearity Range | 2 - 12 µg/mL (UHPLC)[12] |
| Correlation Coeff. (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.67% to 100.58%[12] |
| Precision (%RSD) | < 2.0% |
| LOD (R-isomer) | 12 ng[6] |
| LOQ (R-isomer) | 48 ng[6] |
General Chromatographic Workflow
The following diagram illustrates a typical workflow for the quality control analysis of Bepotastine Besylate using a reference standard.
Application Note 3: Bioanalytical Method for Bepotastine in Human Plasma
Objective: To establish a sensitive and rapid UPLC-MS/MS method for the quantification of Bepotastine in human plasma for pharmacokinetic studies.[13][14]
Experimental Protocol
1. Materials and Reagents:
-
Bepotastine Reference Standard
-
Acetonitrile (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Ethyl Acetate (AR Grade)
-
Human Plasma (Blank)
2. Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Bepotastine and the IS in methanol.
-
Spiking Solutions: Prepare working solutions by diluting the stocks. Spike these into blank human plasma to create calibration curve standards and quality control (QC) samples.
-
Sample Extraction (Liquid-Liquid Extraction): [13][14]
-
To 100 µL of plasma sample, add the Internal Standard solution.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
3. Chromatographic and Mass Spectrometric Conditions:
Data Presentation: UPLC-MS/MS Parameters
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Phenyl Column (e.g., 100 x 2.1 mm, 1.7 µm)[13][14] |
| Mobile Phase | Acetonitrile : 5 mM Ammonium Formate (pH 3.5) (85:15, v/v)[13][14] |
| Flow Rate | 0.2 mL/min |
| Injection Vol. | 5 µL[14] |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Bepotastine: 389 → 167[13][14] |
| Valsartan (IS): 436 → 291[13][14] | |
| Quantitation Limit | 0.2 ng/mL[13][14] |
References
- 1. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Bepotastine besilate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 4. drugs.com [drugs.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Stability and Photostability Evaluation of Bepotastine Besylate and Levocetirizine Dihydrochloride Formulations by Chiral HPLC and Estimation of Its Chiral Inversion Mechanism by Tautomerism | CiNii Research [cir.nii.ac.jp]
- 8. CN105092751A - Method for separating and measuring Bepotastine Besilate optical isomer impurity - Google Patents [patents.google.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. researchgate.net [researchgate.net]
- 11. jddtonline.info [jddtonline.info]
- 12. researchgate.net [researchgate.net]
- 13. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols: (R)-Bepotastine Besylate in Animal Models of Pruritus
Introduction
Pruritus, or itch, is a prevalent and distressing symptom of numerous dermatological and systemic diseases. Its complex pathophysiology involves a variety of mediators and signaling pathways, making the development of effective antipruritic therapies challenging. Animal models are indispensable tools for elucidating the mechanisms of itch and for the preclinical evaluation of novel therapeutics. (R)-Bepotastine Besylate is a second-generation antihistamine that not only acts as a potent and selective H1 receptor antagonist but also exhibits mast cell stabilizing properties and inhibits the actions of other inflammatory mediators.[1][2][3] These multiple mechanisms of action make it a valuable compound for studying and potentially treating various forms of pruritus.[1][4]
This document provides detailed application notes and experimental protocols for utilizing (R)-Bepotastine Besylate in established animal models of pruritus. It is intended for researchers, scientists, and drug development professionals engaged in the study of itch.
Mechanism of Action of (R)-Bepotastine Besylate in Pruritus
(R)-Bepotastine Besylate alleviates pruritus through a multi-faceted mechanism of action. Unlike first-generation antihistamines, its low penetration of the blood-brain barrier is predicted to cause less sedation.[4][5] The primary actions include:
-
H1 Receptor Antagonism : It directly blocks the histamine H1 receptor, a key step in the classic histamine-mediated itch pathway.[2][4]
-
Mast Cell Stabilization : It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other pruritogenic mediators.[1][2]
-
Inhibition of Inflammatory Mediators : Bepotastine has been shown to suppress the effects of leukotriene B4 (LTB4), a potent inflammatory mediator involved in itch.[6][7][8] It also inhibits eosinophil migration and the production of Interleukin-5 (IL-5).[1][4]
-
Modulation of Substance P-Induced Itch : Studies indicate that Bepotastine can suppress scratching induced by Substance P, suggesting an inhibitory effect on neurogenic inflammation pathways, partly through the inhibition of LTB4 action.[6][9][10]
Quantitative Data Summary
The antipruritic efficacy of orally administered (R)-Bepotastine Besylate has been quantified in various mouse models. The following tables summarize the key findings.
Table 1: Efficacy of (R)-Bepotastine Besylate in Acute Pruritus Models
| Animal Model | Pruritogen | Bepotastine Dose (oral) | Outcome | Reference |
|---|---|---|---|---|
| BALB/c Mice | Compound 48/80 (100 µg) | 3 and 10 mg/kg | Effective inhibition of scratching behavior 1h post-administration. | [7][8] |
| ICR Mice | Histamine (100 nmol) | 10 mg/kg | Significant inhibition of scratching behavior. | [6] |
| ICR Mice | Substance P (100 nmol) | 1 - 10 mg/kg | Dose-dependent suppression of scratching behavior. | [6] |
| ICR Mice | Leukotriene B4 (0.03 nmol) | 1 - 10 mg/kg | Dose-dependent suppression of scratching behavior. | [6] |
| ICR Mice | Serotonin (100 nmol) | 10 mg/kg | No inhibition of scratching behavior. |[6] |
Table 2: Efficacy of (R)-Bepotastine Besylate in a Chronic Pruritus Model
| Animal Model | Condition | Bepotastine Dose (oral) | Outcome | Reference |
|---|---|---|---|---|
| NC/Nga Mice | Spontaneous Atopic Dermatitis | 10 mg/kg | Significant inhibition of scratching behavior 1h post-administration. | [7][8] |
| NC/Nga Mice | Spontaneous Atopic Dermatitis | 10 mg/kg | Significant suppression of serum LTB4 levels. |[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following protocols describe common acute and chronic models for evaluating antipruritic compounds like (R)-Bepotastine Besylate.
Protocol 1: Compound 48/80-Induced Pruritus
This model is widely used to screen for compounds that inhibit histamine-dependent itch by inducing mast cell degranulation.[11][12]
-
Reagent Preparation :
-
Compound 48/80 (C48/80) : Dissolve in sterile, pyrogen-free saline to a concentration of 1 mg/mL for a 100 µ g/100 µL dose.[7][8] Note: some protocols use 50 µL injections.[13][14]
-
(R)-Bepotastine Besylate : Prepare a solution or suspension in a suitable vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose) for oral gavage at desired concentrations (e.g., 1, 3, 10 mg/kg).[6][7]
-
-
Procedure :
-
Shave the rostral back (nape of the neck) of the mice one day prior to the experiment.[11][15]
-
On the day of the experiment, acclimatize mice individually in clear observation cages for at least 30 minutes.[16]
-
Administer (R)-Bepotastine Besylate or vehicle by oral gavage.
-
After 1 hour (to allow for drug absorption), briefly anesthetize the mice (e.g., with isoflurane).[7][16]
-
Administer an intradermal (i.d.) injection of C48/80 solution (typically 50-100 µL) into the shaved area.[7][11]
-
Immediately return the mouse to its observation cage and begin video recording.
-
-
Behavioral Assessment :
-
Record the behavior for 30-60 minutes.[11]
-
Manually or using automated software, count the number of scratching bouts directed at the injection site. A scratching bout is defined as one or more rapid back-and-forth motions of the hind paw towards the site, ending with the mouse licking its paw or returning it to the floor.[11][15]
-
-
Data Analysis : Compare the mean number of scratches in the Bepotastine-treated groups to the vehicle-treated control group.
Protocol 2: Histamine-Induced Pruritus
This is a classic model for evaluating H1 receptor antagonist activity.[11]
-
Animals : Male C57BL/6 or ICR mice (8-10 weeks old).[6]
-
Reagent Preparation :
-
Histamine Dihydrochloride : Dissolve in sterile saline to achieve the desired concentration (e.g., 100 nmol in a 50 µL injection volume).[6]
-
(R)-Bepotastine Besylate : Prepare for oral administration as described in Protocol 1.
-
-
Procedure :
-
Follow steps 1-4 as in Protocol 1.
-
Administer an intradermal injection of histamine solution (typically 50 µL) into the shaved nape of the neck.
-
Immediately return the mouse to its cage and begin recording.
-
-
Behavioral Assessment : Record and count scratching bouts for 30 minutes post-injection as described previously.
-
Data Analysis : Compare the mean number of scratches between drug-treated and vehicle-treated groups.
Protocol 3: Substance P-Induced Pruritus
This model investigates neurogenic itch pathways, which may be partially independent of mast cells.[11]
-
Reagent Preparation :
-
Substance P : Dissolve in sterile saline to achieve the desired concentration (e.g., 100 nmol in a 50 µL injection volume).[6]
-
(R)-Bepotastine Besylate : Prepare for oral administration as described in Protocol 1.
-
-
Procedure : The procedure is identical to that described for the histamine model, substituting Substance P as the pruritogen.[11]
-
Behavioral Assessment : Record and count scratching bouts for 30-60 minutes post-injection.[11]
-
Data Analysis : Compare the mean number of scratches between drug-treated and vehicle-treated groups.
Protocol 4: Atopic Dermatitis Model (NC/Nga Mice)
This model mimics the chronic pruritus associated with atopic dermatitis (AD). NC/Nga mice spontaneously develop AD-like skin lesions and scratching behavior when housed in conventional (non-SPF) environments.[7][8]
-
Animals : Male NC/Nga mice that have developed spontaneous eczematous lesions.
-
Reagent Preparation :
-
(R)-Bepotastine Besylate : Prepare for oral administration as described in Protocol 1.
-
-
Procedure :
-
Acclimatize the mice with developed dermatitis to the observation cages.
-
Administer (R)-Bepotastine Besylate or vehicle by oral gavage.[7]
-
One hour after administration, monitor the mice using a video camera or an automated detection system (e.g., SCLABA system) for at least 60 minutes to assess spontaneous scratching behavior.[7][8]
-
-
Behavioral Assessment : Quantify the total duration or number of spontaneous scratching events during the observation period.
-
Biochemical Analysis (Optional) : At the end of the study, blood samples can be collected to measure serum levels of inflammatory mediators like LTB4 via ELISA to correlate with the behavioral data.[7][8]
-
Data Analysis : Compare scratching behavior and biochemical markers between the Bepotastine-treated group and the vehicle control group.
References
- 1. Bepotastine besilate for the treatment of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 3. Bepotastine - Wikipedia [en.wikipedia.org]
- 4. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression by bepotastine besilate of substance P-induced itch-associated responses through the inhibition of the leukotriene B4 action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral administration of bepotastine besilate suppressed scratching behavior of atopic dermatitis model NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Novel functional aspect of antihistamines: the impact of bepotastine besilate on substance p-induced events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel Functional Aspect of Antihistamines: The Impact of Bepotastine Besilate on Substance P-Induced Events - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. transpharmation.com [transpharmation.com]
- 13. researchgate.net [researchgate.net]
- 14. Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Formalin Itch Test: Low-Dose Formalin Induces Histamine-Independent, TRPA1-Mediated Itch in Mice [frontiersin.org]
Application Notes and Protocols: The Conjunctival Allergen Challenge (CAC) Model for Evaluating Bepotastine Besylate Ophthalmic Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Conjunctival Allergen Challenge (CAC) model is a highly reproducible and standardized clinical method used to evaluate the efficacy of ophthalmic anti-allergic agents.[1][2][3] This model allows for the controlled induction of an acute ocular allergic reaction, providing a reliable platform to assess the onset and duration of action of therapeutic interventions.[2] Bepotastine Besylate is a dual-action anti-allergic agent, functioning as both a highly selective histamine H1-receptor antagonist and a mast cell stabilizer.[4][5][6] Ophthalmic solutions of Bepotastine Besylate (1.0% and 1.5%) have been extensively evaluated using the CAC model, demonstrating significant efficacy in reducing the signs and symptoms of allergic conjunctivitis, particularly ocular itching and conjunctival hyperemia.[7][8]
Mechanism of Action of Bepotastine Besylate
Bepotastine Besylate exerts its therapeutic effects through a multi-faceted approach to mitigate the ocular allergic response.[9] Its primary mechanisms are:
-
Histamine H1-Receptor Antagonism: As a selective antagonist, it directly blocks histamine H1 receptors on conjunctival nerve endings and blood vessels.[10] This action prevents histamine from triggering the hallmark symptoms of allergic conjunctivitis, such as itching and vasodilation (redness).[10][11]
-
Mast Cell Stabilization: Bepotastine Besylate stabilizes mast cells, inhibiting their degranulation and the subsequent release of histamine and other pro-inflammatory mediators.[4][10]
-
Inhibition of Eosinophil Activity: It has been shown to inhibit the migration and infiltration of eosinophils into inflamed tissues, which contributes to the late-phase allergic reaction and reduces redness and chemosis.[9][12][13]
-
Anti-inflammatory Effects: The compound also interferes with the production of key inflammatory cytokines like interleukin-5 (IL-5).[5][9]
The following diagram illustrates the key pathways of the ocular allergic response and the points of intervention for Bepotastine Besylate.
References
- 1. ophthalmologytimes.com [ophthalmologytimes.com]
- 2. A Randomized, Multicenter Phase 3 Clinical Trial Evaluating Intracanalicular Dexamethasone Insert for the Treatment of Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. nbinno.com [nbinno.com]
- 5. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bepotastine besilate ophthalmic solution 1.5% for alleviating nasal symptoms in patients with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Multicenter clinical evaluation of bepotastine besilate ophthalmic solutions 1.0% and 1.5% to treat allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ophthalmologytimes.com [ophthalmologytimes.com]
- 10. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting & Optimization
Troubleshooting (R)-Bepotastine Besylate degradation in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Bepotastine Besylate in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My (R)-Bepotastine Besylate solution is showing a new, unexpected peak in the HPLC chromatogram after storage. What could be the cause?
A1: An unexpected peak often indicates degradation. (R)-Bepotastine Besylate is known to be susceptible to specific stress conditions. The most likely causes are:
-
Oxidative Degradation: Exposure to air or oxidizing agents can lead to the formation of degradation products, with Bepotastine N-Oxide being a primary candidate.
-
Basic Hydrolysis: If the solution's pH is above 7.0, you may observe changes. While the ether linkage is relatively stable, prolonged exposure to strongly basic conditions can lead to degradation.[1]
-
Photodegradation: Exposure to light, particularly in a basic solution, can cause significant degradation, yielding several byproducts.[2]
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution was stored protected from light and at the recommended temperature (room temperature is generally acceptable for short periods).[3]
-
Check Solution pH: Measure the pH of your solution. For ophthalmic formulations, the pH is typically maintained between 6.8 and 7.0.[4] Deviations, especially to the basic side, can accelerate degradation.
-
Inert Atmosphere: If sensitivity to oxidation is a concern, consider preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Characterize the Impurity: If the problem persists, use a stability-indicating HPLC method to separate and quantify the degradant. Mass spectrometry (LC-MS) can help in identifying the structure of the unknown peak.
Q2: I'm observing peak tailing for the (R)-Bepotastine Besylate peak in my reverse-phase HPLC analysis. How can I improve the peak shape?
A2: Peak tailing for basic compounds like Bepotastine is a common issue in reverse-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the silica-based column packing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to around 3.0 with phosphoric or formic acid) can protonate the silanol groups, reducing their interaction with the protonated amine of Bepotastine.
-
Use a Different Column: Consider using a column with end-capping or a hybrid particle technology designed to minimize silanol interactions.
-
Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can saturate the active silanol sites, improving peak symmetry.
-
Check for Column Degradation: If the peak shape has worsened over time, the column may be degrading. This can happen with prolonged use, especially with high pH mobile phases. Replacing the column may be necessary.
Q3: My (R)-Bepotastine Besylate solution has become cloudy or formed a precipitate. What should I do?
A3: Cloudiness or precipitation can occur due to several factors:
-
Solubility Issues: Bepotastine Besylate's solubility can be affected by the pH and the composition of the solvent.
-
Interaction with Excipients: If your solution contains other components, there might be an incompatibility leading to precipitation.
-
Degradation: Some degradation products may have lower solubility than the parent compound.
Troubleshooting Steps:
-
Verify Solvent and pH: Ensure that the solvent system and pH are appropriate for the desired concentration of (R)-Bepotastine Besylate.
-
Temperature Effects: Check if the solution has been exposed to lower temperatures than recommended, which could decrease solubility.
-
Filtration: If the precipitate is minor, you may be able to filter the solution using a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF). However, this does not address the root cause.
-
Re-dissolution: Gentle warming and sonication may help to redissolve the precipitate, but if the issue is degradation, this will not resolve it. It is crucial to re-analyze the solution by HPLC to confirm its purity and concentration after any such treatment.
Quantitative Data on Stability
The stability of (R)-Bepotastine Besylate is highly dependent on the storage conditions. The following table summarizes data from forced degradation studies.
| Stress Condition | Reagents and Duration | Observation | % Degradation | Identified Degradants |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 35h | Stable | < 10% | Not Significant |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 35h | Significant Degradation | 17-57% | Not Specified |
| Oxidative | 10% H₂O₂, Room Temp, 2 days | Significant Degradation | Significant | Oxidative Degradants (e.g., N-Oxide) |
| Thermal | 70°C, 35h (at various pH) | Relatively Stable | >17% degradation observed across all pH conditions | Not Specified |
| Photolytic | UV/VIS light | Labile | 5.5-96.3% | 5 photodegradation products identified |
Data compiled from multiple sources.[1][5]
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a reverse-phase HPLC method for the quantification of (R)-Bepotastine Besylate and its related substances.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Symmetry Shield RP-18 column (250mm x 4.6 mm, 5µm particle size) or equivalent
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Orthophosphoric acid (85%)
-
Triethylamine
2. Mobile Phase Preparation:
-
Mobile Phase A: Buffer solution. Dissolve 1.0 mL of 85% orthophosphoric acid in 1000 mL of milli-Q water. Adjust the pH to 3.0 with dilute triethylamine.
-
Mobile Phase B: A mixture of Acetonitrile:Methanol:Water in a ratio of 70:20:10 (v/v/v).
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 5 µL
-
Gradient Program:
-
0.01 min: 25% B
-
25 min: 64% B
-
27 min: 64% B
-
27.5 min: 25% B
-
35 min: 25% B
-
4. Sample Preparation:
-
Diluent: A 1:1 (v/v) mixture of Mobile Phase A and acetonitrile.
-
Standard Solution: Prepare a standard solution of (R)-Bepotastine Besylate at a concentration of approximately 0.003 mg/mL in the diluent.
-
Test Solution: Prepare the test solution of (R)-Bepotastine Besylate at the desired concentration in the diluent.
5. System Suitability Test:
-
Inject the standard solution six times.
-
Acceptance Criteria:
-
The relative standard deviation (%RSD) of the peak area for the six replicate injections should be not more than 2.0%.
-
The tailing factor for the (R)-Bepotastine Besylate peak should not be more than 2.0.
-
The theoretical plates for the (R)-Bepotastine Besylate peak should not be less than 3000.
-
Protocol 2: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on an (R)-Bepotastine Besylate solution.
1. Sample Preparation:
-
Prepare a solution of (R)-Bepotastine Besylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a buffered solution).
2. Stress Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the sample solution. Heat at 70°C for up to 35 hours.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the sample solution. Heat at 70°C for up to 35 hours.
-
Oxidative Degradation: Add an appropriate volume of 10% hydrogen peroxide to the sample solution. Keep at room temperature for up to 2 days.
-
Thermal Degradation: Store the sample solution at 70°C for up to 35 hours.
-
Photodegradation: Expose the sample solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
3. Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples if necessary.
-
Dilute the samples to a suitable concentration with the HPLC mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (such as Protocol 1).
-
Calculate the percentage of degradation and identify any major degradation products.
Visualizations
Degradation Pathways and Experimental Workflows
Caption: Logical relationships of factors affecting stability.
Caption: Oxidative degradation pathway of (R)-Bepotastine Besylate.
Caption: Experimental workflow for troubleshooting degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of Photodegradation Products of Bepotastine Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. phmethods.net [phmethods.net]
- 5. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimization of (R)-Bepotastine Besylate dosage for animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (R)-Bepotastine Besylate in animal studies. The information is tailored for scientists and drug development professionals to optimize dosage and experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for (R)-Bepotastine Besylate?
(R)-Bepotastine Besylate is a second-generation antihistamine that exhibits a multi-faceted anti-allergic effect.[1][2][3][4][5][6] Its primary mechanisms of action include:
-
Selective Histamine H1 Receptor Antagonism: It acts as a potent and selective antagonist of the histamine H1 receptor, which blocks the action of histamine, a key mediator of allergic symptoms like itching and vasodilation.[1][2][3][4][5][6]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators.[1][2][4][5][6]
-
Inhibition of Eosinophil Infiltration: It suppresses the migration of eosinophils to inflamed tissues, which helps in reducing the late-phase allergic inflammatory response.[1][3][4]
-
Inhibition of Leukotriene B4 (LTB4) Action: It has been shown to suppress scratching induced by LTB4, suggesting its involvement in modulating lipid-mediated inflammation.[7][8]
Q2: What are the recommended starting doses for (R)-Bepotastine Besylate in different animal models?
The optimal dose of (R)-Bepotastine Besylate will vary depending on the animal model, the route of administration, and the specific indication being studied. The following tables provide a summary of doses used in various preclinical studies.
Q3: How should I prepare (R)-Bepotastine Besylate for administration?
For oral administration in rodents, (R)-Bepotastine Besylate can be dissolved in distilled water. For ophthalmic administration, sterile aqueous solutions are used. It is crucial to ensure the appropriate vehicle is used for the intended route of administration and that the formulation is sterile for ophthalmic and intravenous use.
Q4: What are the common adverse effects to monitor in animal studies?
Multiple in vivo animal toxicology studies have shown bepotastine to be safe with no significant effects on respiratory, circulatory, central nervous, digestive, or urinary systems.[1] However, at very high doses, skeletal anomalies and effects on fertility have been observed in rats.[2][9] It is essential to monitor animals for any signs of toxicity, especially when using higher dose ranges. The No Observable Adverse Effect Levels (NOAELs) from carcinogenicity studies were 18.7-19.9 mg/kg/day in mice and 9.6-9.8 mg/kg/day in rats.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy at a previously reported dose. | Inadequate drug exposure: This could be due to issues with formulation, administration technique, or rapid metabolism in the specific animal strain. Disease model variability: The severity or specific mechanisms of the induced disease model may differ from published studies. | Verify formulation and administration: Ensure the drug is properly dissolved and administered correctly. Pharmacokinetic analysis: If possible, measure plasma concentrations of bepotastine to confirm adequate exposure. Dose-response study: Conduct a dose-escalation study to determine the optimal effective dose for your specific model and conditions. |
| Unexpected sedative effects. | High dosage: Although bepotastine is a second-generation antihistamine with low brain penetration, high doses might lead to some central nervous system effects. Animal model sensitivity: Certain animal strains might be more susceptible to the sedative effects of antihistamines. | Reduce the dose: If the sedative effects are compromising the study, consider lowering the dose. Pharmacokinetic/Pharmacodynamic (PK/PD) modeling: Use PK/PD modeling to find a dose that provides efficacy with minimal side effects. A study in rats showed that after an intravenous administration of 3 mg/kg, the concentration of bepotastine was lower in the brain than in plasma, suggesting reduced sedation effects compared to older antihistamines.[1][3][11][12] |
| Variability in animal response. | Genetic differences: Outbred animal stocks can have significant genetic variability, leading to different drug responses. Environmental factors: Stress, diet, and housing conditions can all influence experimental outcomes. Inconsistent disease induction: The method used to induce the allergic or inflammatory condition may not be consistent across all animals. | Use inbred strains: Whenever possible, use inbred animal strains to reduce genetic variability. Standardize environmental conditions: Maintain consistent housing, diet, and handling procedures for all animals. Refine disease induction protocol: Ensure the disease induction method is highly reproducible. |
Data Presentation
Table 1: Oral Administration of (R)-Bepotastine Besylate in Mice for Pruritus Models
| Mouse Strain | Pruritus Induction Agent | Dose (mg/kg) | Key Findings | Reference(s) |
| BALB/c | Compound 48/80 | 3 and 10 | Effectively inhibited scratching behavior 1 hour after administration. | [9][11] |
| NC/Nga (atopic dermatitis model) | Spontaneous | 10 | Significantly inhibited scratching behavior 1 hour after administration and suppressed serum LTB4 levels. | [9][11] |
| ICR | Histamine, Substance P, Leukotriene B4 | 1-10 | Dose-dependently suppressed scratching induced by substance P and leukotriene B4. Inhibited histamine-induced scratching at 10 mg/kg. | [7][8] |
Table 2: Ophthalmic Administration of (R)-Bepotastine Besylate in Guinea Pig Allergic Conjunctivitis Model
| Guinea Pig Model | Bepotastine Besilate Concentration | Key Findings | Reference(s) |
| Antigen-induced vascular hyperpermeability | 1.0% and 1.5% | Dose-dependently inhibited conjunctival vascular hyperpermeability. 1.5% showed maximal effect. | [4] |
| Histamine-induced hyperpermeability | 1.0% | Significantly more effective than 0.1% olopatadine. | [4] |
| Platelet-activating factor (PAF)-induced eosinophil infiltration | 1.0% | More effective in suppressing eosinophil infiltration than 0.05% ketotifen. | [4] |
Table 3: Intravenous and Oral Pharmacokinetic/Safety Data in Rats
| Administration Route | Dose (mg/kg) | Observation | Key Findings | Reference(s) |
| Intravenous | 3 | Pharmacokinetics | Lower concentration in the brain compared to plasma. | [1][3][11][12] |
| Oral | up to 200 | Fertility and Reproduction | No observed adverse effects on fertility or reproduction. | [10] |
| Oral | 9.6 - 9.8 | Carcinogenicity | No Observable Adverse Effect Level (NOAEL). | [10] |
Experimental Protocols
Protocol 1: Evaluation of Anti-Pruritic Effects of Oral (R)-Bepotastine Besylate in Mice
-
Animal Model: Male BALB/c mice.
-
Pruritus Induction: Intradermal injection of compound 48/80 (100 µ g/100 µL/mouse) into the rostral back.
-
Drug Administration: (R)-Bepotastine Besylate (3 or 10 mg/kg) is administered orally 1 hour before the induction of scratching behavior.
-
Behavioral Analysis: Immediately after induction, mice are placed in an observation cage. The frequency and duration of scratching of the injected site are recorded and analyzed for a set period (e.g., 60 minutes).
-
Data Analysis: Compare the scratching behavior in the bepotastine-treated groups to a vehicle-treated control group.
Protocol 2: Conjunctival Allergen Challenge (CAC) Model in Guinea Pigs for Ophthalmic Efficacy
-
Animal Model: Actively sensitized guinea pigs.
-
Sensitization: Guinea pigs are sensitized with an allergen (e.g., ovalbumin) via intraperitoneal injections.
-
Drug Administration: One drop of (R)-Bepotastine Besylate ophthalmic solution (e.g., 1.0% or 1.5%) or vehicle is instilled into the conjunctival sac of each eye.
-
Allergen Challenge: After a predetermined time following drug administration (e.g., 15 minutes to 8 hours), a conjunctival allergen challenge is performed by instilling a solution of the allergen into the eyes.
-
Evaluation of Allergic Signs: Ocular symptoms such as itching (evaluated by scratching around the eye), conjunctival redness, and swelling are scored at various time points post-challenge.
-
Histological Analysis (Optional): Eyes can be collected for histological examination to quantify eosinophil infiltration into the conjunctiva.
Mandatory Visualization
Caption: Mechanism of action of (R)-Bepotastine Besylate in the allergic response cascade.
Caption: General experimental workflow for evaluating (R)-Bepotastine Besylate in animal models.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. centaurpharma.com [centaurpharma.com]
- 6. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression by bepotastine besilate of substance P-induced itch-associated responses through the inhibition of the leukotriene B4 action in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. pi.bausch.com [pi.bausch.com]
- 11. Oral administration of bepotastine besilate suppressed scratching behavior of atopic dermatitis model NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Critical appraisal of bepotastine in the treatment of ocular itching associated with allergic conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in (R)-Bepotastine Besylate Bioanalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the bioanalysis of (R)-Bepotastine Besylate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the bioanalysis of (R)-Bepotastine Besylate?
A1: Matrix effects are the alteration of ionization efficiency for an analyte by the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, urine).[1][2][3] In the bioanalysis of (R)-Bepotastine Besylate using LC-MS/MS, matrix effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[2] This interference can compromise the reliability of pharmacokinetic and toxicokinetic studies.
Q2: What are the primary causes of matrix effects in plasma-based assays for (R)-Bepotastine Besylate?
A2: The most common sources of matrix effects in plasma are phospholipids, salts, and endogenous metabolites that can co-elute with (R)-Bepotastine Besylate.[1] These components can compete with the analyte for ionization in the mass spectrometer source, leading to a suppressed signal, or in some cases, enhance the signal.
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The presence of matrix effects can be evaluated qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column.[1] Injection of a blank matrix extract will show a dip or a peak in the baseline signal if matrix effects are present at the retention time of the analyte. For quantitative assessment, the post-extraction spike method is widely used.[1] This involves comparing the analyte's peak area in a post-extraction spiked blank matrix sample to its peak area in a neat solution at the same concentration.
Q4: What is a suitable internal standard (IS) for the bioanalysis of (R)-Bepotastine Besylate to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (R)-Bepotastine-d6 Besylate. A SIL-IS is chemically identical to the analyte and will experience similar matrix effects, thus providing the most accurate correction. If a SIL-IS is unavailable, a structural analog like valsartan or cetirizine has been used, though they may not perfectly mimic the ionization behavior of bepotastine.[4][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects during the bioanalysis of (R)-Bepotastine Besylate.
Problem: Poor reproducibility, accuracy, or precision in QC samples.
Initial Assessment:
-
Review Chromatograms: Examine the peak shape and signal-to-noise ratio of the analyte and internal standard. Inconsistent peak areas or shapes across a batch can be an indicator of variable matrix effects.
-
Evaluate Internal Standard Performance: Is the internal standard signal consistent across all samples? A stable IS signal is crucial for reliable quantification.
Troubleshooting Decision Tree:
Caption: Troubleshooting Decision Tree for (R)-Bepotastine Besylate Bioanalysis.
Experimental Protocols
Sample Preparation Method Comparison
Effective sample preparation is the most critical step in minimizing matrix effects.[3] Below is a comparison of three common techniques for extracting (R)-Bepotastine Besylate from human plasma.
Quantitative Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | ~85-95% | 31.6% (at 0.6 ng/mL) - 38.4% (at 80 ng/mL) | >80% (representative for similar compounds) |
| Matrix Effect (%) | Close to 100% (with SIL-IS) | Not explicitly stated, but method showed no severe interference | ≤15% (representative for similar compounds) |
| Throughput | High | Medium | Medium to High (with automation) |
| Cleanliness of Extract | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
Detailed Experimental Protocols
This method is rapid and simple but may result in a less clean extract.
-
Sample Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of (R)-Bepotastine-d6 Besylate working solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.[6]
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.[6]
Caption: Protein Precipitation Workflow.
LLE provides a cleaner extract than PPT.
-
Sample Aliquoting and IS Spiking: To 100 µL of plasma, add the internal standard (e.g., Valsartan).
-
Extraction: Add 1 mL of ethyl acetate and vortex for 5 minutes.[5]
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., acetonitrile:5 mM ammonium formate (pH 3.5) (85:15, v/v)).[5]
Caption: Liquid-Liquid Extraction Workflow.
SPE offers the highest degree of selectivity and provides the cleanest extracts.[7] A reversed-phase sorbent like Oasis HLB is a good starting point.
-
Sample Pre-treatment: To 100 µL of plasma, add the internal standard and 200 µL of 2% formic acid in water. Vortex to mix.[7]
-
SPE Cartridge Conditioning: Condition a C18 or Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute (R)-Bepotastine and the IS with 1 mL of methanol containing 2% formic acid.[7]
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.[7]
Caption: Solid-Phase Extraction Workflow.
UPLC-MS/MS Conditions
The following are typical starting conditions for the analysis of (R)-Bepotastine Besylate. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole (e.g., Waters Xevo TQ-S) |
| Ionization Mode | ESI Positive |
| MRM Transition | Bepotastine: m/z 389.2 → 167.1Bepotastine-d6: m/z 395.2 → 167.1 |
Note: The MRM transition for the deuterated internal standard may vary slightly based on the position of the deuterium labels.
By following these guidelines and protocols, researchers can effectively troubleshoot and overcome matrix effects in the bioanalysis of (R)-Bepotastine Besylate, leading to more accurate and reliable data.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Enantiomerically Pure (R)-Bepotastine Besylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically pure (R)-Bepotastine Besylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Chiral Resolution & Enantiomeric Purity
Q1: My chiral resolution of racemic bepotastine is yielding low enantiomeric excess (ee). What are the potential causes and solutions?
A1: Low enantiomeric excess during chiral resolution is a common issue. Here are several factors to investigate:
-
Choice of Resolving Agent: The selection of the chiral resolving agent is critical. Different resolving agents exhibit varying efficiencies. Commonly used agents for bepotastine include N-acyl amino acids (e.g., N-acetyl-L-phenylalanine, N-benzyloxycarbonyl-L-aspartic acid) and derivatives of tartaric acid.[1][2] If one agent provides poor resolution, consider screening a variety of alternatives.
-
Solvent System: The crystallization solvent system plays a crucial role in the selective precipitation of the desired diastereomeric salt. A solvent system that provides a significant solubility difference between the two diastereomers is essential. Ethyl acetate and acetonitrile are frequently mentioned in the literature.[1][3] Experiment with different solvents and solvent mixtures to optimize the crystallization process.
-
Temperature Profile: The cooling rate and final crystallization temperature can impact the purity of the precipitated salt. A slow, controlled cooling process often leads to better crystal formation and higher enantiomeric purity.
-
Stoichiometry of Resolving Agent: The molar ratio of the resolving agent to the racemic bepotastine can influence the resolution efficiency. It is typically used in amounts ranging from 0.5 to 2.0 equivalents.[3] An optimization of this ratio may be necessary.
-
Racemization: Bepotastine can be susceptible to racemization under certain conditions, such as elevated temperatures or in the presence of acid or base.[3] Ensure that the conditions for salt formation, crystallization, and subsequent liberation of the free base are mild enough to prevent racemization.
Q2: How can I accurately determine the enantiomeric purity of my (R)-Bepotastine Besylate sample?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the standard method for determining the enantiomeric purity of bepotastine.[4][5]
-
Chiral Columns: Ovomucoid (OVM) or cyclodextrin-based (e.g., ULTRON ES-CD) columns are effective for separating bepotastine enantiomers.[4][5]
-
Mobile Phase: A typical mobile phase consists of a buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile.[5]
-
Detection: UV detection at approximately 225 nm is suitable for monitoring the enantiomers.[5]
Yield and Impurities
Q3: The overall yield of my (R)-Bepotastine Besylate synthesis is low. Which steps are most critical for optimization?
A3: Low overall yield can result from inefficiencies in multiple steps. Key areas to focus on for optimization include:
-
Coupling Reaction: The condensation of (S)-2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine with an ethyl 4-bromobutyrate equivalent is a critical step.[1][2] Ensure efficient stirring, optimal reaction temperature, and the appropriate choice of base (e.g., K2CO3, Na2CO3) to drive the reaction to completion.[1]
-
Hydrolysis: The final hydrolysis of the ester intermediate to yield bepotastine should be carried out under conditions that minimize side reactions.[1]
-
Purification and Isolation: Losses can occur during work-up and purification steps. Optimize extraction and crystallization procedures to maximize recovery of the product.
-
Recovery of the Unwanted Enantiomer: To improve overall process efficiency, consider recovering the (R)-isomer-rich bepotastine from the mother liquor after resolution. This can be racemized and recycled.[3]
Q4: I am observing significant levels of the (S)-isomer as an impurity in my final product. How can I minimize this?
A4: The presence of the undesired (S)-isomer impurity indicates incomplete resolution or racemization.
-
Optimize Chiral Resolution: Revisit the parameters of your chiral resolution as detailed in Q1. Multiple recrystallizations of the diastereomeric salt may be necessary to achieve the desired optical purity.
-
Control of Racemization: As mentioned previously, be mindful of conditions that can cause racemization, particularly during the liberation of the free base from the diastereomeric salt and subsequent steps.[3]
Crystallization and Polymorphism
Q5: I am having difficulty obtaining a stable crystalline form of (R)-Bepotastine Besylate. What solvents are recommended for crystallization?
A5: The choice of solvent is crucial for obtaining a stable crystalline product. Acetonitrile is a commonly used solvent for the crystallization of bepotastine besilate.[1][6] Recrystallization from alcohols such as ethanol, isopropanol, or normal propyl alcohol has also been reported to yield stable crystalline forms.[7] Seeding the solution with a small amount of a known stable crystal form can also facilitate the desired crystallization.[1]
Q6: How can I ensure the stability of my final (R)-Bepotastine Besylate product?
A6: Bepotastine besylate can be susceptible to the formation of the R-isomer impurity under conditions of high humidity and high temperature.[8] Storing the final product in a well-closed container, protected from moisture and excessive heat, is crucial for maintaining its stability and enantiomeric purity. Some novel crystalline forms have been shown to have enhanced stability.[8]
Quantitative Data Summary
Table 1: Chiral Resolution of Bepotastine Intermediates
| Resolving Agent | Substrate | Solvent | Yield (%) | Optical Purity (%) | Reference |
| N-benzyloxycarbonyl L-aspartic acid | (RS)-bepotastine l-menthyl ester | Ethyl acetate | 71-73 | Not Specified | [1] |
| N-benzyloxycarbonyl L-aspartic acid | (RS)-bepotastine l-menthyl ester | Ethyl acetate | 70 | 95.2 | [3] |
| N-acetyl-L-phenylalanine | Racemic 4-[1-(4-chlorophenyl)-1-(2-pyridyl)methoxy]piperidine | Not Specified | Not Specified | Not Specified | [1] |
Table 2: Final Product Crystallization and Purity
| Crystallization Solvent | Yield (%) | Optical Purity (% ee) | Reference |
| Acetonitrile | 64 | 99.5 | [1] |
Experimental Protocols
Protocol 1: Chiral Resolution of (RS)-Bepotastine l-menthyl ester
-
Dissolve (RS)-bepotastine l-menthyl ester in ethyl acetate (approximately 10 volumes).[3]
-
Add N-benzyloxycarbonyl L-aspartic acid (1 to 1.2 equivalents).[3]
-
Stir the mixture at room temperature for 12 hours to induce precipitation of the diastereomeric salt.[3]
-
Filter the solid precipitate and dry to obtain bepotastine l-menthyl ester-N-benzyloxycarbonyl L-aspartate.[3]
-
To liberate the bepotastine l-menthyl ester, treat the salt with a base (e.g., sodium bicarbonate solution).[1]
-
Extract the free base into an organic solvent.
-
The resulting (S)-bepotastine l-menthyl ester can then be hydrolyzed to (S)-bepotastine.[3]
Protocol 2: Crystallization of (S)-Bepotastine Besilate
-
Dissolve (S)-Bepotastine (1 equivalent) in acetonitrile (approximately 10 volumes).[1]
-
Add benzenesulfonic acid monohydrate (approximately 0.85 equivalents).[1]
-
Seed the reaction mixture with a small amount of (S)-Bepotastine Besilate crystals.[1]
-
Stir the mixture at room temperature for 12 hours.[1]
-
Filter the solid precipitate and dry to obtain crystalline (S)-Bepotastine Besilate.[1]
Protocol 3: Chiral HPLC Analysis of Bepotastine Enantiomers
-
Column: ULTRON ES-CD (chiral-CD) column.[5]
-
Mobile Phase: 0.02 mol/L potassium dihydrogen phosphate and acetonitrile (75:25 ratio).[5]
-
Flow Rate: 0.8 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Detection: UV at 225 nm.[5]
-
Injection Volume: 10 µL.[9]
Visualized Workflows
Caption: Overall synthesis workflow for (R)-Bepotastine Besylate.
Caption: Detailed workflow of the chiral resolution process.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 3. EP2167488A2 - Process for preparing bepotastine and intermediates used therein - Google Patents [patents.google.com]
- 4. Chiral Stability and Photostability Evaluation of Bepotastine Besylate and Levocetirizine Dihydrochloride Formulations by Chiral HPLC and Estimation of Its Chiral Inversion Mechanism by Tautomerism [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. WO2009075504A2 - Crystalline form of bepotastine p-toluenesulfonate, method for preparing same and pharmaceutical composition containing same - Google Patents [patents.google.com]
- 7. CN104119314B - A kind of bepotastine besilate crystal of stabilization and preparation method thereof - Google Patents [patents.google.com]
- 8. CN104119314A - Stable bepotastine besilate crystal and preparation method thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of (R)-Bepotastine Besylate Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of (R)-Bepotastine Besylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for (R)-Bepotastine Besylate?
A1: (R)-Bepotastine Besylate is susceptible to degradation through several pathways, including photodegradation, hydrolysis, and oxidation.[1][2] Under photobasic conditions, it can yield multiple photodegradation products.[1] Hydrolysis of the ester functional group can occur under both acidic and basic conditions, although it is relatively stable to acid hydrolysis.[2] The molecule is also prone to oxidative degradation.[2][3] Additionally, chiral inversion from the active (S)-form to the (R)-form has been observed under heat stress, particularly in suspensions.[4]
Q2: Which environmental factors have the most significant impact on the stability of (R)-Bepotastine Besylate formulations?
A2: The key environmental factors affecting stability are light, pH, and temperature. Exposure to light, especially in basic conditions, can lead to significant degradation.[1] The pH of the formulation is critical; stability is generally better in a neutral to slightly acidic pH range (pH 5-7), while alkaline conditions can promote hydrolysis.[5] Elevated temperatures can accelerate degradation and may also cause chiral inversion.[4]
Q3: Are there any known excipient incompatibilities with (R)-Bepotastine Besylate?
A3: While specific excipient incompatibility studies are not extensively detailed in publicly available literature, general principles suggest avoiding highly reactive excipients. For ophthalmic solutions, common excipients like sodium chloride, monobasic sodium phosphate, and the preservative benzalkonium chloride have been used in stable formulations.[6] It is crucial to conduct compatibility studies with any new or less common excipients, particularly those that could alter the pH to a less favorable range or contain reactive impurities.
Q4: What are the recommended storage conditions for (R)-Bepotastine Besylate formulations?
A4: To minimize degradation, formulations should be stored protected from light in well-sealed containers.[6] For aqueous solutions, refrigeration (2-8 °C) is recommended to slow the rate of hydrolysis.[5] The drug substance itself is stable under long-term storage conditions (25°C/60% RH) for over 5 years.[6] For ophthalmic solutions, storage at ambient conditions (15°C to 30°C) is typical for the final product.[6]
Troubleshooting Guides
Issue 1: Rapid Degradation of (R)-Bepotastine Besylate in an Aqueous Formulation
-
Question: My (R)-Bepotastine Besylate formulation is showing a rapid loss of potency. What could be the cause and how can I fix it?
-
Answer:
-
Check the pH: Verify the pH of your formulation. If it is outside the optimal range of 5-7, adjust it using a suitable buffering agent. Basic conditions, in particular, can accelerate hydrolysis.[5]
-
Protect from Light: Ensure your formulation is adequately protected from light at all stages of manufacturing and storage. (R)-Bepotastine Besylate is known to be labile under photobasic conditions.[1]
-
Control Temperature: Store the formulation at a controlled, and if necessary, reduced temperature. Elevated temperatures can increase the rate of degradation.[4]
-
Evaluate for Oxidative Stress: If you suspect oxidation, consider adding an antioxidant to the formulation after confirming its compatibility. Significant degradation has been observed under oxidative conditions.[2]
-
Issue 2: Appearance of Unexpected Peaks in HPLC/UPLC Chromatogram During Stability Studies
-
Question: I am observing unknown peaks in my chromatogram after stressing my (R)-Bepotastine Besylate formulation. How do I identify them?
-
Answer:
-
Review Degradation Pathways: The unexpected peaks are likely degradation products. The primary suspects are products of hydrolysis, oxidation, or photodegradation.[1][2] Under oxidative stress, an oxidative degradate is a likely candidate.[3] Photodegradation can yield at least five different products.[1]
-
Forced Degradation Studies: Perform systematic forced degradation studies (acid, base, peroxide, heat, light) on the drug substance to generate and identify the potential degradation products. This will help in assigning identities to the unknown peaks in your stability samples.
-
Mass Spectrometry (MS) Analysis: Couple your LC system with a mass spectrometer to obtain mass-to-charge ratio (m/z) data for the unknown peaks. This information is invaluable for structural elucidation.[1]
-
Issue 3: Change in Chiral Purity Over Time
-
Question: The enantiomeric purity of my (R)-Bepotastine Besylate formulation is decreasing during stability testing. What is happening?
-
Answer:
-
Heat-Induced Chiral Inversion: (R)-Bepotastine Besylate can undergo chiral inversion to its (S)-isomer under thermal stress. This has been observed in both orally disintegrated tablets and suspensions when heated to 70°C for a week.[4]
-
Mitigation Strategies:
-
Temperature Control: Strictly control the temperature during manufacturing and storage to minimize heat exposure.
-
Formulation Type: Be aware that suspensions may be more prone to chiral inversion than other dosage forms.[4]
-
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on Bepotastine Besylate
| Stress Condition | Reagents and Duration | Observation | % Degradation | Identified Degradants | Reference |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 35h | Stable | < 10% | Not Significant | [2] |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 35h | Significant Degradation | 17-57% | Not Specified | [2] |
| Oxidative | 10% H₂O₂, Room Temp, 2 days | Significant Degradation | Significant | Oxidative Degradate | [2] |
| Photobasic | Light exposure in basic solution | Labile | Not Specified | 5 photodegradation products | [1] |
| Thermal | 70°C, 1 week (suspension) | Chiral Inversion | 6% R(-)-form | R(-)-isomer | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for (R)-Bepotastine Besylate and its Related Substances
This protocol is based on a developed and validated stability-indicating HPLC method.
-
Objective: To quantify (R)-Bepotastine Besylate and resolve its degradation products and process-related impurities.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions:
-
Column: Symmetry shield RP-18 (250mm x 4.6 mm, 5µm particle size)
-
Mobile Phase A: Buffer (1.0mL of 85% H₃PO₄ in 1000mL of milli-Q water, pH adjusted to 3.0 with dilute triethylamine solution)
-
Mobile Phase B: Acetonitrile: Methanol: Water (70:20:10 v/v/v)
-
Gradient Elution: A suitable gradient program should be developed to ensure the separation of all impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45°C
-
Detection Wavelength: 225 nm
-
-
Sample Preparation:
-
Prepare a stock solution of (R)-Bepotastine Besylate in a suitable diluent (e.g., a mixture of mobile phases).
-
For stressed samples, dilute the sample to a suitable concentration within the calibration curve range.
-
-
Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to demonstrate its stability-indicating nature.
Visualizations
Caption: Workflow for HPLC Stability Testing of (R)-Bepotastine Besylate.
Caption: Major Degradation Pathways for (R)-Bepotastine Besylate.
Caption: Troubleshooting Logic for Rapid Formulation Degradation.
References
- 1. Characterization of Photodegradation Products of Bepotastine Besilate and In Silico Evaluation of Their Physicochemical, Absorption, Distribution, Metabolism, Excretion and Toxicity Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral Stability and Photostability Evaluation of Bepotastine Besylate and Levocetirizine Dihydrochloride Formulations by Chiral HPLC and Estimation of Its Chiral Inversion Mechanism by Tautomerism [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Protocol refinement for reproducible results with (R)-Bepotastine Besylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for achieving reproducible results with Bepotastine Besylate. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: The topic specifies (R)-Bepotastine Besylate, but most of the literature refers to the (S)-isomer. Which one is correct?
A1: This is a crucial point. While your query specified the (R)-isomer, the vast majority of scientific literature indicates that the (S)-Bepotastine Besylate is the pharmacologically active enantiomer responsible for the antihistaminic and anti-allergic effects.[1][2] The synthesis processes are specifically designed to isolate the (S)-isomer with high purity. It is standard practice in the pharmaceutical industry to develop the single, most active enantiomer to optimize the therapeutic profile and minimize potential side effects from the less active or inactive isomer. Therefore, for reproducible and therapeutically relevant results, your research should focus on the (S)-isomer.
Q2: What are the primary mechanisms of action for Bepotastine Besylate?
A2: Bepotastine Besylate exhibits a multi-faceted mechanism of action, making it an effective anti-allergic agent. Its primary actions are:
-
Selective Histamine H1 Receptor Antagonism: It competitively blocks histamine from binding to H1 receptors, thereby preventing the downstream signaling that leads to allergic symptoms.[3][4][5]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, which prevents the release of histamine and other inflammatory mediators.[3][6][7]
-
Inhibition of Eosinophil Migration: It suppresses the movement of eosinophils into inflamed tissues, which helps to reduce the late-phase allergic inflammatory response.[3][7]
Q3: What are the key stability considerations for Bepotastine Besylate?
A3: Bepotastine Besylate is a stable compound under normal storage conditions.[8] However, forced degradation studies have shown it can degrade under certain stress conditions such as strong acid, base, oxidation, and photolytic exposure. It is crucial to use a validated stability-indicating analytical method, like the HPLC methods described below, to ensure accurate quantification and to separate the active pharmaceutical ingredient (API) from any potential degradants.
Troubleshooting Guides
HPLC Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation (loss of stationary phase). 2. Interaction of basic analyte with acidic silanols on the silica backbone. 3. Column contamination. | 1. Replace the column. 2. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 3. Flush the column with a strong solvent.[9][10] |
| Peak Fronting | 1. High sample concentration (column overload). 2. Sample solvent stronger than the mobile phase. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase or a weaker solvent.[9] |
| Shift in Retention Time | 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase and ensure accurate pH adjustment. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column thoroughly before analysis; replace if the shift is significant and persistent.[9] |
| Ghost Peaks | 1. Contamination in the mobile phase, injection system, or sample. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Run a blank injection to identify the source of contamination. Implement a needle wash step.[9][11] |
| Poor Resolution between (R) and (S) Isomers (Chiral HPLC) | 1. Inappropriate chiral stationary phase. 2. Incorrect mobile phase composition. 3. Suboptimal column temperature. | 1. Ensure the use of a suitable chiral column, such as one with an amylose-based stationary phase.[8] 2. Precisely prepare the mobile phase; small changes in the organic modifier or additive concentration can significantly impact resolution. 3. Optimize the column temperature, as it can affect chiral recognition.[12] |
Synthesis and Purification
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Chiral Resolution | 1. Inefficient separation of diastereomeric salts. 2. Use of a suboptimal resolving agent. | 1. Optimize the crystallization conditions (solvent system, temperature, and cooling rate). 2. Consider alternative resolving agents such as different forms of tartaric acid or other chiral acids as described in the literature.[1] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Impure reagents or solvents. 3. Ineffective base or catalyst. | 1. Monitor the reaction progress using TLC or HPLC and adjust the reaction time and temperature accordingly. 2. Ensure all reagents and solvents are of high purity and anhydrous where necessary. 3. Use a suitable base as specified in the protocols; ensure catalysts are active.[13] |
| Presence of Impurities in Final Product | 1. Incomplete reaction or side reactions. 2. Inefficient purification. | 1. Optimize reaction conditions to minimize side product formation. 2. Employ appropriate purification techniques such as recrystallization or column chromatography. Use a validated HPLC method to assess purity.[14] |
Quantitative Data Summary
Preclinical Pharmacokinetics of Bepotastine
| Parameter | Species | Dose & Route | Value | Reference |
| Cmax | Rat | 3 mg/kg, IV | Lower in brain than plasma | [3][15] |
| Cmax | Healthy Human Subjects | 1.5% ophthalmic solution, bilateral, QID for 7 days | 7.3 ± 1.9 ng/mL | [16][17] |
| Tmax | Healthy Human Subjects | 1.5% ophthalmic solution | ~1-2 hours | [16] |
| Protein Binding | Human | - | ~55% | [15][17] |
| Elimination | Human | Oral | 75-90% unchanged in urine | [17] |
In Vitro and In Vivo Efficacy
| Assay | Model | Parameter | Value | Reference |
| Mast Cell Stabilization | Human Conjunctival Mast Cells | IC50 | 252 µM | [18] |
| Histamine-Induced Vascular Permeability | Guinea Pig | ED50 | 0.028% (30 min pre-treatment) | [18] |
| Eosinophil Infiltration | Guinea Pig (PAF-induced) | - | Significantly suppressed by 1.0% solution | [7] |
| Conjunctival Vascular Hyperpermeability | Guinea Pig (passively sensitized) | - | Dose-dependent inhibition (maximal effect at 1.5%) | [7] |
Experimental Protocols
Chiral HPLC for Separation of (R)- and (S)-Bepotastine
This method is crucial for determining the enantiomeric purity of the synthesized Bepotastine.
-
Column: ULTRON ES-CD (chiral-CD) column (6.0 mm × 150 mm, 5 µm).[12]
-
Mobile Phase: 0.02 mol/L potassium dihydrogen phosphate and acetonitrile (75:25 v/v).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.[12]
-
Detection: UV at 225 nm.
-
Injection Volume: 10 µL.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Expected Outcome: Baseline separation of the (R)- and (S)-enantiomers.
RP-HPLC for Quantification of Bepotastine Besylate and Impurities
This method is suitable for routine quality control and stability testing.
-
Column: Symmetry shield RP-18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Buffer (1.0 mL H3PO4 in 1000 mL water, pH adjusted to 3.0 with triethylamine solution).
-
Mobile Phase B: Acetonitrile:Methanol:Water (70:20:10 v/v/v).
-
Gradient: A suitable gradient should be developed to separate all known impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45°C.
-
Detection: UV at 225 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
In Vitro Mast Cell Stabilization Assay
This assay determines the ability of Bepotastine Besylate to inhibit the release of histamine from mast cells.
-
Cell Source: Rat peritoneal mast cells or isolated human conjunctival mast cells.[7][18]
-
Procedure:
-
Isolate and purify mast cells.
-
Pre-incubate the mast cells with varying concentrations of Bepotastine Besylate or a control compound.
-
Induce degranulation using a stimulant such as antigen (for sensitized cells) or a calcium ionophore (e.g., A23187).[7]
-
After incubation, centrifuge the cell suspension to pellet the cells.
-
Collect the supernatant.
-
Measure the histamine content in the supernatant using an appropriate method, such as an enzyme immunoassay (EIA).[18]
-
-
Analysis: Calculate the percentage inhibition of histamine release for each concentration of Bepotastine Besylate compared to the control. Determine the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of (S)-Bepotastine Besylate.
Caption: Mast Cell Degranulation Pathway and the stabilizing effect of (S)-Bepotastine Besylate.
Caption: A logical workflow for the synthesis and analysis of (S)-Bepotastine Besylate.
References
- 1. WO2019073486A1 - Improved process for the manufacture of bepotastine and its besilate salt - Google Patents [patents.google.com]
- 2. CN107827812B - A kind of chiral synthesis method of bepotastine besylate intermediate - Google Patents [patents.google.com]
- 3. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 5. SMPDB [smpdb.ca]
- 6. Mast Cell Degranulation Versus Cytokine Release: Which Drives Allergic Responses More Effectively - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 7. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN105092751A - Method for separating and measuring Bepotastine Besilate optical isomer impurity - Google Patents [patents.google.com]
- 9. uhplcs.com [uhplcs.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. labtech.tn [labtech.tn]
- 12. researchgate.net [researchgate.net]
- 13. CN104003978A - Industrial preparation method for bepotastine besilate or racemoid of bepotastine besilate - Google Patents [patents.google.com]
- 14. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
- 16. fda.gov [fda.gov]
- 17. benchchem.com [benchchem.com]
- 18. iovs.arvojournals.org [iovs.arvojournals.org]
Technical Support Center: Troubleshooting Low Bioavailability of (R)-Bepotastine Besylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may be encountering unexpectedly low oral bioavailability of (R)-Bepotastine Besylate in their experiments. While published literature suggests that bepotastine generally exhibits good absorption, this guide will help you navigate potential experimental challenges that could lead to lower-than-expected results.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of Bepotastine Besylate?
A1: Published pharmacokinetic studies indicate that bepotastine is rapidly and well-absorbed after oral administration, with a bioavailability calculated to be as high as 93% in an adult physiologically-based pharmacokinetic (PBPK) model[1][2]. However, it's important to note that intestinal permeability calculated from its LogP value alone would predict poor absorption, suggesting that other factors contribute to its high bioavailability[1].
Q2: What are the key physicochemical properties of (R)-Bepotastine Besylate that might influence its absorption?
A2: (R)-Bepotastine Besylate is the active S-isomer of bepotastine besilate[3][4]. It is a white crystalline powder with a bitter taste[3][4]. Its solubility and stability are critical for oral absorption. It is sparingly soluble in water but very soluble in methanol and acetic acid[3][5]. The drug is stable when exposed to light[3][4]. Degradation has been observed in the presence of 0.1 N HCl, which could be a factor in the acidic environment of the stomach[6].
Q3: My experimental results show high variability in plasma concentrations between subjects. What could be the cause?
A3: High inter-subject variability can stem from several sources. One common cause is improper oral gavage technique, which can lead to dosing errors or reflux[7]. Ensure that all personnel are thoroughly trained in the correct procedure for the animal model being used. Another potential issue is a non-homogenous formulation. If you are using a suspension, make sure it is uniformly mixed (e.g., by vortexing or sonicating) immediately before each administration to ensure consistent dosing[7].
Q4: I am observing lower than expected plasma concentrations of (R)-Bepotastine Besylate. Could my formulation be the issue?
A4: Yes, the formulation is a critical factor in achieving adequate oral absorption. For preclinical studies, a simple aqueous suspension using a vehicle like 0.5% w/v methylcellulose or carboxymethylcellulose (CMC) is a common starting point[7]. However, if you are experiencing issues, consider the following:
-
Solubility: The solubility of your compound in the chosen vehicle may be a limiting factor. You can explore the use of co-solvents like polyethylene glycol 400 (PEG 400) or propylene glycol to improve solubility[7].
-
pH of the vehicle: The pH of the formulation can impact the solubility and stability of the drug. For oral administration, a pH range of 4-8 is generally well-tolerated[8].
-
Advanced Formulations: For compounds with persistent bioavailability challenges, more advanced formulation strategies such as lipid-based delivery systems (e.g., self-emulsifying drug delivery systems - SEDDS), amorphous solid dispersions, or nanoparticle formulations can be considered to enhance solubility and absorption[9][10][11][12][13].
Q5: Could the animal model or experimental conditions be affecting the results?
A5: Absolutely. Differences in food intake among animals can affect drug absorption. It is standard practice to fast animals overnight before dosing, while ensuring they have free access to water[7]. Standardizing the feeding schedule after dosing is also important[7]. Furthermore, the gastrointestinal (GI) tract conditions, such as pH and motility, can vary between species and even between individual animals, influencing drug absorption[14].
Q6: Are there any known transporters that might affect the absorption of Bepotastine?
A6: Yes, P-glycoprotein (P-gp), an efflux transporter, has been shown to affect the intestinal absorption and brain penetration of bepotastine besilate[1]. Inhibition of P-gp could potentially increase its absorption, although bepotastine is already considered to have high bioavailability.
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Bepotastine Besilate (10 mg oral dose in humans)
| Parameter | Mean Value | Standard Deviation | Units | Reference |
| Cmax | 99.9 | 31.4 | ng/mL | [15] |
| AUClast | 388.9 | 102.6 | ng·h/mL | [15] |
| AUC∞ | 392.4 | 103.6 | ng·h/mL | [15] |
| Tmax | ~1.2 | - | hours | [16] |
| Half-life | 2.3 - 3.3 | - | hours | [5] |
Table 2: Solubility of Bepotastine Besilate
| Solvent | Solubility | Reference |
| Water | Sparingly soluble | [5] |
| Methanol | Freely soluble | [5] |
| Acetic Acid (100) | Very soluble | [5] |
| N,N-dimethyl formamide | Freely soluble | [5] |
| Ethanol (99.5) | Sparingly soluble | [5] |
| Acetonitrile | Slightly soluble | [5] |
| DMSO | ≥ 100 mg/mL | [17] |
Experimental Protocols
Protocol 1: Preparation of (R)-Bepotastine Besylate Formulation for Oral Gavage in Rodents
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (or CMC) in purified water. This can be done by slowly adding the methylcellulose to heated water (~80°C) with stirring, and then allowing it to cool to form a clear, viscous solution.
-
Drug Suspension: Weigh the required amount of (R)-Bepotastine Besylate powder.
-
Mixing: Create a paste by adding a small amount of the vehicle to the drug powder and triturating it in a mortar.
-
Final Formulation: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired concentration.
-
Homogenization: Ensure the final suspension is homogenous by vortexing or sonicating immediately before each administration.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: Acclimate male Sprague-Dawley rats (or another appropriate strain) for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12-18 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each animal to determine the correct dosing volume.
-
Administer the prepared (R)-Bepotastine Besylate formulation via oral gavage at the target dose (e.g., 10 mg/kg). Administer the dose slowly to prevent regurgitation[7].
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of (R)-Bepotastine Besylate in the plasma samples using a validated analytical method, such as HPLC-UV or LC-MS/MS.
Protocol 3: Quantification of (R)-Bepotastine Besylate in Plasma by HPLC
This is a general protocol and should be optimized and validated for your specific laboratory conditions.
-
Mobile Phase Preparation: A reported mobile phase consists of a mixture of acetonitrile, methanol, and water (e.g., 70:20:10 v/v/v) with a pH-adjusting agent like phosphoric acid to achieve a pH of 3.0[18][19][20].
-
Standard Solutions: Prepare stock solutions of (R)-Bepotastine Besylate in a suitable solvent (e.g., methanol) and create a series of calibration standards by spiking blank plasma.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples and calibration standards.
-
To a 100 µL aliquot of plasma, add 300 µL of acetonitrile (or another suitable organic solvent) to precipitate the proteins.
-
Vortex the samples vigorously and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC Analysis:
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Use the calibration curve to determine the concentration of (R)-Bepotastine Besylate in the unknown samples.
Visualizations
Figure 1: General experimental workflow for an in vivo oral bioavailability study.
Figure 2: Decision tree for troubleshooting low bioavailability results.
Figure 3: Key factors influencing oral bioavailability.
References
- 1. Pharmacokinetic Modeling of Bepotastine for Determination of Optimal Dosage Regimen in Pediatric Patients with Allergic Rhinitis or Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. jddtonline.info [jddtonline.info]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. upm-inc.com [upm-inc.com]
- 10. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 15. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances | Semantic Scholar [semanticscholar.org]
- 19. derpharmachemica.com [derpharmachemica.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Preventing racemization of (R)-Bepotastine during experimental procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (R)-Bepotastine during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for (R)-Bepotastine?
A: Racemization is the process where an enantiomerically pure substance, such as (R)-Bepotastine, converts into a mixture of both enantiomers ((R)- and (S)-Bepotastine). This is a significant concern because the therapeutic activity of Bepotastine resides primarily in the (S)-enantiomer (commercially available as Bepotastine besilate). The (R)-enantiomer is reported to be less active. Therefore, racemization can lead to a loss of potency and potentially altered pharmacological effects of your experimental samples.
Q2: What are the primary factors that can induce racemization of (R)-Bepotastine?
A: The primary factors that can cause the racemization of (R)-Bepotastine are exposure to:
-
High Temperatures: Elevated temperatures provide the energy to overcome the activation barrier for the conversion of one enantiomer to the other.
-
Basic Conditions (High pH): Basic environments can facilitate the removal of the proton at the chiral center, leading to the formation of a planar, achiral intermediate that can be re-protonated from either side, resulting in a mixture of enantiomers.
-
Acidic Conditions (Low pH): While Bepotastine is generally more stable in acidic conditions compared to basic ones, prolonged exposure to strong acids, especially at elevated temperatures, can also promote racemization.
-
Solvents: The polarity and proticity of the solvent can influence the rate of racemization. The presence of moisture or protic solvents can accelerate this process, particularly in combination with high temperatures.
Q3: How can I detect and quantify the racemization of my (R)-Bepotastine sample?
A: The most common and reliable method for detecting and quantifying racemization is through Chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a special column (a chiral stationary phase) that can separate the (R)- and (S)-enantiomers of Bepotastine, allowing for the determination of the enantiomeric excess (%ee) or the percentage of each enantiomer in your sample.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: Your (R)-Bepotastine sample may have undergone partial or complete racemization, leading to a decreased concentration of the active enantiomer.
Troubleshooting Steps:
-
Analyze Enantiomeric Purity:
-
Immediately analyze an aliquot of your stock solution and any prepared experimental samples using a validated chiral HPLC method (see Experimental Protocols section for a sample method).
-
Compare the enantiomeric purity of your current samples to a freshly prepared standard or the certificate of analysis of your starting material.
-
-
Review Experimental Conditions:
-
Temperature: Were your samples exposed to elevated temperatures (e.g., heating steps, prolonged storage at room temperature)?
-
pH: Check the pH of all solutions and buffers used. Avoid pH values above 8.
-
Solvents: Note the solvents used for dissolution and in your experimental setup. Consider if the solvent could be contributing to racemization.
-
Storage: Confirm that stock solutions and samples were stored at recommended conditions (typically 2-8°C, protected from light).
-
Preventative Measures:
-
Always store (R)-Bepotastine as a solid in a cool, dark, and dry place.
-
Prepare solutions fresh whenever possible. If stock solutions are necessary, store them at 2-8°C for short periods. For longer-term storage, consider preparing aliquots in an anhydrous aprotic solvent and storing at -20°C or below.
-
Use buffered solutions to maintain a neutral to slightly acidic pH (pH 5-7).
-
Avoid heating solutions containing (R)-Bepotastine. If a heating step is unavoidable, minimize the temperature and duration.
Issue 2: Appearance of a New Peak in HPLC Chromatogram During Stability Studies
Possible Cause: If you are using a chiral HPLC method, the new peak could be the (S)-Bepotastine enantiomer, indicating racemization. If using a standard reverse-phase HPLC, the new peak could be a degradation product.
Troubleshooting Steps:
-
Identify the Peak:
-
If using a chiral method, inject a racemic standard of Bepotastine to confirm the retention time of the (S)-enantiomer.
-
If using a non-chiral method, this peak is likely a chemical degradant. Forced degradation studies have shown that Bepotastine can degrade under basic, oxidative, and photobasic conditions.[1][2]
-
-
Investigate the Cause:
-
Refer to the troubleshooting steps in Issue 1 to identify potential causes related to temperature, pH, and solvent.
-
For other degradation products, consider if the sample was exposed to oxidizing agents or strong light in a basic solution.
-
Preventative Measures:
-
Implement the preventative measures from Issue 1 .
-
When not in use, protect solutions from light by using amber vials or covering them with aluminum foil.
-
Avoid the use of strong oxidizing agents in your experimental setup.
Data Presentation
Table 1: Summary of Forced Degradation Studies on Bepotastine Besilate
| Stress Condition | Reagents and Duration | Observation | % Degradation | Identified Degradants | Reference |
| Acid Hydrolysis | 0.1 M HCl, 70°C, 35h | Stable | < 10% | Not Significant | [1] |
| Base Hydrolysis | 0.1 M NaOH, 70°C, 35h | Significant Degradation | 17-57% | Not Specified | [1] |
| Oxidation | 10% H₂O₂, Room Temp, 2 days | Significant Degradation | Significant | Oxidative Degradate | [1] |
| Photobasic | Light exposure in basic solution | Labile | Not specified | 5 photodegradation products | [2] |
Table 2: Chiral Inversion of Bepotastine Besilate Under Heat Stress
| Formulation | Stress Condition | % of (R)-enantiomer detected | Reference |
| Orally Disintegrated Tablets | 70°C, 1 week | 0.5% | [3] |
| Suspensions | 70°C, 1 week | 6% | [3] |
Experimental Protocols
Protocol 1: Chiral HPLC Method for Separation of Bepotastine Enantiomers
This protocol is based on methods described in the literature and may require optimization for your specific instrumentation and samples.[4][5]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A chiral stationary phase column, such as one coated with amylase-tris-(3,5-xylyl carbamate) or an ULTRON ES-CD chiral column (6.0 mm × 150 mm, 5 µm).[4][5]
-
Mobile Phase (Example 1): n-hexane, ethanol, and an alkaline additive (e.g., monoethanolamine) in a ratio of 87:13:0.1 (v/v/v).[4]
-
Mobile Phase (Example 2): 0.02 mol·L⁻¹ potassium phosphate monobasic-acetonitrile (75:25 v/v).[5]
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 35-45°C.
-
Detection Wavelength: 225 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a standard solution of racemic Bepotastine to determine the retention times of the (R)- and (S)-enantiomers.
-
Prepare your (R)-Bepotastine samples in a suitable diluent (e.g., mobile phase).
-
Inject the samples onto the HPLC system.
-
Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (%ee) or the percentage of each enantiomer.
-
Mandatory Visualizations
Caption: Proposed mechanism for the racemization of (R)-Bepotastine.
Caption: Recommended workflow to minimize racemization.
References
Validation & Comparative
A Comparative Analysis of (R)-Bepotastine Besylate and Levocetirizine for Allergic Disorders
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-bepotastine besylate and levocetirizine, focusing on their mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles. The information is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.
Executive Summary
(R)-Bepotastine besylate and levocetirizine are both second-generation H1 receptor antagonists used in the management of allergic conditions such as allergic rhinitis and chronic urticaria. While both drugs are effective, they exhibit distinct pharmacological profiles. Levocetirizine is a potent and highly selective H1 receptor antagonist. In contrast, (R)-bepotastine besylate demonstrates a multi-faceted mechanism of action that includes not only H1 receptor antagonism but also mast cell stabilization and inhibition of eosinophil migration. Clinical studies suggest that bepotastine may offer superior efficacy in reducing symptoms of chronic spontaneous urticaria and is associated with a lower incidence of sedation compared to levocetirizine.
Mechanism of Action
Levocetirizine acts as a potent, selective, and long-acting antagonist of the histamine H1 receptor. It is the active (R)-enantiomer of cetirizine. By binding to the H1 receptor, levocetirizine prevents histamine from initiating the cascade of allergic symptoms.[1]
(R)-Bepotastine Besylate , in addition to being a selective H1 receptor antagonist, exhibits a broader range of anti-allergic properties. It has been shown to stabilize mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[2][3] Furthermore, bepotastine inhibits the migration of eosinophils to inflammatory sites, a key component of the late-phase allergic response.[2][4] This dual-action mechanism may contribute to its clinical efficacy.
dot
Comparative Mechanism of Action.
Pharmacodynamic Properties
A key differentiator between antihistamines is their binding affinity for the H1 receptor. While direct comparative studies are limited, available data indicate that both levocetirizine and bepotastine are potent H1 receptor antagonists.
| Parameter | (R)-Bepotastine Besylate | Levocetirizine | Reference |
| H1 Receptor Binding Affinity (Ki) | Selective H1 receptor antagonist (quantitative value not directly compared in cited literature) | ~3 nM | [5] |
| Mast Cell Stabilization (IC50) | Potent activity (specific IC50 varies by study) | No significant activity reported | [2] |
| Eosinophil Migration Inhibition | Demonstrated inhibition | No significant direct inhibition reported | [4] |
Pharmacokinetic Profile
Both drugs are rapidly absorbed after oral administration, with pharmacokinetic profiles that support once or twice-daily dosing.
| Parameter | (R)-Bepotastine Besylate | Levocetirizine | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | ~0.9 hours | [6][7] |
| Plasma Protein Binding | ~55% | ~93% | [6][8] |
| Metabolism | Minimally metabolized by CYP450 isoenzymes | Limited metabolism | [6][9] |
| Elimination Half-life (t1/2) | ~2.5 hours (for ophthalmic solution) | ~7.9 hours | [7][8] |
| Primary Route of Excretion | Urine (as unchanged drug) | Urine | [6][7] |
Clinical Efficacy
Comparative clinical trials have primarily focused on the treatment of chronic spontaneous urticaria (CSU).
Chronic Spontaneous Urticaria
A randomized, open-label, parallel-group study compared the efficacy and safety of bepotastine besilate (10 mg twice daily) and levocetirizine (5 mg once daily) in 100 patients with CSU over 4 weeks.[10][11][12]
| Efficacy Endpoint | (R)-Bepotastine Besylate Group | Levocetirizine Group | p-value | Reference |
| Mean Reduction in UAS7 Score (Week 4) | 86.3% | 73.8% | <0.001 | [10] |
| Improvement in Quality of Life (CU-Q2oL) | Significantly higher | Lower | <0.001 | [10] |
| Clinical Global Improvement | Significantly higher | Lower | <0.001 | [10] |
UAS7: Urticaria Activity Score over 7 days; CU-Q2oL: Chronic Urticaria Quality of Life Questionnaire.
Another investigator-blind, randomized controlled trial in 59 patients with chronic urticaria found that bepotastine (10 mg twice daily) was comparable in efficacy to levocetirizine (5 mg once daily) in reducing UAS7 and Total Severity Score (TSS).[2][13]
Allergic Rhinitis
While direct comparative trials in allergic rhinitis are less common, a double-blind, placebo-controlled study demonstrated the efficacy of a slow-release formulation of bepotastine salicylate (20 mg once daily) in improving total and nasal symptom scores in patients with perennial allergic rhinitis. Levocetirizine is also well-established as an effective treatment for allergic rhinitis.[1]
Safety and Tolerability
Both medications are generally well-tolerated. The most commonly reported adverse events are somnolence and headache.
| Adverse Event | (R)-Bepotastine Besylate Group | Levocetirizine Group | p-value | Reference |
| Daytime Sedation (VAS) | Significantly lower increase from baseline | Significantly higher increase from baseline | 0.001 | [7][10] |
| Headache | 12% | 32% | 0.028 | [10] |
VAS: Visual Analogue Scale
The lower incidence of sedation with bepotastine may be attributed to its lower penetration of the blood-brain barrier.[5]
Experimental Protocols
Histamine H1 Receptor Binding Assay
dot
H1 Receptor Binding Assay Workflow.
A common method to determine the binding affinity of a compound for the histamine H1 receptor is a radioligand binding assay.[11]
-
Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) that have been engineered to express the human histamine H1 receptor.
-
Assay Components: The assay mixture includes the cell membranes, a radiolabeled ligand that binds to the H1 receptor (e.g., [3H]mepyramine), and varying concentrations of the unlabeled test compound ((R)-bepotastine or levocetirizine).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a duration sufficient to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity retained on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Mast Cell Stabilization Assay
dot
Mast Cell Stabilization Assay Workflow.
This assay evaluates the ability of a compound to inhibit the release of histamine from mast cells.[12]
-
Mast Cell Isolation: Mast cells are typically isolated from the peritoneal cavity of rats.
-
Pre-incubation: The isolated mast cells are pre-incubated with different concentrations of the test compound ((R)-bepotastine).
-
Stimulation: The mast cells are then stimulated with a degranulating agent, such as compound 48/80 or an antigen (in sensitized cells), to induce histamine release.
-
Histamine Measurement: The amount of histamine released into the cell supernatant is measured using a fluorometric or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of histamine release by the test compound is calculated by comparing the amount of histamine released in the presence and absence of the compound. The IC50 value, the concentration of the compound that causes 50% inhibition, is then determined.
Eosinophil Chemotaxis Assay
dot
Eosinophil Chemotaxis Assay Workflow.
This assay assesses the effect of a compound on the directed migration of eosinophils towards a chemoattractant.[10]
-
Eosinophil Isolation: Eosinophils are isolated from the peripheral blood of healthy donors.
-
Assay Setup: A Boyden chamber or a similar chemotaxis system is used. The lower chamber contains a chemoattractant, such as eotaxin or platelet-activating factor (PAF). The upper chamber contains the isolated eosinophils, which have been pre-incubated with the test compound ((R)-bepotastine). The two chambers are separated by a porous membrane.
-
Incubation: The chamber is incubated to allow the eosinophils to migrate through the membrane towards the chemoattractant.
-
Cell Counting: The number of eosinophils that have migrated to the lower chamber or the underside of the membrane is counted, often after staining.
-
Data Analysis: The percentage inhibition of chemotaxis by the test compound is calculated by comparing the number of migrated cells in the presence and absence of the compound.
Conclusion
Both (R)-bepotastine besylate and levocetirizine are effective second-generation antihistamines. Levocetirizine's primary strength lies in its potent and selective H1 receptor antagonism. (R)-Bepotastine besylate offers a broader mechanism of action, which may translate to enhanced clinical efficacy in certain conditions like chronic spontaneous urticaria. Furthermore, clinical data suggest a more favorable safety profile for bepotastine in terms of sedation. The choice between these two agents may depend on the specific allergic condition being treated, the patient's sensitivity to sedative effects, and the desired breadth of anti-inflammatory action. Further head-to-head clinical trials in various allergic disorders would be beneficial to fully elucidate their comparative therapeutic value.
References
- 1. youtube.com [youtube.com]
- 2. An Investigator-Blind Randomized Controlled Trial Comparing Effectiveness, Safety of Levocetirizine and Bepotastine in Chronic Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. ijdvl.com [ijdvl.com]
- 7. nbinno.com [nbinno.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Expt 2- To determine anti-allergic activity by mast cell stabilization assay. | PDF [slideshare.net]
- 12. Chemotaxis of bone marrow-derived eosinophils in vivo: A novel method to explore receptor-dependent trafficking in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarworks.bwise.kr [scholarworks.bwise.kr]
Validating the Anti-inflammatory Effects of (R)-Bepotastine Besylate: A Comparative Guide for Researchers
(R)-Bepotastine Besylate, a second-generation antihistamine, has demonstrated a multi-faceted anti-inflammatory profile beyond its primary H1 receptor antagonism. This guide provides a comparative analysis of its efficacy, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in evaluating its therapeutic potential.
Core Mechanisms of Anti-inflammatory Action
(R)-Bepotastine Besylate exerts its anti-inflammatory effects through a combination of mechanisms:
-
Histamine H1 Receptor Antagonism: As a potent and selective H1 receptor antagonist, it effectively blocks the pro-inflammatory effects of histamine, a key mediator in allergic reactions.[1]
-
Mast Cell Stabilization: It inhibits the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators such as leukotrienes and prostaglandins.[1]
-
Inhibition of Inflammatory Cell Migration: (R)-Bepotastine Besylate has been shown to suppress the migration of eosinophils to sites of inflammation, a critical step in the late-phase allergic response.[2]
-
Modulation of Inflammatory Mediators: It has been observed to inhibit the production and action of key inflammatory molecules, including leukotriene B4 (LTB4) and interleukin-5 (IL-5).[2]
Comparative Efficacy: Quantitative Data
Clinical and preclinical studies have demonstrated the superior or comparable efficacy of (R)-Bepotastine Besylate against other established antihistamines in various inflammatory models.
Table 1: Comparison with Levocetirizine in Chronic Spontaneous Urticaria
| Parameter | (R)-Bepotastine Besylate | Levocetirizine | Significance |
| Mean Urticaria Activity Score 7 (UAS7) Reduction (4 weeks) | 86.3% | 73.8% | p < 0.001[3] |
| Improvement in Quality of Life (CU-Q2oL Score) | 68.22% | 40.13% | p < 0.001[4] |
| Daytime Sedation | Significantly Lower | Significantly Higher | p < 0.001[4] |
Table 2: Comparison with Olopatadine in Allergic Conjunctivitis
| Parameter | (R)-Bepotastine Besylate 1.5% | Olopatadine 0.1% / 0.2% | Key Findings |
| Relief of Ocular Itching | Superior | - | Bepotastine showed a higher probability of diminished ocular itching. |
| Resolution of Tearing | Superior | - | Odds Ratio = 1.37 (p < 0.0001) |
| Resolution of Rhinorrhea | Superior | - | p = 0.040 |
| Resolution of Nasal Itching | Superior | - | p = 0.037 |
| Patient Preference | 66.7% | 33.3% | Patients preferred bepotastine for overall treatment of allergic conjunctivitis. |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to facilitate the replication and validation of these findings.
Mast Cell Degranulation Assay
This assay evaluates the ability of (R)-Bepotastine Besylate to inhibit the release of inflammatory mediators from mast cells.
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a common model.
Protocol:
-
Cell Seeding and Sensitization: Seed RBL-2H3 cells in a 96-well plate and sensitize them with anti-dinitrophenyl (DNP) immunoglobulin E (IgE) overnight.[5]
-
Washing: Wash the cells to remove unbound IgE.[5]
-
Pre-treatment: Pre-incubate the cells with varying concentrations of (R)-Bepotastine Besylate or a vehicle control for 30-60 minutes.[5]
-
Stimulation: Induce degranulation by adding the antigen, DNP-human serum albumin (HSA).[5] A positive control using a calcium ionophore (e.g., A23187) and a total release control with a detergent (e.g., Triton X-100) should be included.
-
Quantification of Mediator Release: Measure the amount of a released granule marker, such as β-hexosaminidase, in the supernatant using a colorimetric assay.[5] The absorbance is read at 405 nm.[5]
-
Data Analysis: Calculate the percentage of inhibition of degranulation for each concentration of (R)-Bepotastine Besylate compared to the stimulated control.
Eosinophil Chemotaxis Assay
This assay assesses the inhibitory effect of (R)-Bepotastine Besylate on the migration of eosinophils towards a chemoattractant.
Method: Boyden chamber-based assay.
Protocol:
-
Eosinophil Isolation: Isolate eosinophils from peripheral blood using negative selection to ensure high purity and viability.[6]
-
Cell Preparation: Resuspend the purified eosinophils in an appropriate assay medium.[6]
-
Pre-treatment: Pre-incubate the eosinophils with different concentrations of (R)-Bepotastine Besylate or a vehicle control.[6]
-
Assay Setup:
-
Incubation: Incubate the chamber for 1-2 hours at 37°C.[6]
-
Cell Staining and Counting:
-
Data Analysis: Determine the percentage of inhibition of chemotaxis for each concentration of (R)-Bepotastine Besylate.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized in vivo method to evaluate the efficacy of ophthalmic anti-allergic drugs.
Protocol:
-
Subject Selection: Recruit subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen.[7]
-
Baseline Assessment: Establish a baseline of ocular signs and symptoms (e.g., itching, redness, tearing).
-
Drug Administration: Instill one drop of (R)-Bepotastine Besylate ophthalmic solution or placebo in each eye.
-
Allergen Challenge: After a specified time (e.g., 15 minutes, 8 hours), instill a predetermined concentration of the specific allergen into the conjunctival sac of each eye.[8]
-
Symptom and Sign Evaluation: At various time points post-challenge (e.g., 3, 5, 7 minutes for itching; 7, 15, 20 minutes for redness), subjects and investigators grade the severity of ocular itching and various signs of inflammation (conjunctival redness, chemosis, eyelid swelling) using standardized scales (e.g., 0-4 or 0-5 point scales).[8]
-
Data Analysis: Compare the scores for each sign and symptom between the (R)-Bepotastine Besylate and placebo groups to determine the efficacy of the treatment.
Measurement of Inflammatory Mediators (ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) can be used to quantify the levels of specific inflammatory mediators like Leukotriene B4 (LTB4) and Interleukin-5 (IL-5) in biological samples.
General Protocol (Competitive ELISA for LTB4):
-
Plate Preparation: A microplate is pre-coated with LTB4.[9]
-
Sample/Standard Addition: Add standards with known LTB4 concentrations and samples to the wells.[9]
-
Competitive Binding: Add a biotin-conjugated antibody specific to LTB4. The LTB4 in the sample competes with the coated LTB4 for antibody binding.[9]
-
Enzyme Conjugate Addition: Add Avidin-HRP conjugate, which binds to the biotinylated antibody.[9]
-
Substrate Reaction: Add a TMB substrate solution, which develops color in proportion to the amount of bound enzyme.[10]
-
Stopping the Reaction and Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm.[10] The color intensity is inversely proportional to the LTB4 concentration in the sample.
General Protocol (Sandwich ELISA for IL-5):
-
Plate Preparation: A microplate is pre-coated with a capture antibody specific for IL-5.[11]
-
Sample/Standard Addition: Add standards and samples to the wells, allowing the IL-5 to bind to the capture antibody.[11]
-
Detection Antibody Addition: Add a biotinylated detection antibody that binds to a different epitope on the captured IL-5.[11]
-
Enzyme Conjugate Addition: Add Avidin-HRP conjugate.[11]
-
Substrate Reaction: Add TMB substrate solution.[12]
-
Stopping the Reaction and Reading: Stop the reaction and measure the absorbance at 450 nm.[11] The color intensity is directly proportional to the IL-5 concentration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key anti-inflammatory pathways of (R)-Bepotastine Besylate and a typical experimental workflow.
Caption: Anti-inflammatory signaling pathway of (R)-Bepotastine Besylate.
Caption: Experimental workflow for validating anti-inflammatory effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative study on the efficacy and safety of bepotastine besilate versus levocetirizine in chronic spontaneous urticaria: A randomised, open-label, parallel study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. ijdvl.com [ijdvl.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A Randomized, Multicenter Phase 3 Clinical Trial Evaluating Intracanalicular Dexamethasone Insert for the Treatment of Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. allergolyon.fr [allergolyon.fr]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Human LTB4(Leukotriene B4) ELISA Kit [elkbiotech.com]
- 11. Human IL-5(Interleukin 5) ELISA Kit - Elabscience® [elabscience.com]
- 12. raybiotech.com [raybiotech.com]
A Comparative Guide to (S)-Bepotastine Besylate versus Racemic Bepotastine in Efficacy
An Examination of the Rationale and Evidence for an Enantiomer-Specific Formulation
For researchers, scientists, and drug development professionals, the decision to develop a single enantiomer of a chiral drug over its racemic mixture is a critical step, guided by the pursuit of enhanced efficacy and an improved safety profile. This guide provides a comprehensive comparison of the commercially available (S)-(+)-Bepotastine Besylate and its racemic counterpart.
It is important to note at the outset that a direct head-to-head clinical comparison of the efficacy and safety of enantiomerically pure (S)-Bepotastine Besylate and racemic bepotastine is not available in public literature.[1] The development and successful clinical application of the single S-(+)-enantiomer suggest a strategic decision by the manufacturer to optimize the therapeutic profile of the drug.[1] This guide, therefore, synthesizes the extensive clinical data for (S)-Bepotastine Besylate and discusses the pharmacological principles that underpin the preference for a single-enantiomer formulation.
The Stereochemistry of Bepotastine: A Rationale for Enantiomer-Specific Development
Many therapeutic agents are chiral molecules, existing as non-superimposable mirror images called enantiomers.[1] While physically and chemically similar, enantiomers can exhibit profound differences in their pharmacological and toxicological properties.[1] In the case of bepotastine, the S-(+)-enantiomer is understood to be the more active form, while the R-(-)-enantiomer is reported to be less active.[1] The use of the single, more potent enantiomer aims to deliver a more specific therapeutic effect and potentially improve the safety profile by reducing the metabolic load of a less active or potentially interfering isomer.[1]
Mechanism of Action: A Multi-Pronged Anti-Allergic Approach
Bepotastine besilate, the S-(+)-enantiomer, exerts its anti-allergic effects through a combination of mechanisms, making it a highly effective treatment for allergic conjunctivitis.[1][2][3][4][5][6]
-
Selective Histamine H1 Receptor Antagonist: It potently and selectively blocks the histamine H1 receptor, preventing the classic symptoms of an allergic reaction such as itching, redness, and swelling.[1][2][5]
-
Mast Cell Stabilization: Bepotastine stabilizes mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators, which is crucial in preventing the early-phase allergic response.[1][2][3][5]
-
Inhibition of Eosinophil Migration: It suppresses the migration of eosinophils into inflamed tissues, which helps to control the late-phase of the allergic reaction and prevent chronic inflammation.[3][5]
The multifaceted mechanism of action of bepotastine involves the interception of key signaling pathways in the allergic response.[1]
Figure 1: Bepotastine's multi-target anti-inflammatory action.
Clinical Efficacy of (S)-Bepotastine Besylate Ophthalmic Solution
Clinical trials have consistently demonstrated the efficacy and safety of (S)-Bepotastine Besylate ophthalmic solution (1.5%) for the treatment of ocular itching associated with allergic conjunctivitis.
Conjunctival Allergen Challenge (CAC) Studies
The CAC model is a validated method to assess the efficacy of ophthalmic anti-allergic medications.[4] In this model, subjects with a known allergen sensitivity are challenged with the allergen, and the resulting signs and symptoms are measured.
Table 1: Efficacy of (S)-Bepotastine Besylate 1.5% in Conjunctival Allergen Challenge (CAC) Studies
| Efficacy Endpoint | Time Point Post-Dosing | (S)-Bepotastine Besylate 1.5% | Placebo | p-value | Citation |
| Mean Change in Ocular Itching Score (0-4 scale) | 15 minutes | Statistically significant reduction | - | <0.0001 | [7] |
| 8 hours | Statistically significant reduction | - | <0.0001 | [7] | |
| Proportion of Eyes with ≥1.0-unit Improvement in Itching Score | 15 minutes | 95% | - | <0.05 | [8] |
| 8 hours | 89% | - | <0.05 | [8] | |
| 16 hours | 76% | - | <0.05 | [8] | |
| Reduction in Non-Ocular Composite Symptom (NOCS) Scores | 15 minutes | Significant reduction | - | ≤0.05 | [9] |
| 8 hours | Significant reduction | - | ≤0.05 | [9] |
Note: NOCS includes symptoms such as nasal congestion, rhinorrhea, and ear or palate pruritus.
Natural Exposure Clinical Trial
A randomized, placebo-controlled, natural exposure trial also confirmed the efficacy of (S)-Bepotastine Besylate 1.5% in a real-world setting.
Table 2: Efficacy of (S)-Bepotastine Besylate 1.5% in a Natural Exposure Study (2 weeks)
| Efficacy Endpoint | (S)-Bepotastine Besylate 1.5% | Placebo | p-value | Citation |
| Mean Change in Instantaneous Ocular Itching Score | Significantly reduced from baseline | - | 0.007 | [10] |
| Mean Change in Reflective Ocular Itching Score | Significantly reduced from baseline | - | 0.005 | [10] |
Experimental Protocols
Conjunctival Allergen Challenge (CAC) Study Protocol
A typical CAC study design is as follows:
-
Subject Selection: Enrollment of subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen.[8]
-
Allergen Titration: Determination of the allergen concentration that elicits a standardized allergic response in each subject.[4]
-
Randomization and Treatment: Subjects are randomized to receive either (S)-Bepotastine Besylate ophthalmic solution or a placebo.[7]
-
Allergen Challenge: At specified time points after treatment instillation (e.g., 15 minutes, 8 hours, 16 hours), the predetermined concentration of the allergen is instilled in the eyes.[7][8][9]
-
Efficacy Assessments: Ocular itching and other signs and symptoms are evaluated by the subjects and investigators at various time points after the challenge using standardized scales.[7]
Figure 2: Generalized workflow for a Conjunctival Allergen Challenge (CAC) study.
Natural Exposure Study Protocol
-
Subject Enrollment: Subjects with a history of seasonal allergic conjunctivitis are enrolled during the allergy season.[10]
-
Randomization and Blinding: Subjects are randomly assigned to receive either (S)-Bepotastine Besylate 1.5% or placebo in a double-masked fashion.[10]
-
Treatment Regimen: Subjects instill one drop of the assigned treatment into both eyes twice daily for a specified period (e.g., 2 weeks).[10]
-
Symptom Scoring: Subjects record the severity of their ocular itching (instantaneous and reflective) in a diary.[10]
-
Data Analysis: The mean change from baseline in itching scores is compared between the treatment and placebo groups.[10]
Conclusion
While direct comparative clinical efficacy studies between (S)-Bepotastine Besylate and racemic bepotastine are not publicly available, the extensive body of evidence for the enantiomerically pure formulation demonstrates its robust and rapid efficacy in treating ocular itching associated with allergic conjunctivitis.[7][8][10] The decision to develop the S-(+)-enantiomer is supported by the pharmacological principle of utilizing the more active isomer to optimize therapeutic effects and potentially enhance the safety profile.[1] The multi-faceted mechanism of action of (S)-Bepotastine Besylate, which includes H1 receptor antagonism, mast cell stabilization, and inhibition of eosinophil migration, provides a comprehensive approach to managing the allergic cascade.[1][2][3][5] For drug development professionals, the case of bepotastine underscores the importance of stereochemistry in drug design to maximize clinical benefit. Further research, including preclinical studies detailing the specific activity of each enantiomer, would be valuable to fully quantify the advantages of the single-enantiomer approach for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. trial.medpath.com [trial.medpath.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ophthalmologytimes.com [ophthalmologytimes.com]
- 9. Bepotastine besilate ophthalmic solution for the relief of nonocular symptoms provoked by conjunctival allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of bepotastine besilate ophthalmic solution 1.5% for seasonal allergic conjunctivitis: a randomized, placebo-controlled, natural exposure, clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for (R)-Bepotastine Besylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of (R)-Bepotastine Besylate, a second-generation histamine H1 antagonist. The following sections detail the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods. This information is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, whether for quality control of bulk drugs, analysis of pharmaceutical formulations, or pharmacokinetic studies.
Comparative Performance of Analytical Methods
The selection of an analytical method is often a trade-off between sensitivity, speed, and operational complexity. The following tables summarize the quantitative performance of various methods developed for the analysis of (R)-Bepotastine Besylate, providing a clear basis for comparison.
Table 1: Performance Characteristics of HPLC Methods
| Parameter | Method 1[1][2] | Method 2[3] | Method 3[4] |
| Linearity Range | Not Specified | 20-100 µg/mL | 10-60 µg/mL |
| Correlation Coefficient (r²) | Not Specified | 0.9904 | 0.998 |
| Precision (%RSD) | < 2.0% (Intra & Inter-day) | < 2% | Not Specified |
| Accuracy (% Recovery) | Not Specified | Satisfactory | Not Specified |
| Limit of Detection (LOD) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | Not Specified | Not Specified |
Table 2: Performance Characteristics of UHPLC and LC-MS/MS Methods
| Parameter | UHPLC Method[5][6][7][8] | LC-MS/MS Method[9][10] |
| Linearity Range | 2-12 µg/mL | 0.2-50 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.9917 |
| Precision (%RSD) | Not Specified | < 15% |
| Accuracy (% Recovery) | Accurate | 85-115% |
| Limit of Detection (LOD) | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.2 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. This section outlines the experimental conditions for the HPLC, UHPLC, and LC-MS/MS methods discussed.
High-Performance Liquid Chromatography (HPLC) Methods
Method 1: Stability-Indicating HPLC Method for Bulk Drug [1][2]
-
Mobile Phase A: 1.0 mL of 85% H₃PO₄ in 1000 mL of milli-Q water, with pH adjusted to 3.0 using dilute triethylamine solution.
-
Mobile Phase B: Acetonitrile: Methanol: Water (70:20:10 v/v/v).
-
Column: Symmetry shield RP-18 (250mm x 4.6 mm, 5µm).
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.01 min: 25% B
-
25 min: 64% B
-
27 min: 64% B
-
27.5 min: 25% B
-
35 min: 25% B
-
Method 2: RP-HPLC for Bulk Drug and Ophthalmic Solution [3]
-
Mobile Phase: Methanol and Phosphate Buffer (60:40 v/v), with pH adjusted to 3.0 (±0.1).
-
Column: Kromasil C18 (4.6 mm × 101 mm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 259 nm.
-
Run Time: Approximately 4 minutes.
Method 3: RP-HPLC for Simultaneous Estimation with Montelukast Sodium [4]
-
Mobile Phase: Phosphate buffer, Methanol, and Acetonitrile (70:20:10 v/v/v), with pH adjusted to 5.8 with orthophosphoric acid.
-
Column: Cybersil C18 (250 mm × 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 225 nm.
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
Stability-Indicating UHPLC Method [5][6][7][8]
-
Mobile Phase: Methanol - 0.1% O-phosphoric acid - Acetonitrile (70:20:10 by volume).[6]
-
Column: Kinetex C18 (100 mm, 4.6 mm i.d., 2.6 μm).[8]
-
Separation was performed on a Kinetex C18 column. [6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Method
Method for Quantification in Human Plasma [9][10]
-
Sample Preparation: Liquid-liquid extraction with ethylacetate.[9][10]
-
Mobile Phase: Acetonitrile and 5 mM ammonium formate (pH 3.5) (85:15, v/v).[9][10]
-
Detection: Multiple reaction monitoring (MRM) mode.
Analytical Method Validation Workflow
The validation of an analytical method is a critical process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a general workflow for analytical method validation as per ICH guidelines.
This guide demonstrates that various reliable and validated analytical methods are available for the quantification of (R)-Bepotastine Besylate. The choice of method will depend on the specific application, required sensitivity, and the available instrumentation. While direct cross-validation studies are not extensively published, the presented data from individual validation reports provide a strong basis for method selection and implementation in a research or quality control setting.
References
- 1. Stability indicating HPLC method for the quantification of bepotastine besilate and its related substances | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcrt.org [ijcrt.org]
- 5. file.sdiarticle3.com [file.sdiarticle3.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. file.sdiarticle3.com [file.sdiarticle3.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. UPLC-MS/MS method for determination of bepotastine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of (R)-Bepotastine Besylate and Olopatadine for Allergic Inflammation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of two prominent topical anti-allergic agents: (R)-Bepotastine Besylate and Olopatadine. The following sections detail their mechanisms of action, present comparative preclinical and clinical data, and outline the experimental protocols utilized in key studies.
Introduction
(R)-Bepotastine Besylate and Olopatadine are dual-action antihistamines widely prescribed for the treatment of allergic conjunctivitis and rhinitis. Both compounds exhibit potent histamine H1 receptor antagonism and mast cell stabilizing properties, which are crucial for mitigating the signs and symptoms of allergic inflammation. This guide delves into the experimental data that differentiates their efficacy profiles.
Preclinical Efficacy
Histamine H1 Receptor Binding Affinity
The primary mechanism of action for both drugs is the blockade of the histamine H1 receptor. The binding affinity of a drug to its target receptor is a key determinant of its potency.
Table 1: Histamine H1 Receptor Binding Affinity
| Compound | Receptor Binding Affinity (Ki) |
| (R)-Bepotastine Besylate | Highly Selective H1 Receptor Antagonist[1] |
| Olopatadine | 31.6 nM[2] |
Mast Cell Stabilization
In addition to H1 receptor antagonism, both agents prevent the degranulation of mast cells, thereby inhibiting the release of histamine and other pro-inflammatory mediators.
Table 2: Inhibition of Mast Cell Degranulation
| Compound | Inhibition of Human Conjunctival Mast Cell Degranulation (IC50) |
| (R)-Bepotastine Besylate | 252 µM[2] |
| Olopatadine | 559 µM[2] |
Inhibition of Other Inflammatory Mediators
Beyond their effects on histamine, these drugs modulate the activity of other key players in the allergic cascade.
Table 3: Effects on Other Inflammatory Mediators
| Compound | Inhibitory Activity |
| (R)-Bepotastine Besylate | Inhibits leukotriene B4 and eosinophil chemotaxis[3][4][5] |
| Olopatadine | Inhibits the release of tryptase and prostaglandin D2 |
Clinical Efficacy in Allergic Conjunctivitis
Multiple clinical trials have compared the efficacy of (R)-Bepotastine Besylate and Olopatadine in patients with allergic conjunctivitis. The primary endpoints in these studies typically include patient-reported ocular itching and conjunctival redness.
Ocular Itching
Table 4: Comparative Efficacy in Relieving Ocular Itching
| Study | Drug Formulation | Key Findings |
| McCabe et al. | Bepotastine Besilate 1.5% vs. Olopatadine HCl 0.2% | Bepotastine was preferred by 63.3% of patients for all-day relief of ocular itching.[6] |
| Parida et al. | Bepotastine Besilate 1.5% vs. Olopatadine HCl 0.1% | Bepotastine was found to be superior to Olopatadine in reducing itching (p=0.021).[7] |
| A prospective, open label, randomized and comparative clinical study | Bepotastine 1.5% vs. Olopatadine 0.1% | Improvement in ocular itching was more in the bepotastine arm.[8] |
Nasal Symptoms
The impact of these topical ocular medications on associated nasal symptoms has also been evaluated.
Table 5: Comparative Efficacy in Relieving Nasal Symptoms
| Study | Drug Formulation | Key Findings |
| McCabe et al. | Bepotastine Besilate 1.5% vs. Olopatadine HCl 0.2% | Bepotastine was preferred by 66.7% of patients for all-day relief of itchy/runny nose.[6] |
| Marini et al. | Bepotastine Besilate 1.5% (preservative-free) vs. Olopatadine 0.2% (BAK-preserved) | Bepotastine was superior in the resolution of non-ocular symptoms, including rhinorrhea and nasal itching.[4] |
Experimental Protocols
Histamine H1 Receptor Binding Assay
This assay determines the affinity of a compound for the histamine H1 receptor.
Mast Cell Degranulation Assay
This assay measures the ability of a compound to inhibit the release of inflammatory mediators from mast cells.
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized clinical trial design used to evaluate the efficacy of anti-allergic eye drops.
Signaling Pathway
Both (R)-Bepotastine Besylate and Olopatadine exert their primary effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). This action inhibits the downstream signaling cascade that leads to the classic symptoms of an allergic reaction.
Conclusion
Both (R)-Bepotastine Besylate and Olopatadine are effective dual-action anti-allergic agents. Preclinical data suggests that while both are potent H1 receptor antagonists, (R)-Bepotastine Besylate may have a greater mast cell stabilizing effect. Clinical studies in allergic conjunctivitis indicate that patients may prefer (R)-Bepotastine Besylate for all-day relief of both ocular and nasal symptoms. The choice between these agents may be guided by the specific symptom profile of the patient and desired duration of action. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy of these two compounds in various allergic conditions.
References
- 1. Brain histamine H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. medpulse.in [medpulse.in]
- 4. Efficacy and Toxicity Evaluation of Bepotastine Besilate 1.5% Preservative-Free Eye Drops Vs Olopatadine Hydrochloride 0.2% Bak-Preserved Eye Drops in Patients with Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academicmed.org [academicmed.org]
- 6. Comparative efficacy of bepotastine besilate 1.5% ophthalmic solution versus olopatadine hydrochloride 0.2% ophthalmic solution evaluated by patient preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aimdrjournal.com [aimdrjournal.com]
- 8. ijbcp.com [ijbcp.com]
In Vivo Antihistaminic Activity of (R)-Bepotastine Besylate: A Comparative Guide
This guide provides a comprehensive in vivo validation of the antihistaminic activity of (R)-Bepotastine Besylate, comparing its performance with other leading second-generation antihistamines: Cetirizine, Fexofenadine, and Loratadine. The information presented herein is intended for researchers, scientists, and drug development professionals, offering objective experimental data and detailed methodologies to support further research and development in the field of allergy and immunology.
Comparative Efficacy of H1 Receptor Antagonists
The in vivo antihistaminic efficacy of (R)-Bepotastine Besylate and its comparators has been evaluated in various animal models. The following tables summarize the quantitative data from key studies, providing a clear comparison of their potency in inhibiting histamine-induced allergic reactions.
Inhibition of Histamine-Induced Cutaneous Vascular Permeability
This model assesses the ability of an antihistamine to block the increase in vascular permeability in the skin induced by histamine, a key feature of the wheal response.
| Antihistamine | Animal Model | Route of Administration | Dose (mg/kg) | % Inhibition of Vascular Permeability | Reference |
| (R)-Bepotastine Besylate | Guinea Pig | Oral | 1.0 | Significant Inhibition | [1] |
| Cetirizine | Human | Oral | 10 (single dose) | Marked Inhibition of Wheal | [2] |
| Fexofenadine | Japanese Volunteers | Oral | 60 (twice daily) | 43.1% (overall wheal suppression) | [3] |
| Loratadine | Japanese Volunteers | Oral | 10 (once daily) | 15.2% (overall wheal suppression) | [3] |
Inhibition of Allergen-Induced Conjunctival Vascular Permeability
This model evaluates the efficacy of antihistamines in an allergic conjunctivitis model, typically induced by an allergen like ovalbumin in sensitized animals.
| Antihistamine | Animal Model | Route of Administration | Concentration | % Inhibition of Vascular Permeability | Reference |
| (R)-Bepotastine Besylate | Guinea Pig | Topical | 1.5% | Maximal Effect | [4] |
| Cetirizine | Human | Ophthalmic Solution | 0.24% | Significant reduction in conjunctival redness | [5] |
| Levocabastine | Human | Ophthalmic | 0.05% | Significant inhibition of hyperemia | [6] |
| Olopatadine | Guinea Pig | Topical | 0.1% | Less effective than Bepotastine Besylate 1.0% | [4] |
*Direct comparative data for Fexofenadine and Loratadine in this specific topical model was limited in the reviewed literature. Levocabastine and Olopatadine are included as relevant comparators in ophthalmic applications.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below.
Histamine-Induced Cutaneous Vascular Permeability in Guinea Pigs
Objective: To evaluate the ability of an antihistamine to inhibit the increase in cutaneous vascular permeability induced by histamine.
Materials:
-
Male Hartley guinea pigs (300-400g)
-
Histamine dihydrochloride
-
(R)-Bepotastine Besylate and comparator antihistamines
-
Evans blue dye
-
Saline solution
-
Anesthetic agent (e.g., pentobarbital)
Procedure:
-
Animals are fasted overnight before the experiment.
-
The test antihistamine or vehicle (control) is administered orally at the desired dose.
-
After a specified pretreatment time (e.g., 1 hour), animals are anesthetized.
-
Evans blue dye (e.g., 20 mg/kg) is injected intravenously.
-
Immediately after the dye injection, intradermal injections of histamine (e.g., 1 µ g/site ) are performed on the shaved dorsal skin.
-
After a set period (e.g., 30 minutes), the animals are euthanized, and the area of blueing on the skin is measured.
-
The amount of dye leakage into the skin tissue can be quantified by extracting the dye and measuring its absorbance spectrophotometrically.
-
The percentage inhibition of vascular permeability is calculated by comparing the dye leakage in the drug-treated group to the vehicle-treated group.[1]
Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs
Objective: To assess the efficacy of a topical antihistamine in reducing the symptoms of allergic conjunctivitis in a sensitized animal model.
Materials:
-
Male Hartley guinea pigs
-
Ovalbumin (OVA)
-
Aluminum hydroxide (adjuvant)
-
(R)-Bepotastine Besylate and comparator antihistamines (topical formulations)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Sensitization: Guinea pigs are actively sensitized by intraperitoneal injections of OVA mixed with aluminum hydroxide.[7] This is typically done on day 0 and day 7.
-
Challenge: On a later day (e.g., day 21), the sensitized animals are challenged by instilling a solution of OVA into the conjunctival sac of one or both eyes.
-
Treatment: The test antihistamine or vehicle is administered topically to the eyes at a specified time before the allergen challenge (e.g., 15-30 minutes prior).
-
Evaluation of Clinical Scores: After the allergen challenge, the eyes are observed and scored for clinical signs of allergic conjunctivitis, such as conjunctival redness, chemosis (swelling), and watery discharge, at various time points (e.g., 15, 30, 60 minutes).
-
Assessment of Vascular Permeability (Optional): To quantify the inflammatory response, Evans blue dye can be injected intravenously before the challenge, and the amount of dye extravasation into the conjunctival tissue can be measured as described in the cutaneous permeability model.[7]
Mechanism of Action and Signaling Pathways
(R)-Bepotastine Besylate is a potent and selective histamine H1 receptor antagonist.[1] The binding of histamine to the H1 receptor on various cells initiates a signaling cascade that leads to the symptoms of an allergic reaction. (R)-Bepotastine Besylate competitively and reversibly binds to the H1 receptor, preventing histamine from exerting its effects.
Beyond its primary antihistaminic activity, (R)-Bepotastine Besylate has been shown to possess multiple anti-allergic properties, including the stabilization of mast cells, which inhibits the release of histamine and other inflammatory mediators.[4][8] It also inhibits the migration of eosinophils, a key cell type involved in the late-phase allergic response.[4][9]
Histamine H1 Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by histamine binding to the H1 receptor and the point of intervention for H1 receptor antagonists like (R)-Bepotastine Besylate.
References
- 1. Non-clinical pharmacology, pharmacokinetics, and safety findings for the antihistamine bepotastine besilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibiting effect of cetirizine on histamine-induced and 48/80-induced wheals and flares, experimental dermographism, and cold-induced urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of the histamine-induced wheal and flare response by fexofenadine HCl 60 mg twice daily, loratadine 10 mg once daily and placebo in healthy Japanese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase III trials examining the efficacy of cetirizine ophthalmic solution 0.24% compared to vehicle for the treatment of allergic conjunctivitis in the conjunctival allergen challenge model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the new ophthalmic antihistamine, 0.05% levocabastine, in the clinical allergen challenge model of allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative efficacy of topical antihistamines in an animal model of early phase allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the safety profile of (R)-Bepotastine Besylate in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical safety profile of (R)-Bepotastine Besylate with other leading second-generation antihistamines: Fexofenadine, Cetirizine, and Loratadine. The information is compiled from various preclinical studies to assist researchers and drug development professionals in evaluating the safety and therapeutic potential of (R)-Bepotastine Besylate.
Executive Summary
(R)-Bepotastine Besylate is a selective histamine H1 receptor antagonist and mast cell stabilizer.[1] Preclinical studies have demonstrated its favorable safety profile, characterized by low acute toxicity and no significant findings in genotoxicity, carcinogenicity, or reproductive toxicity studies at clinically relevant doses.[2][3] This guide presents a detailed comparison of key preclinical safety data for (R)-Bepotastine Besylate and its comparators, supported by experimental protocols and mechanistic diagrams.
Comparative Safety Data
The following tables summarize the key quantitative data from preclinical safety studies on (R)-Bepotastine Besylate and its comparators.
Table 1: Acute Toxicity
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| (R)-Bepotastine Besylate | Rat | Oral | > 2000 | [4] |
| Mouse | Oral | > 2000 | [4] | |
| Fexofenadine | Rat | Oral | > 5146 | [3] |
| Mouse | Oral | > 4500 | [3] | |
| Cetirizine | Rat | Oral | 365 | [5] |
| Mouse | Oral | 237 (minimal lethal dose) | [2] | |
| Loratadine | Rat | Oral | > 5000 | [6] |
| Mouse | Oral | > 5000 | [6] |
Table 2: No Observed Adverse Effect Level (NOAEL) in Carcinogenicity Studies
| Compound | Animal Model | Duration | NOAEL (mg/kg/day) | Reference |
| (R)-Bepotastine Besylate | Rat | 24 months | 9.58 - 9.8 | [3] |
| Mouse | 21 months | 18.7 - 19.9 | [3] | |
| Fexofenadine (as Terfenadine) | Rat | 2 years | 150 | [7] |
| Mouse | 18 months | 150 | [8] | |
| Cetirizine | Rat | 2 years | 20 | [2] |
| Loratadine | Rat | 2 years | Not explicitly stated, but hepatocellular tumors observed at higher doses. | [6] |
| Mouse | 18 months | Not explicitly stated, but hepatocellular tumors observed at higher doses. | [6] |
Table 3: Genotoxicity Profile
| Compound | Ames Test | Chromosome Aberration | Mouse Micronucleus | Reference |
| (R)-Bepotastine Besylate | Negative | Negative | Negative | [3] |
| Fexofenadine | Negative | Negative | Negative | [7] |
| Cetirizine | Negative | Not clastogenic | Not clastogenic | [2] |
| Loratadine | Not genotoxic | Not genotoxic | Not genotoxic | [6] |
Table 4: Reproductive and Developmental Toxicity
| Compound | Fertility and Early Embryonic Development | Embryo-fetal Development | Prenatal and Postnatal Development | Reference |
| (R)-Bepotastine Besylate | Slight reduction in fertility index at 1000 mg/kg/day in rats. NOAEL: 200 mg/kg/day. | No teratogenic effects in rats up to 200 mg/kg/day. Skeletal anomalies at 1000 mg/kg/day in rats. No teratogenic effects in rabbits up to 500 mg/kg/day. | Increased stillborns and decreased pup survival at 100 mg/kg/day and 1000 mg/kg/day in rats. | [3] |
| Fexofenadine (as Terfenadine) | No impairment of fertility in mice. | Not teratogenic in mice, rats, or rabbits. | Dose-related decreases in pup weight gain and survival in rats. | [7][8] |
| Cetirizine | Did not impair fertility in mice at 64 mg/kg/day. | Not teratogenic. | Not specified in available results. | [2] |
| Loratadine | Decreased male fertility in rats (reversible). | Not teratogenic. | Decreased pup survival. | [6] |
Experimental Protocols
Detailed methodologies for key preclinical safety assessments are crucial for the interpretation and comparison of data. The following are generalized protocols based on regulatory guidelines (e.g., OECD, ICH) commonly employed in the pharmaceutical industry.
Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Animal Model: Typically rats or mice, single sex (usually females as they are often slightly more sensitive).
-
Procedure:
-
A single animal is dosed at a starting dose level.
-
If the animal survives, the next animal is dosed at a higher fixed increment. If the animal dies, the next is dosed at a lower increment.
-
This sequential dosing continues until a stopping criterion is met (e.g., a number of reversals in outcome).
-
Observations include mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
A necropsy is performed on all animals.
-
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Subchronic Oral Toxicity Study (90-day study in rodents - OECD 408)
-
Objective: To characterize the toxicological profile of a substance following repeated oral administration for 90 days.
-
Animal Model: Typically rats, with both sexes.
-
Procedure:
-
At least three dose levels and a control group are used.
-
The test substance is administered daily by gavage or in the diet for 90 days.
-
Detailed clinical observations, body weight, and food/water consumption are recorded throughout the study.
-
Hematology, clinical chemistry, and urinalysis are performed at termination.
-
A full necropsy and histopathological examination of organs and tissues are conducted.
-
-
Data Analysis: Statistical analysis is performed to identify any dose-related effects and to determine a No Observed Adverse Effect Level (NOAEL).
Carcinogenicity Study (2-year bioassay in rodents - OECD 451)
-
Objective: To assess the carcinogenic potential of a substance after long-term exposure.
-
Animal Model: Typically rats and mice, both sexes.
-
Procedure:
-
At least three dose levels and a control group are used.
-
The test substance is administered daily in the diet or by gavage for the majority of the animal's lifespan (e.g., 24 months for rats, 18-21 months for mice).
-
Comprehensive clinical observations, body weight, and food consumption are monitored.
-
At the end of the study, a full necropsy and extensive histopathological examination of all organs and tissues are performed to identify any neoplastic lesions.
-
-
Data Analysis: Statistical analysis of tumor incidence is performed to determine if there is a compound-related increase in tumors.
Bacterial Reverse Mutation Test (Ames Test - OECD 471)
-
Objective: To detect gene mutations induced by the test substance.
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli with and without a metabolic activation system (S9 mix).
-
Procedure:
-
The bacterial strains are exposed to various concentrations of the test substance.
-
The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted.
-
-
Data Analysis: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.
Mechanistic Insights and Signaling Pathways
(R)-Bepotastine Besylate exerts its anti-allergic effects through a dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and stabilization of mast cells.[1][9]
H1 Receptor Antagonism
Histamine, released from mast cells upon allergen exposure, binds to H1 receptors on various cells, leading to the classic symptoms of allergy. The binding of histamine to the Gq/11 protein-coupled H1 receptor activates phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[10][11] These signaling events lead to smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation, resulting in symptoms like itching, redness, and swelling. (R)-Bepotastine Besylate acts as an inverse agonist at the H1 receptor, blocking these downstream signaling pathways.[12]
Mast Cell Stabilization
In addition to blocking the action of already released histamine, (R)-Bepotastine Besylate also stabilizes mast cells, thereby inhibiting the initial release of histamine and other pro-inflammatory mediators.[13][14] This action is crucial in preventing the amplification of the allergic cascade.
Conclusion
The preclinical data presented in this guide collectively support a strong safety profile for (R)-Bepotastine Besylate. Its low acute toxicity, lack of genotoxic or carcinogenic potential, and predictable reproductive toxicity profile at high doses are comparable or favorable to other leading second-generation antihistamines. The dual mechanism of H1 receptor antagonism and mast cell stabilization provides a comprehensive approach to managing allergic responses. This information serves as a valuable resource for researchers and professionals in the field of drug development, aiding in the informed assessment of (R)-Bepotastine Besylate as a therapeutic candidate.
References
- 1. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Loratadine | C22H23ClN2O2 | CID 3957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Bepotastine besilate, a highly selective histamine H(1) receptor antagonist, suppresses vascular hyperpermeability and eosinophil recruitment in in vitro and in vivo experimental allergic conjunctivitis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. nbinno.com [nbinno.com]
- 14. What is the mechanism of Bepotastine salicylate? [synapse.patsnap.com]
A Comparative Analysis of (R)-Bepotastine Besylate Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
(R)-Bepotastine besilate, a second-generation antihistamine, is a well-established therapeutic agent for the management of allergic conditions, primarily allergic conjunctivitis and rhinitis. Its efficacy is attributed to a dual mechanism of action: potent and selective antagonism of the histamine H1 receptor and stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators. This guide provides a comparative overview of various delivery systems for (R)-Bepotastine Besilate, focusing on ophthalmic and oral formulations. The objective is to present key performance data from experimental studies to aid in research and development.
Ophthalmic Delivery Systems: A Head-to-Head Comparison
The primary mode of delivery for treating allergic conjunctivitis is topical ophthalmic solutions. Clinical trials have evaluated the efficacy of (R)-Bepotastine Besilate in alleviating the signs and symptoms of this condition, often in comparison to other commercially available antihistamines like olopatadine.
Comparative Efficacy in Allergic Conjunctivitis
A key measure of efficacy in allergic conjunctivitis is the reduction in ocular itching and conjunctival hyperemia (redness). The Conjunctival Allergen Challenge (CAC) model is a standardized method used in clinical trials to evaluate the performance of anti-allergic eye drops.
Table 1: Comparison of Ocular Itching and Hyperemia Reduction in the Conjunctival Allergen Challenge (CAC) Model
| Treatment Group | Time Point Post-CAC | Mean Reduction in Ocular Itching Score (vs. Placebo) | p-value (vs. Placebo) | Mean Reduction in Conjunctival Hyperemia Score (vs. Placebo) | p-value (vs. Placebo) |
| Bepotastine Besilate 1.5% | 3 minutes | > 1.0 unit | < 0.0001 | Not Reported | Not Reported |
| Bepotastine Besilate 1.5% | 5 minutes | > 1.0 unit | < 0.0001 | Not Reported | Not Reported |
| Bepotastine Besilate 1.5% | 7 minutes | > 1.0 unit | < 0.0001 | Modest Reduction | ≤ 0.0125 (at 15 min post-dosing) |
| Olopatadine 0.1% | Day 7 | Significant Improvement | Not Reported | Significant Improvement | Not Reported |
| Olopatadine 0.2% | Evening | Lower than morning relief | < 0.0001 (morning vs. evening) | Not Reported | Not Reported |
Note: Ocular itching and hyperemia are typically graded on a 0-4 or 0-5 unit scale, where a higher score indicates greater severity.
In a comparative study, bepotastine 1.5% was found to be superior to olopatadine 0.1% in reducing itching (p=0.021) and hyperemia (p=0.016).[1] Another study comparing bepotastine 1.5% with olopatadine 0.2% found that patients preferred bepotastine for all-day relief of ocular itching.[2][3] Specifically, 63.3% of patients preferred bepotastine besilate 1.5% for all-day relief of ocular itching.[3]
Oral Delivery Systems: Immediate vs. Controlled Release
Due to its relatively short half-life, immediate-release oral formulations of bepotastine besilate require twice-daily administration. To improve patient compliance and provide more consistent plasma concentrations, controlled-release delivery systems have been developed.
Pharmacokinetic Profiles
A comparative study of an immediate-release bepotastine besilate tablet and a novel immediate-release bepotastine salicylate tablet demonstrated bioequivalence. The development of sustained-release formulations aims to prolong the drug's therapeutic effect.
Table 2: Pharmacokinetic Parameters of Immediate-Release Oral Bepotastine Formulations
| Formulation (10 mg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Bepotastine Besilate (Reference) | 99.9 (± 31.4) | 388.9 (± 102.6) |
| Bepotastine Salicylate (Test) | 101.0 (± 26.3) | 389.8 (± 112.2) |
Data presented as mean (± standard deviation).
These results indicate that the two salt forms have comparable pharmacokinetic profiles.[4]
In Vitro Dissolution Profiles
The in vitro dissolution profile is a critical indicator of a drug's release characteristics from a solid dosage form. For sustained-release formulations, the goal is to achieve a slower, more prolonged release compared to immediate-release tablets.
Table 3: Comparative In Vitro Dissolution of Bepotastine Besilate Tablets
| Time (hours) | Immediate-Release Tablet (% Dissolved) | Sustained-Release Tablet (% Dissolved) |
| 1 | > 85% (in 30 mins) | 24.9% |
| 3 | Not Applicable | 47.4% |
| 10 | Not Applicable | 88.8% |
The sustained-release formulation demonstrates a significantly slower and more controlled release of the active pharmaceutical ingredient over an extended period.[5]
Experimental Protocols
Conjunctival Allergen Challenge (CAC) Model
The CAC model is a standardized clinical trial methodology used to evaluate the efficacy of ophthalmic anti-allergic agents.[6]
-
Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen are recruited.
-
Baseline Assessment: Before the challenge, baseline levels of ocular itching and conjunctival hyperemia are assessed and scored (typically on a 0-4 or 0-5 scale).
-
Dosing: A single drop of the test agent (e.g., Bepotastine Besilate ophthalmic solution) or placebo is administered to each eye.
-
Allergen Challenge: At a predetermined time after dosing (e.g., 15 minutes, 8 hours, or 16 hours), a specific amount of the allergen is instilled into the conjunctival cul-de-sac of each eye.[7]
-
Efficacy Evaluation: Ocular itching and conjunctival hyperemia are then assessed and scored by both the patient and the investigator at several time points post-challenge (e.g., 3, 5, and 7 minutes for itching; 7, 15, and 20 minutes for hyperemia).[7]
-
Data Analysis: The change in scores from baseline is calculated and compared between the active treatment and placebo groups to determine efficacy.
In Vitro Dissolution Testing for Oral Tablets
The dissolution rate of solid oral dosage forms is determined using standardized laboratory equipment and procedures.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus) is commonly used for tablets.
-
Dissolution Medium: A specified volume (e.g., 900 mL) of a relevant dissolution medium, such as 0.1 N HCl or phosphate buffer (pH 4.5 or 6.8), is placed in the vessel and maintained at 37 ± 0.5°C.
-
Procedure: The tablet is placed in the vessel, and the paddle is rotated at a specified speed (e.g., 50 rpm).
-
Sampling: At predetermined time intervals, samples of the dissolution medium are withdrawn.
-
Analysis: The amount of dissolved bepotastine besilate in the samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[8]
-
Data Reporting: The results are expressed as the cumulative percentage of the drug released over time.
Mechanism of Action and Signaling Pathway
(R)-Bepotastine Besylate exerts its anti-allergic effects through a multi-faceted mechanism. The primary actions are the blockade of the histamine H1 receptor and the stabilization of mast cells. Additionally, it has been shown to inhibit the migration of eosinophils and the production of pro-inflammatory cytokines such as IL-5.
Caption: Dual mechanism of (R)-Bepotastine Besylate.
Experimental Workflow
The development and evaluation of a new drug delivery system, such as a sustained-release oral tablet, follows a structured workflow.
Caption: Workflow for sustained-release tablet development.
References
- 1. aimdrjournal.com [aimdrjournal.com]
- 2. medpulse.in [medpulse.in]
- 3. Comparative efficacy of bepotastine besilate 1.5% ophthalmic solution versus olopatadine hydrochloride 0.2% ophthalmic solution evaluated by patient preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AURORA: Ajou Univ. Repository: Design of experiment (DoE)-based formulation design of bepotastine sustained-release tablet and in vitro-in vivo pharmacokinetic correlation [aurora.ajou.ac.kr]
- 6. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of allergic conjunctivitis with bepotastine besilate ophthalmic solution 1.5% - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
Bioequivalence study of different (R)-Bepotastine Besylate formulations
A comprehensive evaluation of the bioequivalence between different salt forms of bepotastine, specifically bepotastine besilate and bepotastine salicylate, has demonstrated comparable pharmacokinetic profiles, meeting the regulatory criteria for bioequivalence. This guide provides a detailed comparison of these formulations, supported by experimental data and protocols, to inform researchers, scientists, and drug development professionals.
Pharmacokinetic Equivalence
A key study investigating the bioequivalence of a 10 mg bepotastine besilate tablet (reference formulation) and a 9.64 mg bepotastine salicylate tablet (test formulation), both containing 7.11 mg of bepotastine base, revealed no significant differences in their pharmacokinetic parameters.[1][2] The study was a single-center, randomized, single-dose, open-label, two-period, two-sequence crossover trial involving 26 healthy male subjects with a 7-day washout period.[1][2][3]
The primary pharmacokinetic parameters, including the maximum plasma concentration (Cmax), the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUClast), and the area under the plasma concentration-time curve from time zero to infinity (AUC∞), were statistically analyzed. The results, summarized in the table below, indicate that the two formulations are bioequivalent.
Table 1: Pharmacokinetic Parameters of Bepotastine Besilate vs. Bepotastine Salicylate
| Pharmacokinetic Parameter | Bepotastine Besilate 10 mg (Reference) | Bepotastine Salicylate 9.64 mg (Test) | Geometric Mean Ratio (90% CI) |
| Cmax (ng/mL) | 99.9 (31.4) | 101.0 (26.3) | 1.0220 (0.9224-1.1324) |
| AUClast (ng·h/mL) | 388.9 (102.6) | 389.8 (112.2) | 0.9928 (0.9521-1.0351) |
| AUC∞ (ng·h/mL) | 392.4 (103.6) | 393.7 (111.7) | 0.9959 (0.9549-1.0387) |
| Data are presented as mean (standard deviation).[1][2] |
The 90% confidence intervals for the geometric mean ratios of Cmax, AUClast, and AUC∞ all fell within the conventional bioequivalence acceptance range of 80% to 125%.[1][4]
Experimental Protocols
Bioequivalence Study Protocol
The bioequivalence of the two bepotastine formulations was established through a robust clinical trial design. The key elements of the protocol are outlined below.
Caption: Workflow of the bioequivalence study comparing bepotastine formulations.
Methodology Details:
-
Study Design: A single-center, randomized, single-dose, open-label, two-period, two-sequence crossover study was conducted.[1][2][3]
-
Participants: 26 healthy male subjects were enrolled, with 24 completing the study.[1][2]
-
Dosing: Subjects received a single oral dose of either 10 mg bepotastine besilate (reference) or 9.64 mg bepotastine salicylate (test).[1][2]
-
Washout Period: A 7-day washout period separated the two treatment periods.[1][2][3]
-
Blood Sampling: Plasma samples for pharmacokinetic analysis were collected at predetermined time points up to 24 hours after drug administration.[1][2]
-
Analytical Method: Plasma concentrations of bepotastine were determined using a validated analytical method.
-
Statistical Analysis: Analysis of variance (ANOVA) was performed on the log-transformed pharmacokinetic parameters (Cmax and AUC).[1] The geometric mean ratios of the test to reference formulation and their 90% confidence intervals were calculated to assess bioequivalence.[1]
Dissolution Testing Protocol
While a direct comparative dissolution study between the besilate and salicylate oral dosage forms was not detailed in the provided results, a general methodology for the dissolution of bepotastine besilate tablets has been described.
Caption: General workflow for the dissolution testing of bepotastine besilate tablets.
Methodology Details:
-
Apparatus: USP Type I (basket) at 100 rpm or Type II (paddle) at 50 rpm.[5]
-
Dissolution Media: Studies have been conducted using phosphate buffer (pH 6.8 and 4.5) and 0.1 N HCl.[6] It was noted that bepotastine besilate showed degradation in 0.1 N HCl when analyzed by HPLC and HPTLC, suggesting this medium may not be suitable.[6]
-
Analysis: The concentration of dissolved bepotastine besilate can be determined using UV spectrophotometry, high-performance liquid chromatography (HPLC), or high-performance thin-layer chromatography (HPTLC).[6]
A separate study indicated that a bepotastine salicylate-loaded tablet showed a similar dissolution profile to a commercial bepotastine besilate product in water, pH 1.2, pH 4.0, and pH 6.8.[3]
Safety and Tolerability
Both the bepotastine besilate and bepotastine salicylate formulations were generally well-tolerated by the healthy subjects.[1][2][3] A few transient and mild adverse events were reported in the test formulation group, but they were not considered to be related to the study drug and resolved completely.[1][2][3]
References
- 1. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. jddtonline.info [jddtonline.info]
Safety Operating Guide
Navigating the Disposal of (R)-Bepotastine Besylate: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling (R)-Bepotastine Besylate are tasked with not only its effective application but also its safe and compliant disposal. This guide provides essential procedural information to manage the waste of (R)-Bepotastine Besylate, ensuring the safety of personnel and the environment. The cornerstone of proper disposal is adherence to all applicable local, regional, national, and international regulations.[1][2][3]
Core Principles of Bepotastine Besylate Waste Management
The primary principle governing the disposal of (R)-Bepotastine Besylate is to prevent its release into the environment.[4][5] This substance is suspected of damaging fertility or the unborn child and is categorized as a reproductive toxicity agent (Category 2).[2] Therefore, meticulous handling and disposal are paramount.
Key procedural steps include:
-
Waste Segregation: Do not mix Bepotastine Besylate waste with other waste streams unless explicitly permitted by your institution's waste management protocols. Incompatible materials can lead to hazardous reactions.
-
Containerization: All waste containing (R)-Bepotastine Besylate should be collected in suitable, clearly labeled, liquid-tight containers with secure covers.[1]
-
Regulatory Compliance: The disposal of pharmaceutical waste is highly regulated. Waste generators are solely responsible for proper waste characterization and adherence to regulations.[1][6][7] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant guidelines, such as those from the Environmental Protection Agency (EPA) and local authorities.[6][7]
-
Professional Disposal: Engage a licensed professional waste disposal service for the final disposal of (R)-Bepotastine Besylate waste.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect personnel.
For small spills:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, protective clothing, and eye/face protection.[2][4]
-
Contain the spill to prevent it from spreading or entering waterways.[1]
-
Absorb the spilled material with an inert, non-combustible absorbent material such as sand, earth, or universal binders.[2][4]
-
Scoop the absorbed material into a suitable, liquid-tight container for disposal.[1][2]
-
Clean the spill area thoroughly.
For large spills:
-
Ensure adequate ventilation.[2]
-
Dike the spilled material to prevent runoff into waterways.[1]
-
Follow the same containment and collection procedures as for small spills, using appropriate PPE.[1][2]
Quantitative Data Summary
No specific quantitative data for disposal, such as concentration limits for different disposal methods, were found in the available safety data sheets or regulatory documents. The guiding principle is that all generated waste containing (R)-Bepotastine Besylate must be disposed of as chemical waste in accordance with institutional and governmental regulations.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of (R)-Bepotastine Besylate waste in a laboratory setting.
Caption: Workflow for the disposal of (R)-Bepotastine Besylate waste.
References
- 1. somersetpharma.com [somersetpharma.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. viatris.com [viatris.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. danielshealth.com [danielshealth.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
Essential Safety and Handling of (R)-Bepotastine Besylate in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of active pharmaceutical ingredients (APIs) like (R)-Bepotastine Besylate is paramount. This document provides immediate, procedural guidance on personal protective equipment (PPE), operational plans for handling and storage, and protocols for disposal.
Key Safety and Physical Data
A comprehensive understanding of the compound's properties is the foundation of safe handling. The following table summarizes essential quantitative data for (R)-Bepotastine Besylate.
| Property | Value | Citations |
| Molecular Formula | C₂₇H₃₁ClN₂O₆S | [1][2][3] |
| Molecular Weight | 547.06 g/mol | [1][3] |
| Appearance | White to pale yellowish crystalline powder | [1][4] |
| Melting Point | 138-141°C to 187-190°C (range varies by source) | [4][5] |
| Solubility | Slightly soluble in water. Soluble in DMSO (≥ 100 mg/mL). | [4][6] |
| Storage Temperature | Room temperature: 15 to 25°C (59 to 77°F). Some suppliers recommend -20°C for long-term storage. | [7] |
| Occupational Exposure Limits (OEL) | No data available. Handle with appropriate engineering controls and PPE. | [8][9][10] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling (R)-Bepotastine Besylate minimizes risk and ensures procedural consistency. The following workflow outlines the key stages of handling this compound in a laboratory environment.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Bepotastine Besilate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Bepotastine Besilate | C27H31ClN2O6S | CID 164521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bepotastine Besilate BP EP USP CAS 190786-44-8 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 5. anaxlab.com [anaxlab.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. 190786-44-8・Bepotastine Besilate・027-18501・023-18503[Detail Information] | [Life Science]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. aksci.com [aksci.com]
- 10. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
